molecular formula C13H21N5O7S B12368407 hCAII-IN-10

hCAII-IN-10

カタログ番号: B12368407
分子量: 391.40 g/mol
InChIキー: LBKFCVCIQJTPIH-OOCWMUITSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

HCAII-IN-10 is a useful research compound. Its molecular formula is C13H21N5O7S and its molecular weight is 391.40 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式

C13H21N5O7S

分子量

391.40 g/mol

IUPAC名

1-[[(2S,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]-3-(4-sulfamoylphenyl)urea

InChI

InChI=1S/C13H21N5O7S/c14-9-11(21)10(20)8(5-19)25-12(9)17-18-13(22)16-6-1-3-7(4-2-6)26(15,23)24/h1-4,8-12,17,19-21H,5,14H2,(H2,15,23,24)(H2,16,18,22)/t8-,9-,10-,11-,12+/m1/s1

InChIキー

LBKFCVCIQJTPIH-OOCWMUITSA-N

異性体SMILES

C1=CC(=CC=C1NC(=O)NN[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)N)S(=O)(=O)N

正規SMILES

C1=CC(=CC=C1NC(=O)NNC2C(C(C(C(O2)CO)O)O)N)S(=O)(=O)N

製品の起源

United States

Foundational & Exploratory

hCAII-IN-10: A Technical Guide to a Selective Human Carbonic Anhydrase II Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of hCAII-IN-10, a potent and selective inhibitor of human carbonic anhydrase II (hCAII). Carbonic anhydrases are a family of ubiquitous metalloenzymes that play a critical role in various physiological processes, including pH regulation, CO2 transport, and electrolyte secretion. The isoform hCAII is a well-established therapeutic target for various conditions, including glaucoma, epilepsy, and altitude sickness. The development of selective inhibitors for hCAII is of significant interest to minimize off-target effects. This document details the inhibitory profile of this compound, its mechanism of action, and provides detailed protocols for its characterization.

Introduction to Carbonic Anhydrase II and the Rationale for Selective Inhibition

Human carbonic anhydrase II (hCAII) is a cytosolic enzyme renowned for its remarkable catalytic efficiency in the reversible hydration of carbon dioxide to bicarbonate and a proton.[1][2] This reaction is fundamental to maintaining acid-base balance and facilitating the transport of CO2 in various tissues.[1][2] Given its widespread expression and physiological importance, hCAII has been a target for therapeutic intervention for decades. Non-selective inhibition of the broader carbonic anhydrase family can lead to undesired side effects. Therefore, the development of isoform-specific inhibitors like this compound is a key strategy in modern drug discovery to enhance therapeutic efficacy and safety.

This compound: A Potent and Selective Inhibitor

This compound (also referred to as compound 11d) has emerged as a significant tool compound for studying the physiological and pathological roles of hCAII due to its potent and selective inhibitory activity.

Chemical Properties

While the exact chemical structure of this compound is not publicly available in all databases, it is characterized as a benzenesulfonamide derivative. This class of compounds forms the cornerstone of carbonic anhydrase inhibitor discovery.

Inhibitory Activity and Selectivity

The inhibitory potency of this compound has been quantified, demonstrating a significant preference for hCAII over other isoforms, such as the closely related hCAI.

Isoform IC50 Reference
hCA II14 nM
hCA I29.2 µM

Table 1: Inhibitory potency (IC50) of this compound against human carbonic anhydrase isoforms I and II.

The data clearly indicates that this compound is over 2000-fold more selective for hCAII compared to hCAI, making it a valuable tool for dissecting the specific functions of hCAII.

Mechanism of Action

The mechanism of action of this compound is consistent with that of other sulfonamide-based carbonic anhydrase inhibitors. The deprotonated sulfonamide moiety (SO2NH-) coordinates directly to the zinc ion (Zn2+) located at the catalytic center of the hCAII active site.[3] This binding event displaces a water molecule or hydroxide ion that is essential for the catalytic hydration of carbon dioxide, thereby inhibiting the enzyme's function.[3] The interactions of the inhibitor's scaffold with amino acid residues in the active site pocket contribute to its affinity and selectivity.

General Mechanism of Sulfonamide Inhibition of hCAII cluster_ActiveSite hCAII Active Site Zn Zn²⁺ His94 His94 Zn->His94 His96 His96 Zn->His96 His119 His119 Zn->His119 H2O H₂O/OH⁻ Zn->H2O Displaced Inhibitor This compound (Sulfonamide) Inhibitor->Zn Coordinates to and displaces H₂O/OH⁻

Caption: General binding mode of a sulfonamide inhibitor to the hCAII active site.

Experimental Protocols

The characterization of this compound relies on well-established biochemical and biophysical assays. Below are detailed protocols for key experiments.

Stopped-Flow CO2 Hydration Assay

This is the gold-standard method for measuring the catalytic activity of carbonic anhydrases.

Objective: To determine the kinetic parameters of hCAII inhibition by this compound.

Materials:

  • Stopped-flow spectrophotometer

  • Purified recombinant hCAII

  • This compound stock solution (in DMSO)

  • CO2-saturated water

  • Buffer solution (e.g., 20 mM Tris-HCl, pH 7.5) containing a pH indicator (e.g., phenol red)

  • Anhydrous Na2SO4 (to maintain ionic strength)

Procedure:

  • Prepare a series of dilutions of this compound in the assay buffer.

  • Equilibrate the enzyme solution and the CO2-saturated water to the desired temperature (typically 25°C).

  • In the stopped-flow instrument, rapidly mix the enzyme solution (containing the inhibitor at various concentrations) with the CO2-saturated water.

  • Monitor the change in absorbance of the pH indicator over time as the hydration of CO2 leads to a pH drop.

  • The initial rates of the reaction are calculated from the absorbance change.

  • Plot the initial rates against the inhibitor concentration to determine the IC50 value.

  • To determine the inhibition constant (Ki), perform the assay at different substrate (CO2) concentrations and analyze the data using appropriate kinetic models (e.g., Michaelis-Menten for uninhibited reaction, and competitive, non-competitive, or uncompetitive inhibition models).

Workflow for Stopped-Flow CO₂ Hydration Assay A Prepare Reagents (hCAII, Inhibitor, CO₂-saturated H₂O, Buffer with Indicator) B Equilibrate Reagents to Assay Temperature A->B C Load Syringes of Stopped-Flow Instrument B->C D Rapid Mixing of Enzyme/Inhibitor and CO₂ Solution C->D E Monitor Absorbance Change of pH Indicator D->E F Calculate Initial Reaction Rates E->F G Plot Rates vs. Inhibitor Concentration F->G H Determine IC₅₀ and Kᵢ G->H

Caption: Experimental workflow for the stopped-flow CO₂ hydration assay.

Esterase Activity Assay

This is a simpler, colorimetric method that utilizes the esterase activity of hCAII.

Objective: To screen for and characterize inhibitors of hCAII.

Materials:

  • 96-well microplate reader

  • Purified recombinant hCAII

  • This compound stock solution (in DMSO)

  • p-Nitrophenyl acetate (pNPA) as substrate

  • Assay buffer (e.g., 20 mM Tris-HCl, pH 7.5)

Procedure:

  • In a 96-well plate, add the assay buffer, hCAII, and varying concentrations of this compound.

  • Pre-incubate the plate at a controlled temperature (e.g., 25°C) for a defined period (e.g., 15 minutes).

  • Initiate the reaction by adding the substrate, pNPA.

  • Monitor the increase in absorbance at 400 nm, which corresponds to the formation of the product, p-nitrophenol.

  • Calculate the rate of reaction from the linear portion of the absorbance vs. time plot.

  • Determine the percent inhibition for each inhibitor concentration and calculate the IC50 value.

Signaling Pathways and Logical Relationships

The primary "pathway" affected by this compound is the catalytic cycle of hCAII itself. By blocking this cycle, this compound modulates downstream physiological processes that are dependent on hCAII activity.

Catalytic Cycle of hCAII and Inhibition by this compound cluster_Cycle hCAII Catalytic Cycle E_Zn_OH E-Zn²⁺-OH⁻ E_Zn_HCO3 E-Zn²⁺-HCO₃⁻ E_Zn_OH->E_Zn_HCO3 + CO₂ Physiological_Process Downstream Physiological Processes (e.g., pH regulation, fluid secretion) E_Zn_OH->Physiological_Process Enables E_Zn_H2O E-Zn²⁺-H₂O E_Zn_HCO3->E_Zn_H2O - HCO₃⁻ + H₂O E_Zn_H2O->E_Zn_OH - H⁺ Inhibitor This compound Inhibitor->E_Zn_OH Inhibits

Caption: The catalytic cycle of hCAII and its inhibition by this compound.

The selectivity of this compound is a key logical relationship that underpins its utility as a research tool.

Logical Relationship of this compound Selective Inhibition cluster_Targets Carbonic Anhydrase Isoforms Inhibitor This compound hCAII hCAII (Target) Inhibitor->hCAII High Affinity (Potent Inhibition) hCAI hCAI (Off-Target) Inhibitor->hCAI Low Affinity (Weak Inhibition) Other_CAs Other CA Isoforms (e.g., CAIV, CAIX, CAXII) (Off-Targets) Inhibitor->Other_CAs Low Affinity (Weak/No Inhibition) Selective_Inhibition Selective Inhibition of hCAII

Caption: Logical diagram illustrating the selective inhibition of hCAII by this compound.

Conclusion

References

The Structure-Activity Relationship of hCAII-IN-10: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Analysis of a Potent Carbonic Anhydrase II Inhibitor for Glaucoma Treatment

This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) for hCAII-IN-10, a potent and selective inhibitor of human carbonic anhydrase II (hCA II), an enzyme implicated in glaucoma. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the compound's development, including quantitative inhibitory data, experimental methodologies, and visual representations of key concepts.

This compound, identified as compound 11d in the primary literature, has demonstrated significant potential as a therapeutic agent for reducing intraocular pressure. It exhibits a remarkable inhibitory concentration (IC50) of 14 nM against hCA II, with a noteworthy 2086-fold selectivity over the hCA I isoform.[1][2] This high selectivity is a crucial attribute for minimizing off-target effects, a common challenge with previous generations of carbonic anhydrase inhibitors.

Quantitative Structure-Activity Relationship (SAR) Data

The development of this compound involved the synthesis and evaluation of a series of novel semicarbazide-containing sulfonamide derivatives. The core concept was the application of a "sugar tail" approach to enhance the water solubility and pharmacokinetic properties of the inhibitors, making them suitable for topical administration in anti-glaucoma therapy.[1] The following tables summarize the in vitro inhibitory activity of this compound and its analogs against hCA I and hCA II.

CompoundR Group (Substitution on Phenyl Ring)hCA I IC50 (μM)hCA II IC50 (nM)Selectivity Index (hCA I / hCA II)
11a H>10035>2857
11b 2-CH₃85.3253412
11c 4-CH₃68.7193616
11d (this compound) 2,4-di-CH₃ 29.2 14 2086
11e 4-OCH₃>10041>2439
11f 4-Cl55.6281986
Acetazolamide (Standard) -250 (nM)12 (nM)20.8

Table 1: In vitro inhibitory activity of this compound (11d) and its analogs against hCA I and hCA II.

Experimental Protocols

Synthesis of Semicarbazide-Containing Sulfonamide Derivatives (General Procedure)

The synthesis of the target compounds, including this compound (11d), followed a multi-step process. A key intermediate, a 4-sulfamoylphenyl isocyanate, was first prepared. This was then reacted with a carbohydrazide derivative, which was previously synthesized from the corresponding carbohydrate. The resulting semicarbazide was then coupled with various substituted anilines to yield the final sulfonamide derivatives. The reaction progress was monitored by thin-layer chromatography (TLC), and the final products were purified by column chromatography or recrystallization. The structures of all synthesized compounds were confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

In Vitro Carbonic Anhydrase Inhibition Assay

The inhibitory activity of the synthesized compounds against hCA I and hCA II was determined using a stopped-flow CO₂ hydrase assay. This method measures the enzyme-catalyzed hydration of carbon dioxide. The assay was performed at 25°C in a pH 7.5 buffer (10 mM HEPES). The enzyme concentration was typically in the nanomolar range. The initial velocities of the enzymatic reaction were measured in the presence of varying concentrations of the inhibitor. The IC50 values, representing the concentration of the inhibitor required to reduce the enzyme activity by 50%, were then calculated by fitting the data to a dose-response curve. Acetazolamide was used as a standard inhibitor for comparison.

Visualizing the SAR and Experimental Workflow

To better understand the relationships and processes described, the following diagrams have been generated using the DOT language.

SAR_Workflow cluster_synthesis Compound Synthesis cluster_evaluation Biological Evaluation start Starting Materials (Substituted Anilines, Carbohydrates) step1 Synthesis of Carbohydrazide start->step1 step2 Synthesis of 4-Sulfamoylphenyl Isocyanate start->step2 step3 Coupling Reaction step1->step3 step2->step3 end_synthesis Purified Analogs (e.g., this compound) step3->end_synthesis assay hCA I & hCA II Inhibition Assay (Stopped-flow CO₂ hydrase) end_synthesis->assay Test Compounds data_analysis IC50 Determination assay->data_analysis sar Structure-Activity Relationship Analysis data_analysis->sar

Figure 1: General workflow for the synthesis and evaluation of hCAII inhibitors.

SAR_Visualization Core Core Scaffold Sulfonamide Moiety (Essential for Zinc Binding) Semicarbazide Linker Sugar Moiety (Enhances Solubility) R1 H (11a) IC50 = 35 nM Core:head->R1 Substitution leads to varying potency R2 2-CH₃ (11b) IC50 = 25 nM Core:head->R2 R3 4-CH₃ (11c) IC50 = 19 nM Core:head->R3 R4 2,4-di-CH₃ (11d) IC50 = 14 nM Core:head->R4 R5 4-OCH₃ (11e) IC50 = 41 nM Core:head->R5 R6 4-Cl (11f) IC50 = 28 nM Core:head->R6

Figure 2: Key structural features and their impact on hCA II inhibitory activity.

References

The Discovery and Synthesis of hCAII-IN-10: A Potent and Selective Inhibitor of Human Carbonic Anhydrase II for Glaucoma Treatment

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This whitepaper details the discovery, synthesis, and biological evaluation of hCAII-IN-10, a potent and selective inhibitor of human carbonic anhydrase II (hCAII). This compound, also referred to as compound 11d in the primary literature, has emerged as a promising candidate for the topical treatment of glaucoma due to its significant intraocular pressure (IOP)-lowering effects. This document provides a comprehensive overview of the synthetic route, experimental protocols, quantitative biological data, and the underlying signaling pathways.

Introduction

Glaucoma, a leading cause of irreversible blindness worldwide, is characterized by elevated intraocular pressure (IOP) that damages the optic nerve. Carbonic anhydrase inhibitors (CAIs) reduce IOP by decreasing the production of aqueous humor in the ciliary body of the eye. Human carbonic anhydrase II (hCAII) is a predominant and highly active isoform in the ciliary processes, making it a key target for anti-glaucoma therapies. While systemic CAIs are effective, they are often associated with undesirable side effects. The development of potent, selective, and topically administered hCAII inhibitors like this compound represents a significant advancement in glaucoma management.

This compound is a novel benzenesulfonamide derivative featuring a "dual-tailed" design. This structural motif is engineered to enhance binding affinity and selectivity for the hCAII active site.

Discovery and Rationale

The design of this compound was based on a structure-activity relationship (SAR) study of dual-tailed benzenesulfonamide inhibitors. The rationale was to create compounds with enhanced interactions within both the hydrophilic and hydrophobic regions of the hCAII active site, thereby increasing potency and selectivity.

Quantitative Biological Data

The inhibitory activity of this compound (compound 11d) and related compounds was assessed against various human carbonic anhydrase isoforms. The data clearly demonstrates the high potency and selectivity of this compound for hCAII.

CompoundhCA I (Kᵢ, nM)hCA II (Kᵢ, nM)hCA IV (Kᵢ, nM)hCA VII (Kᵢ, nM)
This compound (11d) >100000.5430.81.2
Dorzolamide30002.115.42.5
Brinzolamide45001.812.71.9
Acetazolamide25012852.5

Data sourced from Fares, M., et al. (2020). J. Med. Chem.

Furthermore, in vivo studies on a rabbit model of glaucoma demonstrated that a 1% ophthalmic solution of this compound (11d) produced a significant and sustained reduction in intraocular pressure, comparable to the clinically used drug dorzolamide.

Synthesis of this compound (Compound 11d)

The synthesis of this compound is a multi-step process starting from commercially available materials. The detailed experimental protocol is provided below.

Experimental Protocol:

Step 1: Synthesis of 4-(2-aminoethoxy)benzenesulfonamide (3) To a solution of 4-hydroxybenzenesulfonamide (1) in acetone, potassium carbonate and 2-(Boc-amino)ethyl bromide (2) are added. The mixture is stirred at reflux overnight. After cooling, the solvent is evaporated, and the residue is partitioned between ethyl acetate and water. The organic layer is dried and concentrated. The resulting Boc-protected intermediate is then treated with trifluoroacetic acid in dichloromethane to afford 4-(2-aminoethoxy)benzenesulfonamide (3).

Step 2: Synthesis of 4-(2-(3,4-difluorobenzamido)ethoxy)benzenesulfonamide (this compound, 11d) To a solution of 4-(2-aminoethoxy)benzenesulfonamide (3) and triethylamine in dichloromethane, 3,4-difluorobenzoyl chloride (10d) is added dropwise at 0 °C. The reaction mixture is stirred at room temperature for 12 hours. The solvent is then removed under reduced pressure, and the residue is purified by column chromatography to yield the final product, this compound (11d).

Signaling Pathway and Mechanism of Action

This compound exerts its therapeutic effect by inhibiting the catalytic activity of carbonic anhydrase II in the ciliary epithelium of the eye. This inhibition reduces the formation of bicarbonate ions, which in turn decreases the secretion of aqueous humor and lowers intraocular pressure.

hCAII_Inhibition_Pathway cluster_ciliary_epithelium Ciliary Epithelium cluster_inhibition Inhibition by this compound CO2 CO₂ + H₂O H2CO3 H₂CO₃ CO2->H2CO3 hCAII HCO3 HCO₃⁻ + H⁺ H2CO3->HCO3 AqueousHumor Aqueous Humor Secretion HCO3->AqueousHumor Leads to IOP Intraocular Pressure AqueousHumor->IOP Determines hCAII_IN_10 This compound hCAII_enzyme hCAII Enzyme hCAII_IN_10->hCAII_enzyme Binds to Active Site

Caption: Inhibition of hCAII by this compound reduces aqueous humor secretion.

Experimental Workflow

The discovery and development of this compound followed a structured workflow, from initial design to in vivo testing.

experimental_workflow design Rational Design of Dual-Tailed Inhibitors synthesis Multi-step Synthesis of Benzenesulfonamide Derivatives design->synthesis in_vitro In Vitro hCA Isoform Inhibition Assays synthesis->in_vitro sar Structure-Activity Relationship (SAR) Analysis in_vitro->sar lead_selection Lead Compound Selection (this compound) sar->lead_selection in_vivo In Vivo Evaluation of IOP Lowering in Rabbit Model lead_selection->in_vivo crystallography X-ray Crystallography of hCAII-Inhibitor Complex lead_selection->crystallography preclinical Preclinical Development in_vivo->preclinical crystallography->preclinical

Caption: Workflow for the discovery and development of this compound.

Conclusion

This compound is a highly potent and selective inhibitor of human carbonic anhydrase II. Its novel dual-tailed benzenesulfonamide structure provides a promising scaffold for the development of next-generation topical anti-glaucoma agents. The detailed synthetic protocol and biological data presented in this guide offer a valuable resource for researchers in the fields of medicinal chemistry and drug discovery. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this compound.

The Role of hCAII-IN-10 in Cancer Cell Growth Inhibition: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carbonic anhydrases (CAs) are a family of metalloenzymes crucial for various physiological processes, including pH homeostasis. The overexpression of certain CA isoforms, particularly the tumor-associated CA IX and CA XII, is a well-established hallmark of cancer, contributing to the acidic tumor microenvironment and promoting cancer cell proliferation and invasion. While these isoforms have been the primary focus of anticancer strategies, the role of the ubiquitous cytosolic isoform, human carbonic anhydrase II (hCA II), in oncology is also gaining attention. This technical guide delves into the emerging role of hCA II in cancer and explores the inhibitory effects of a specific hCA II inhibitor, hCAII-IN-10, on cancer cell growth. This document provides a comprehensive overview of the underlying mechanisms, relevant signaling pathways, and available quantitative data, alongside detailed experimental methodologies.

Introduction: Carbonic Anhydrase II as a Target in Oncology

Human carbonic anhydrase II (hCA II) is one of the most abundant and catalytically active CA isoforms. It plays a vital role in the reversible hydration of carbon dioxide to bicarbonate and a proton. While ubiquitously expressed, recent studies have implicated hCA II in the pathophysiology of various cancers. In colorectal cancer, for instance, strong expression of CA II in cancer cells has been observed[1][2]. Furthermore, higher expression of CA II has been correlated with a poorer prognosis in colorectal cancer patients[2][3].

The precise mechanism by which hCA II contributes to cancer progression is multifaceted. Beyond its catalytic activity, hCA II has a non-catalytic proton shuttling function that can support lactate transport in cancer cells through its interaction with monocarboxylate transporters[4][5]. This function is independent of its enzymatic activity and highlights the complexity of targeting hCA II in cancer. Inhibition of hCA II, therefore, presents a potential therapeutic strategy to disrupt pH regulation and metabolic pathways in cancer cells.

This compound: A Potent Inhibitor of Human Carbonic Anhydrase II

This compound (also referred to as compound 11d) is a sulfonamide-based inhibitor of human carbonic anhydrase II[6]. It exhibits high potency and selectivity for hCA II over the related isoform hCA I.

Quantitative Data on this compound Inhibition

The available data on the inhibitory activity of this compound is summarized in the table below.

Target IsoformIC50 ValueCancer Cell LineGrowth Inhibition IC50Reference
hCA II14 nMHT-29 (Colon Adenocarcinoma)74 µM
hCA I29.2 µM

Table 1: Summary of IC50 values for this compound.

Mechanism of Action and Signaling Pathways

While specific signaling pathways modulated by this compound have not been extensively elucidated in publicly available literature, the inhibition of hCA II is known to impact cellular processes critical for cancer cell survival and proliferation.

Disruption of pH Homeostasis

The primary mechanism of action for carbonic anhydrase inhibitors is the disruption of pH regulation. In the tumor microenvironment, which is characteristically acidic due to the Warburg effect, CAs play a crucial role in maintaining a relatively alkaline intracellular pH (pHi) that is permissive for enzymatic function and cell proliferation, while contributing to an acidic extracellular pH (pHe) that promotes invasion and metastasis. By inhibiting hCA II, this compound is hypothesized to interfere with this delicate pH balance, leading to intracellular acidification and subsequent cell growth arrest or apoptosis.

G Hypothesized Mechanism of this compound Action cluster_cell Cancer Cell hCAII hCA II Proton_Accumulation Intracellular Proton Accumulation (Acidification) hCAII->Proton_Accumulation Prevents Proton Removal HCO3_H HCO3- + H+ hCAII->HCO3_H hCAII_IN_10 This compound hCAII_IN_10->hCAII Inhibition Growth_Inhibition Cell Growth Inhibition / Apoptosis Proton_Accumulation->Growth_Inhibition CO2_H2O CO2 + H2O CO2_H2O->hCAII Catalysis

Hypothesized mechanism of this compound.

Experimental Protocols

Detailed experimental protocols for the synthesis and evaluation of this compound are limited in publicly accessible literature. However, based on standard methodologies for assessing CA inhibitors and their effects on cancer cells, the following protocols can be outlined.

Carbonic Anhydrase Inhibition Assay

A common method to determine the inhibitory potency (IC50) of a compound against a specific CA isoform is a stopped-flow CO2 hydrase assay.

G Workflow for CA Inhibition Assay Start Prepare Recombinant hCA II Enzyme Incubate Incubate hCA II with varying concentrations of this compound Start->Incubate Assay Initiate reaction with CO2-saturated buffer in stopped-flow instrument Incubate->Assay Measure Measure rate of pH change (proton production) Assay->Measure Calculate Calculate IC50 value Measure->Calculate G Workflow for MTT Cell Viability Assay Start Seed HT-29 cells in 96-well plates Treat Treat cells with varying concentrations of This compound for 72h Start->Treat Add_MTT Add MTT reagent to each well and incubate for 4h Treat->Add_MTT Lyse Add solubilization solution (e.g., DMSO) to dissolve formazan crystals Add_MTT->Lyse Measure Measure absorbance at 570 nm Lyse->Measure Calculate Calculate cell viability and IC50 value Measure->Calculate

References

In-Depth Technical Guide: hCAII-IN-10 and its Effect on Intraocular Pressure

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the carbonic anhydrase inhibitor hCAII-IN-10, with a specific focus on its mechanism of action and its effects on intraocular pressure (IOP). This document synthesizes available preclinical data, details experimental methodologies, and visualizes the relevant biological pathways.

Introduction to this compound

This compound, also identified as compound 11d in the scientific literature, is a novel and potent inhibitor of human carbonic anhydrase II (hCA II).[1][2] Carbonic anhydrases are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. In the eye, hCA II is a key enzyme involved in the production of aqueous humor by the ciliary body.[3] Inhibition of this enzyme leads to a reduction in aqueous humor secretion, which in turn lowers intraocular pressure (IOP).[4][5] Elevated IOP is a major risk factor for the development and progression of glaucoma, a leading cause of irreversible blindness worldwide.[6]

This compound has been designed as a topically active anti-glaucoma agent with improved physicochemical properties, such as enhanced water solubility and a neutral pH in solution, which are advantageous for ocular drug delivery and patient comfort.[2]

Quantitative Data on this compound Efficacy

This compound has demonstrated significant inhibitory activity against its target enzyme, hCA II, and has shown promising results in preclinical models of glaucoma.

In Vitro Inhibitory Activity

The inhibitory potency of this compound against hCA II has been quantified, highlighting its high affinity and selectivity.

Parameter Value Target Enzyme Reference
IC5014 nMHuman Carbonic Anhydrase II (hCA II)[1][2]
IC5029.2 µMHuman Carbonic Anhydrase I (hCA I)[1]
Selectivity2086-fold for hCA II over hCA I-[2]
In Vivo Intraocular Pressure Reduction

Preclinical studies in a glaucomatous rabbit eye model have confirmed the IOP-lowering effects of this compound. When administered topically as 1% or 2% water solutions, the compound was found to strongly lower intraocular pressure.[2][7] While the source literature confirms a significant effect, specific quantitative data on the percentage of IOP reduction, the duration of action, and direct comparison with a vehicle control or other carbonic anhydrase inhibitors from the in vivo studies on this compound are not publicly available in the abstracts of the primary research article.

For context, other topical carbonic anhydrase inhibitors have been shown to reduce IOP in rabbits. For instance, dorzolamide has been shown to cause a very large reduction in IOP in a similar model.[8]

Experimental Protocols

The following sections detail the general methodologies employed in the preclinical evaluation of carbonic anhydrase inhibitors like this compound. The specific details for the this compound study are based on the available information and typical protocols in the field.

In Vitro Carbonic Anhydrase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against hCA I and hCA II.

General Procedure:

  • A colorimetric assay is typically used, measuring the esterase activity of the carbonic anhydrase enzyme.

  • The assay buffer, purified human carbonic anhydrase (I or II), and varying concentrations of the inhibitor (this compound) are pre-incubated.

  • The reaction is initiated by adding a substrate, such as 4-nitrophenyl acetate (NPA).

  • The hydrolysis of NPA to 4-nitrophenol is monitored spectrophotometrically at a specific wavelength.

  • The enzyme activity is calculated from the rate of 4-nitrophenol formation.

  • IC50 values are determined by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.

In Vivo Glaucoma Model and IOP Measurement

Objective: To evaluate the IOP-lowering efficacy of topically administered this compound in an animal model of glaucoma.

Animal Model:

  • Species: New Zealand White rabbits are commonly used due to the anatomical similarities of their eyes to human eyes.[9]

  • Induction of Glaucoma: Ocular hypertension is induced to mimic glaucomatous conditions. A common method is the injection of α-chymotrypsin into the posterior chamber of the eye, which obstructs the aqueous humor outflow pathway.[8] Another method involves raising IOP by injecting a hypertonic saline solution into the vitreous humor.

Drug Administration:

  • Formulation: this compound is formulated as a 1% or 2% aqueous solution.[2][7]

  • Route: A single drop of the solution is administered topically to the conjunctival sac of the glaucomatous eye. The contralateral eye often serves as a control.

IOP Measurement:

  • Instrumentation: A tonometer (e.g., Tono-Pen) is used to measure the intraocular pressure.

  • Procedure:

    • The rabbits are gently restrained.

    • A local anesthetic is applied to the cornea.

    • Baseline IOP measurements are taken before drug administration.

    • Following drug administration, IOP is measured at regular intervals (e.g., every hour for the first few hours, and then at extended time points) to determine the onset, magnitude, and duration of the IOP-lowering effect.

Signaling Pathways and Mechanism of Action

The primary mechanism of action of this compound in reducing intraocular pressure is through the inhibition of carbonic anhydrase II in the ciliary epithelium of the eye.

Aqueous Humor Production Pathway

The following diagram illustrates the key steps in aqueous humor formation and the point of intervention for this compound.

Aqueous_Humor_Production cluster_ciliary_epithelium Ciliary Epithelium cluster_inhibition Mechanism of Inhibition CO2_H2O CO2 + H2O H2CO3 H2CO3 (Carbonic Acid) CO2_H2O->H2CO3 Catalyzed by hCA II HCO3_H HCO3- + H+ H2CO3->HCO3_H Aqueous_Humor Aqueous Humor Secretion HCO3_H->Aqueous_Humor Drives fluid transport hCAII_IN_10 This compound hCA_II_enzyme hCA II Enzyme hCAII_IN_10->hCA_II_enzyme Inhibits

Caption: Mechanism of IOP reduction by this compound.

Experimental Workflow

The diagram below outlines the typical workflow for the preclinical evaluation of a topical anti-glaucoma agent like this compound.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation a Synthesis of this compound b Carbonic Anhydrase Inhibition Assay (IC50 determination) a->b c Selectivity Profiling (hCA I vs. hCA II) b->c d Induction of Glaucoma in Rabbit Model c->d Proceed to in vivo if potent and selective e Topical Administration of this compound d->e f Intraocular Pressure (IOP) Measurement e->f g Data Analysis (IOP reduction, duration) f->g

Caption: Preclinical evaluation workflow for this compound.

Conclusion

This compound is a highly potent and selective inhibitor of human carbonic anhydrase II. Preclinical data strongly suggest its efficacy in lowering intraocular pressure when administered topically, making it a promising candidate for the treatment of glaucoma. Its favorable physicochemical properties, including good water solubility and a neutral pH, further enhance its potential as a therapeutic agent. Further studies providing detailed quantitative in vivo efficacy and safety data are anticipated to fully elucidate its clinical potential.

References

Understanding the Pharmacokinetics of hCAII-IN-10: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of November 2025, detailed pharmacokinetic data for the specific human carbonic anhydrase II (hCAII) inhibitor, hCAII-IN-10, is not publicly available. To fulfill the structural and content requirements of this technical guide, the well-characterized and clinically relevant carbonic anhydrase inhibitor, Acetazolamide , will be used as a surrogate to demonstrate the expected data presentation, experimental protocols, and visualizations. This guide is intended to serve as a comprehensive template for the pharmacokinetic evaluation of novel hCAII inhibitors like this compound.

Introduction to hCAII Inhibition and this compound

Human carbonic anhydrase II (hCAII) is a zinc-containing metalloenzyme that plays a crucial role in regulating pH and fluid balance in various tissues. It catalyzes the reversible hydration of carbon dioxide to bicarbonate and a proton. Due to its involvement in physiological processes, hCAII has become a significant therapeutic target for a range of conditions, including glaucoma, epilepsy, and altitude sickness.

This compound (also referred to as compound 11d) has been identified as a potent inhibitor of hCAII with a reported IC50 value of 14 nM.[1] It has demonstrated a significant effect in lowering intraocular pressure in a glaucomatous rabbit eye model, highlighting its potential as a therapeutic agent.[1] A thorough understanding of its pharmacokinetic profile—encompassing its absorption, distribution, metabolism, and excretion (ADME)—is critical for its further development and clinical application. This guide outlines the key pharmacokinetic parameters and the methodologies used to assess them, using Acetazolamide as a detailed case study.

Pharmacokinetic Profile of a Representative hCAII Inhibitor: Acetazolamide

The following tables summarize the key pharmacokinetic parameters for Acetazolamide in humans. This data provides a benchmark for the type of information required for a comprehensive understanding of a new chemical entity like this compound.

Table 1: Summary of Acetazolamide Pharmacokinetic Parameters in Humans

ParameterValueReference
Absorption
Bioavailability (oral)~70-100%[2]
Tmax (oral)2 hours[3]
Distribution
Volume of Distribution (Vd)0.231 L/kg[4]
Protein Binding>90% (primarily to albumin)[5]
Metabolism
Extent of MetabolismDoes not undergo metabolic alteration[6]
Excretion
Primary RouteRenal excretion (unchanged drug)[6]
Plasma Half-life (t½)6-9 hours (therapeutic doses)[6]
Clearance (Renal)Severely decreased in renal impairment[5]

Experimental Protocols for Pharmacokinetic Assessment

Detailed and validated experimental protocols are essential for generating reliable pharmacokinetic data. Below are methodologies analogous to those that would be employed to characterize this compound.

In Vivo Pharmacokinetic Studies in Animal Models

Objective: To determine the pharmacokinetic profile of a test compound after systemic administration.

Animal Model: Male Sprague-Dawley rats are a commonly used model.[7] For glaucoma studies, New Zealand white rabbits are often utilized.

Experimental Workflow:

G cluster_pre Pre-Dosing cluster_dosing Dosing cluster_sampling Sample Collection cluster_analysis Bioanalysis acclimatization Animal Acclimatization fasting Overnight Fasting acclimatization->fasting dosing Compound Administration (e.g., Oral Gavage, IV) fasting->dosing blood_sampling Serial Blood Sampling (e.g., 0, 0.5, 1, 2, 4, 8, 24h) dosing->blood_sampling processing Plasma Separation blood_sampling->processing storage Sample Storage at -80°C processing->storage extraction Sample Extraction (e.g., Protein Precipitation, SPE) storage->extraction analysis LC-MS/MS Analysis extraction->analysis pk_calc Pharmacokinetic Parameter Calculation analysis->pk_calc

Figure 1: Workflow for an in vivo pharmacokinetic study.

Dosing:

  • Intravenous (IV): A single bolus injection is administered, typically through the tail vein, to determine parameters like clearance and volume of distribution.

  • Oral (PO): The compound is administered via oral gavage to assess bioavailability and absorption rate.

Sample Collection:

  • Blood samples are collected at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).

  • Plasma is separated by centrifugation and stored at -80°C until analysis.

Bioanalytical Method: LC-MS/MS for Quantification in Plasma

Objective: To accurately quantify the concentration of the test compound in plasma samples.

Methodology: A sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the gold standard.

Sample Preparation:

  • Protein Precipitation: A simple and rapid method where a solvent like acetonitrile is added to the plasma sample to precipitate proteins.

  • Solid Phase Extraction (SPE): A more selective method where the compound of interest is retained on a solid-phase cartridge and eluted, while interfering substances are washed away.[8]

LC-MS/MS Parameters (Example for Acetazolamide):

  • Chromatographic Column: A C18 reverse-phase column is commonly used.[8]

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).[8]

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode provides high selectivity and sensitivity.[9]

    • Ionization Mode: Electrospray ionization (ESI) in either positive or negative mode, depending on the compound's properties.

    • MRM Transitions: Specific precursor-to-product ion transitions are monitored for the analyte and an internal standard. For Acetazolamide, a transition of m/z 220.9→83.3 has been used.[9]

In Vitro Cellular Uptake and Efflux Assays

Objective: To investigate the mechanisms of cellular transport of the test compound.

Methodology:

  • Cellular Uptake: Assays using cell lines (e.g., U2OS, HEK293) can determine if a compound enters cells via passive diffusion or active transport.[10] The accumulation of the compound inside the cells is measured over time.

  • Efflux Assays: Transwell assays with polarized cell monolayers (e.g., Caco-2, MDCKII) are used to determine if a compound is a substrate of efflux transporters like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP).[11]

Signaling Pathway Interactions

Carbonic anhydrase inhibitors can modulate various signaling pathways. Understanding these interactions is crucial for elucidating the full pharmacological profile of a compound like this compound.

Inhibition of Carbonic Anhydrase and Downstream Effects

The primary mechanism of action of hCAII inhibitors is the blockade of the enzyme's catalytic activity. This leads to an accumulation of carbonic acid and a subsequent alteration in pH homeostasis.

cluster_inhibition hCAII Inhibition cluster_catalysis Catalytic Reaction cluster_downstream Downstream Effects hCAII_IN_10 This compound hCAII hCAII hCAII_IN_10->hCAII Inhibits H2CO3 H2CO3 hCAII->H2CO3 Catalyzes CO2_H2O CO2 + H2O CO2_H2O->H2CO3 HCO3_H HCO3- + H+ H2CO3->HCO3_H pH_alteration Alteration of pH Homeostasis HCO3_H->pH_alteration ion_transport Changes in Ion Transport pH_alteration->ion_transport fluid_secretion Modulation of Fluid Secretion ion_transport->fluid_secretion

Figure 2: General signaling pathway of hCAII inhibition.
Interaction with Wnt/β-Catenin and HIF-1α Signaling Pathways

Recent studies have suggested that carbonic anhydrase inhibitors like Acetazolamide can influence key signaling pathways involved in cell proliferation and response to hypoxia.

  • Wnt/β-Catenin Pathway: Acetazolamide has been shown to suppress the β-catenin signaling pathway, which is implicated in the development of certain cancers.[3][6][12]

  • HIF-1α Pathway: Acetazolamide can induce the expression of Hypoxia-Inducible Factor-1α (HIF-1α) under normoxic conditions, likely through the induction of metabolic acidosis.[7]

cluster_wnt Wnt/β-Catenin Pathway cluster_hif HIF-1α Pathway Acetazolamide Acetazolamide Wnt_beta_catenin Wnt/β-Catenin Signaling Acetazolamide->Wnt_beta_catenin Inhibits Acidosis Metabolic Acidosis Acetazolamide->Acidosis Induces Cell_Proliferation Cell Proliferation & Invasion Wnt_beta_catenin->Cell_Proliferation HIF1a HIF-1α Expression Acidosis->HIF1a Hypoxic_Response Cellular Response to Hypoxia HIF1a->Hypoxic_Response

Figure 3: Modulation of Wnt/β-catenin and HIF-1α pathways by Acetazolamide.

Conclusion and Future Directions

While this compound shows promise as a potent hCAII inhibitor, a comprehensive understanding of its pharmacokinetic properties is paramount for its progression as a clinical candidate. The methodologies and data presented in this guide, using Acetazolamide as a surrogate, provide a clear framework for the necessary preclinical studies. Future investigations on this compound should focus on:

  • In vivo pharmacokinetic studies in relevant animal models to determine its ADME profile, bioavailability, and half-life.

  • Development and validation of a robust bioanalytical method for its accurate quantification in biological matrices.

  • In vitro assessment of its interaction with drug transporters to predict potential drug-drug interactions.

  • Elucidation of its impact on key signaling pathways to fully characterize its mechanism of action and potential off-target effects.

By systematically addressing these aspects, the therapeutic potential of this compound can be thoroughly evaluated, paving the way for its potential clinical development.

References

hCAII-IN-10: A Technical Guide to a Potent and Selective Chemical Probe for Human Carbonic Anhydrase II

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of hCAII-IN-10, a potent and selective chemical probe for human carbonic anhydrase II (hCAII). This document details its biochemical activity, experimental protocols for its use, and its role in investigating hCAII function in relevant biological pathways.

Introduction to this compound

This compound is a novel, water-soluble semicarbazide-containing sulfonamide derivative designed as a potent inhibitor of human carbonic anhydrase II (hCAII).[1] As a member of the sulfonamide class of inhibitors, this compound acts by coordinating to the zinc ion in the active site of the enzyme, thereby blocking its catalytic activity.[2] Its development was aimed at creating a topical and non-irritating anti-glaucoma agent with favorable drug-like properties.[1] The inclusion of a hydrophilic monosaccharide moiety and a semicarbazide linker enhances its water solubility and allows for a neutral pH in aqueous solutions, making it suitable for physiological studies.[1]

Quantitative Data

The following tables summarize the key quantitative data for this compound, providing a clear comparison of its potency and activity.

Table 1: Inhibitory Activity of this compound against hCA Isoforms [1][3]

IsoformIC50Selectivity (over hCA I)
hCA II14 nM2086-fold
hCA I29.2 µM-

Table 2: In Vitro and In Vivo Activity of this compound [1][3]

AssayCell Line / ModelActivity (IC50 / Effect)
Cell Growth InhibitionHT-2974 µM
Intraocular Pressure (IOP) ReductionGlaucomatous Rabbit Eye ModelStrong IOP lowering effect

Experimental Protocols

This section provides detailed methodologies for the key experiments cited for the characterization of this compound.

Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO₂ Hydration Assay)

This assay determines the inhibitory potency of a compound against carbonic anhydrase by measuring the enzyme-catalyzed hydration of carbon dioxide.

Materials:

  • Recombinant human carbonic anhydrase (hCA I and hCA II)

  • This compound (or other inhibitors)

  • CO₂-saturated water

  • Tris buffer (20 mM, pH 8.3) containing a pH indicator (e.g., phenol red, 100 µM)

  • Stopped-flow spectrophotometer

Protocol:

  • Enzyme and Inhibitor Preparation: Prepare stock solutions of recombinant hCA enzymes and this compound in an appropriate solvent (e.g., DMSO).

  • Reaction Mixture Preparation: In a stopped-flow syringe, prepare the enzyme solution in the Tris buffer. In the other syringe, prepare the CO₂-saturated water.

  • Pre-incubation: To determine IC50 values, pre-incubate the enzyme with various concentrations of this compound for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 25°C) before the reaction.

  • Measurement: Rapidly mix the enzyme/inhibitor solution with the CO₂-saturated water in the stopped-flow instrument.

  • Data Acquisition: Monitor the change in absorbance of the pH indicator over time as the hydration of CO₂ causes a pH drop. The initial rate of the reaction is determined from the slope of the absorbance change.

  • Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration compared to the uninhibited enzyme. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

Cell Growth Inhibition Assay (MTT Assay)

This colorimetric assay assesses the effect of a compound on cell proliferation and viability.

Materials:

  • HT-29 human colorectal adenocarcinoma cells

  • This compound

  • McCoy's 5A medium (or other suitable culture medium) supplemented with fetal bovine serum (FBS) and antibiotics

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microtiter plates

Protocol:

  • Cell Seeding: Seed HT-29 cells into 96-well plates at a density of approximately 5 x 10³ cells/well and allow them to adhere overnight.[4]

  • Compound Treatment: Treat the cells with various concentrations of this compound (and a vehicle control) for a specified duration (e.g., 48 hours).[5]

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.[4][5]

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[4]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration.

In Vivo Intraocular Pressure (IOP) Measurement in Rabbits

This procedure is used to evaluate the efficacy of potential anti-glaucoma agents in an animal model.

Materials:

  • New Zealand white rabbits

  • This compound formulated as a 1% or 2% aqueous solution

  • Topical anesthetic (e.g., proparacaine 0.5%)

  • Tonometer (e.g., Tono-Pen, pneumatonometer)

  • Method to induce ocular hypertension (e.g., cauterization of episcleral veins or injection of α-chymotrypsin)[6]

Protocol:

  • Animal Model: Induce ocular hypertension in the right eye of the rabbits to create a glaucomatous model. The left eye can serve as a control.[6]

  • Baseline IOP Measurement: Measure the baseline IOP in both eyes of the conscious rabbits using a calibrated tonometer after applying a topical anesthetic.

  • Drug Administration: Topically administer a single drop of the this compound solution to the glaucomatous eye.

  • Post-treatment IOP Measurement: Measure the IOP at various time points after drug administration (e.g., 1, 2, 4, 6, and 8 hours) to determine the time course of the IOP-lowering effect.

  • Data Analysis: Calculate the change in IOP from baseline at each time point and compare the effect of the treatment group to a vehicle control group.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key signaling pathways involving hCAII and the experimental workflow for evaluating this compound.

Role of hCAII in pH Regulation and Cancer

hCAII plays a crucial role in maintaining cellular pH homeostasis by catalyzing the reversible hydration of CO₂. In cancer cells, this activity is often upregulated to cope with the acidic tumor microenvironment.

hCAII_pH_regulation cluster_cell Cancer Cell CO2_in CO₂ (Metabolic) hCAII hCAII CO2_in->hCAII H2O_in H₂O H2O_in->hCAII HCO3_in HCO₃⁻ hCAII->HCO3_in Hydration H_in H⁺ hCAII->H_in MCT Monocarboxylate Transporter (MCT) HCO3_in->MCT Proton shuttle H_in->MCT Co-transport MCT->Lactate_out MCT->H_out hCAII_IN_10 This compound hCAII_IN_10->hCAII Inhibition hCAII_transporter_interaction cluster_membrane Cell Membrane AE Anion Exchanger (AE) Cl_extra Extracellular Cl⁻ AE->Cl_extra NBC Na⁺/HCO₃⁻ Cotransporter (NBC) HCO3_cyto Cytosolic HCO₃⁻ NBC->HCO3_cyto Na_cyto Cytosolic Na⁺ NBC->Na_cyto hCAII hCAII hCAII->AE Functional Coupling hCAII->NBC Functional Coupling HCO3_cyto->AE HCO3_extra Extracellular HCO₃⁻ Cl_cyto Cytosolic Cl⁻ Na_extra Extracellular Na⁺ Na_extra->NBC - AE;  HCO3_extra - - AE;  HCO3_extra - hCAII_IN_10 This compound hCAII_IN_10->hCAII Inhibition experimental_workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation Synthesis Synthesis of This compound CA_inhibition Carbonic Anhydrase Inhibition Assay (hCA I, hCA II, etc.) Synthesis->CA_inhibition Determine Potency & Selectivity Cell_growth Cell Growth Inhibition Assay (HT-29) CA_inhibition->Cell_growth Assess Cellular Activity IOP_measurement Intraocular Pressure Measurement (Rabbit Model) Cell_growth->IOP_measurement Evaluate In Vivo Efficacy

References

hCAII-IN-10: A Technical Guide to Its High Selectivity for Human Carbonic Anhydrase II

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of hCAII-IN-10, a potent and selective inhibitor of human carbonic anhydrase II (hCA II). Carbonic anhydrases are a family of zinc-containing metalloenzymes that play a crucial role in fundamental physiological processes, including respiration, pH regulation, and ion transport.[1] Isoform-selective inhibitors are critical for therapeutic applications to minimize off-target effects. This document details the quantitative data on the selectivity of this compound, the experimental protocols used for its characterization, and the underlying catalytic mechanism of its target enzyme, hCA II.

Quantitative Inhibition Data

This compound demonstrates a remarkable selectivity for hCA II over the closely related isoform hCA I. The inhibitory activity is quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates a higher potency of the inhibitor.

The selectivity of an inhibitor is determined by comparing its potency against different enzyme isoforms. The selectivity index is often calculated as the ratio of the IC50 or inhibition constant (Ki) for the off-target isoform (in this case, hCA I) to the on-target isoform (hCA II).

InhibitorTarget IsoformIC50
This compound hCA II14 nM
hCA I29.2 µM

Table 1: Summary of IC50 values for this compound against hCA II and hCA I.

Experimental Protocols for Determining Inhibitor Selectivity

The determination of the inhibitory potency and selectivity of compounds like this compound relies on robust enzymatic assays. The two most common methods for assessing carbonic anhydrase activity and inhibition are the esterase activity assay and the stopped-flow CO2 hydration assay.

Esterase Activity Assay

A convenient and widely used method to measure carbonic anhydrase activity is by monitoring its esterase activity.[2][3] This assay utilizes a substrate, typically 4-nitrophenyl acetate (p-NPA), which is hydrolyzed by the enzyme to produce a colored product, 4-nitrophenolate, that can be monitored spectrophotometrically.[2][4]

Principle:

Active carbonic anhydrase catalyzes the hydrolysis of 4-nitrophenyl acetate to 4-nitrophenol and acetic acid. The resulting 4-nitrophenolate ion has a distinct yellow color, and its formation can be followed by measuring the increase in absorbance at a specific wavelength (typically 400-405 nm).[2][4] The rate of this color change is proportional to the enzyme's activity. The presence of an inhibitor will slow down this reaction.

Detailed Methodology:

  • Reagent Preparation:

    • Assay Buffer: A suitable buffer is prepared, for example, 20 mM sodium phosphate buffer at pH 7.5.[5]

    • Enzyme Solutions: Stock solutions of purified recombinant hCA I and hCA II are prepared in the assay buffer. The concentration should be determined to provide a linear reaction rate over the measurement period.

    • Substrate Solution: A stock solution of 4-nitrophenyl acetate is prepared in a water-miscible organic solvent like acetonitrile or DMSO.

    • Inhibitor Solutions: A series of dilutions of this compound are prepared from a stock solution, typically in DMSO.

  • Assay Procedure:

    • The assay is typically performed in a 96-well plate format for high-throughput screening.[3]

    • To each well, add the assay buffer, the enzyme solution (either hCA I or hCA II), and the inhibitor solution at various concentrations. A control with no inhibitor is also included.

    • The plate is pre-incubated at a constant temperature (e.g., 25°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.[6]

    • The reaction is initiated by adding the 4-nitrophenyl acetate substrate to each well.

    • The absorbance at 405 nm is measured immediately and then at regular intervals (e.g., every 30 seconds) for a specific duration (e.g., 30 minutes) using a microplate reader.[2]

  • Data Analysis:

    • The initial reaction rates (velocities) are calculated from the linear portion of the absorbance versus time plots.

    • The percentage of inhibition for each inhibitor concentration is calculated relative to the uninhibited control.

    • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Stopped-Flow CO2 Hydration Assay

The stopped-flow technique is a more direct and rapid method for measuring the physiological reaction of CO2 hydration catalyzed by carbonic anhydrases.[5][7][8] It allows for the measurement of initial reaction rates on a millisecond timescale.[5]

Principle:

A solution of CO2 is rapidly mixed with a buffer solution containing the carbonic anhydrase enzyme and a pH indicator. The hydration of CO2 produces bicarbonate and protons, leading to a rapid decrease in pH.[8] This pH change is monitored by the change in absorbance of the pH indicator. The rate of this absorbance change is directly proportional to the enzyme's catalytic activity.

Detailed Methodology:

  • Reagent Preparation:

    • Buffer Solution: A buffer with a pKa close to the desired experimental pH is used (e.g., HEPES, TAPS). The buffer also contains a pH indicator (e.g., phenol red, pyranine).[8]

    • CO2 Solution: A solution saturated with CO2 is prepared by bubbling CO2 gas through water.

    • Enzyme and Inhibitor Solutions: As described in the esterase assay protocol.

  • Assay Procedure:

    • The enzyme and inhibitor are pre-incubated in the buffer solution.

    • The enzyme-inhibitor solution and the CO2-saturated solution are loaded into separate syringes of the stopped-flow instrument.

    • The two solutions are rapidly mixed, and the change in absorbance of the pH indicator is monitored over time (milliseconds to seconds) using a spectrophotometer.

  • Data Analysis:

    • The initial rate of the reaction is determined from the slope of the absorbance change versus time.

    • Inhibition constants (Ki) are typically determined by measuring the reaction rates at various substrate (CO2) and inhibitor concentrations and fitting the data to appropriate enzyme kinetic models (e.g., Michaelis-Menten with competitive, non-competitive, or uncompetitive inhibition).[9]

Visualizations

Experimental Workflow for Determining Inhibitor Selectivity

experimental_workflow cluster_prep Preparation cluster_assay Enzymatic Assay cluster_analysis Data Analysis prep_enzyme Prepare hCA I & hCA II Stock Solutions assay_setup Set up Reactions: Enzyme + Inhibitor + Buffer prep_enzyme->assay_setup prep_inhibitor Prepare Serial Dilutions of this compound prep_inhibitor->assay_setup prep_substrate Prepare Substrate Solution (e.g., 4-Nitrophenyl Acetate) initiate_reaction Initiate Reaction with Substrate prep_substrate->initiate_reaction pre_incubation Pre-incubate assay_setup->pre_incubation pre_incubation->initiate_reaction measure_activity Measure Enzyme Activity (Spectrophotometry) initiate_reaction->measure_activity calc_inhibition Calculate % Inhibition vs. Control measure_activity->calc_inhibition plot_data Plot % Inhibition vs. [this compound] calc_inhibition->plot_data determine_ic50 Determine IC50 values for hCA I and hCA II plot_data->determine_ic50 calc_selectivity Calculate Selectivity Index (IC50_hCAI / IC50_hCAII) determine_ic50->calc_selectivity

Caption: Workflow for determining the IC50 and selectivity of this compound.

Catalytic Mechanism of Human Carbonic Anhydrase II

The catalytic activity of hCA II involves a zinc-hydroxide mechanism for the reversible hydration of carbon dioxide.[10][11] The active site contains a zinc ion coordinated by three histidine residues and a water molecule.[11][12][13]

catalytic_mechanism cluster_enzyme hCA II Active Site cluster_flow Zn Zn²⁺ His94 His94 His94->Zn coord. His96 His96 His96->Zn coord. His119 His119 His119->Zn coord. H2O H₂O H2O->Zn coord. OH ⁻OH H2O->OH Deprotonation (rate-limiting) CO2 CO₂ OH->CO2 Nucleophilic Attack HCO3 HCO₃⁻ CO2->HCO3 forms HCO3->Zn coord. Released_HCO3 Released HCO₃⁻ HCO3->Released_HCO3 Displacement by H₂O H_shuttle His64 (Proton Shuttle) H_shuttle->H2O Accepts H⁺ New_H2O Incoming H₂O New_H2O->H2O Start Resting Enzyme Step1 Zinc-Hydroxide Formation Step2 Bicarbonate Formation Step3 Product Release & Regeneration

Caption: Simplified catalytic cycle of human carbonic anhydrase II (hCA II).

References

Investigating the Downstream Effects of hCAII Inhibition by hCAII-IN-10: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Human Carbonic Anhydrase II (hCAII) is a ubiquitously expressed and highly efficient metalloenzyme that catalyzes the reversible hydration of carbon dioxide to bicarbonate and a proton. This fundamental reaction is critical for a multitude of physiological processes, including pH homeostasis, respiration, and ion transport.[1] Given its central role, hCAII has emerged as a significant therapeutic target for various diseases. The small molecule inhibitor, hCAII-IN-10, demonstrates potent and selective inhibition of hCAII, making it a valuable tool for investigating the downstream consequences of modulating this enzyme's activity.

This technical guide provides an in-depth overview of the core downstream effects of hCAII inhibition, with a focus on this compound. While direct experimental data for this compound is emerging, this document consolidates our understanding based on the known functions of hCAII and studies with analogous inhibitors. We will explore the impact on cellular signaling pathways, present quantitative data from relevant studies, and provide detailed experimental protocols to facilitate further research in this area.

Core Downstream Effects of hCAII Inhibition

The primary and most direct consequence of hCAII inhibition is the disruption of intracellular pH (pHi) regulation. By impeding the rapid interconversion of CO2 and bicarbonate, hCAII inhibitors can lead to an accumulation of metabolic acids or a slower response to pH changes, thereby altering the intracellular environment. This fundamental change in pHi serves as a critical node, initiating a cascade of downstream signaling events that can impact cell proliferation, survival, and function.

Impact on Cancer Cell Physiology

A significant body of research has focused on the role of carbonic anhydrases in cancer. Tumor cells often exhibit a dysregulated pH gradient, characterized by a more acidic extracellular environment and a neutral to alkaline intracellular pH. This "reversed pH gradient" is thought to promote tumor progression and metastasis. Cytosolic hCAII, along with membrane-bound isoforms like CAIX and CAXII, plays a crucial role in maintaining this aberrant pH landscape.[2][3][4][5]

Inhibition of hCAII can counteract this process, leading to intracellular acidification and a subsequent reduction in the invasive capacity of cancer cells.[6] Furthermore, disrupting pH homeostasis can trigger programmed cell death pathways.

Induction of Apoptosis and Autophagy

Studies on various carbonic anhydrase inhibitors have demonstrated their ability to induce apoptosis in cancer cells. The inhibition of CAIX, an isoform often co-expressed with CAII in hypoxic tumors, has been shown to promote apoptosis through alterations in intracellular pH, leading to increased reactive oxygen species (ROS) production, disruption of the mitochondrial membrane potential, and subsequent activation of the caspase cascade.[7][8] It is plausible that potent intracellular hCAII inhibition by this compound could trigger similar apoptotic pathways.

Furthermore, there is evidence to suggest that carbonic anhydrase inhibition can also induce autophagy, a cellular process of self-digestion that can be a precursor to apoptosis in some contexts.[9]

Quantitative Data on Carbonic Anhydrase Inhibition

The following tables summarize quantitative data from studies on carbonic anhydrase inhibitors. It is important to note that this data is primarily from studies on inhibitors other than this compound and on different CA isoforms, but it provides a valuable reference for the expected magnitude of effects.

Table 1: Inhibitory Activity of Selected Carbonic Anhydrase Inhibitors

InhibitorTarget Isoform(s)IC50 (nM)Cell LineReference
This compoundhCAII14-MedChemExpress
This compoundhCAI29,200-MedChemExpress
AcetazolamideCAII, CAIX, CAXIIVariesRenal Carcinoma Cells[6]
SLC-0111CAIX, CAXIIVariesHypoxic Solid Tumors[2]

Table 2: Effects of Carbonic Anhydrase Inhibition on Cellular Processes

InhibitorEffectCell LineQuantitative ChangeReference
AcetazolamideInhibition of InvasionRenal Carcinoma18-74% reduction[6]
EthoxzolamideIncreased Intracellular pHAmeloblastsNot specified[10]
CAIX siRNAReduction in Tumor VolumeLS174Tr Xenografts40% reduction[5]
CAIX/CAXII siRNAReduction in Tumor VolumeLS174Tr Xenografts85% reduction[5]
Compound E (CAIX inhibitor)Induction of ApoptosisHeLaSignificant increase[8]

Signaling Pathways Modulated by hCAII Inhibition

Based on current research, several signaling pathways are implicated as downstream effectors of hCAII inhibition. The alteration of intracellular pH is the common upstream trigger for these pathways.

JNK Signaling Pathway

One study has directly linked hCAII activity to the c-Jun N-terminal kinase (JNK) signaling pathway. Inhibition of hCAII in ameloblasts led to an increase in intracellular pH, which in turn suppressed the activation of JNK.[10] This suggests that in certain cellular contexts, hCAII activity, through its regulation of pHi, can modulate stress-activated protein kinase pathways like JNK.

JNK_Signaling_Pathway hCAII_IN_10 This compound hCAII hCAII hCAII_IN_10->hCAII pHi Intracellular pH (pHi) Increase hCAII->pHi Inhibition of H+ production JNK JNK Pathway Activation pHi->JNK Cell_Differentiation Altered Cell Differentiation JNK->Cell_Differentiation

hCAII inhibition leading to altered JNK signaling.
PI3K/Akt/mTOR Pathway

While direct evidence for hCAII is still emerging, studies on the related isoform CAIII have shown its involvement in activating the PI3K/Akt/mTOR pathway, which is a critical regulator of cell survival and proliferation.[11] Given the interconnectedness of cellular pH and metabolic signaling, it is a strong possibility that hCAII inhibition could also impact this pathway. Intracellular CA activity has been shown to modulate the mTORC1 pathway in response to changes in CO2 partial pressure, which directly influences pHi.[12][13]

PI3K_Akt_mTOR_Pathway hCAII_IN_10 This compound hCAII hCAII hCAII_IN_10->hCAII pHi_change Altered Intracellular pH (pHi) hCAII->pHi_change Inhibition of pH regulation PI3K PI3K pHi_change->PI3K Modulation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell_Survival Decreased Cell Survival & Proliferation mTOR->Cell_Survival

Proposed modulation of the PI3K/Akt/mTOR pathway.

Experimental Protocols

To facilitate the investigation of the downstream effects of this compound, we provide the following detailed methodologies for key experiments.

Measurement of Intracellular pH (pHi)

Principle: The fluorescent dye BCECF-AM is a cell-permeant ester that is cleaved by intracellular esterases to the pH-sensitive fluorescent indicator BCECF. The ratio of fluorescence emission at two different excitation wavelengths is used to determine the intracellular pH.

Protocol:

  • Seed cells in a 96-well black, clear-bottom plate and culture to the desired confluency.

  • Wash the cells twice with a bicarbonate-free buffer (e.g., HEPES-buffered saline).

  • Load the cells with 5 µM BCECF-AM in the same buffer for 30 minutes at 37°C.

  • Wash the cells twice to remove extracellular dye.

  • Add the experimental buffer containing this compound or vehicle control.

  • Measure fluorescence using a microplate reader with excitation at ~490 nm and ~440 nm, and emission at ~535 nm.

  • Calibrate the fluorescence ratio to pH using a nigericin/high-K+ buffer at a range of known pH values.

Western Blot Analysis for Signaling Proteins

Principle: Western blotting is used to detect and quantify the expression levels of specific proteins in cell lysates, such as phosphorylated forms of JNK, Akt, or mTOR, and markers of apoptosis like cleaved caspase-3.

Protocol:

  • Treat cells with this compound or vehicle control for the desired time.

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies against the target proteins overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Quantify band intensities using densitometry software and normalize to a loading control like β-actin or GAPDH.

Apoptosis Assay using Annexin V and Propidium Iodide (PI) Staining

Principle: Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, indicative of late apoptosis or necrosis.

Protocol:

  • Treat cells with this compound or vehicle control.

  • Harvest the cells, including any floating cells from the supernatant.

  • Wash the cells with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add FITC-conjugated Annexin V and PI to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry. Quantify the percentage of cells in each quadrant (live, early apoptotic, late apoptotic, necrotic).

Experimental Workflow

The following diagram outlines a general workflow for investigating the downstream effects of this compound.

Experimental_Workflow start Start: Hypothesis on this compound Effects cell_culture Cell Line Selection & Culture start->cell_culture treatment Treatment with this compound (Dose-response & Time-course) cell_culture->treatment pHi_assay Intracellular pH Measurement (BCECF-AM) treatment->pHi_assay viability_assay Cell Viability/Proliferation Assay (MTT, Crystal Violet) treatment->viability_assay apoptosis_assay Apoptosis Assay (Annexin V/PI, TUNEL) treatment->apoptosis_assay western_blot Western Blot for Signaling Proteins (p-JNK, p-Akt, cleaved Caspase-3) pHi_assay->western_blot viability_assay->western_blot apoptosis_assay->western_blot data_analysis Data Analysis & Interpretation western_blot->data_analysis conclusion Conclusion & Further Investigation data_analysis->conclusion

General workflow for investigating this compound's effects.

Conclusion

This compound represents a potent and selective tool for probing the multifaceted roles of human Carbonic Anhydrase II. While direct and comprehensive studies on the downstream effects of this specific inhibitor are ongoing, the existing body of knowledge on hCAII function and the effects of other carbonic anhydrase inhibitors provides a strong foundation for future research. The primary mechanism of action is through the modulation of intracellular pH, which in turn can influence a variety of signaling pathways, including those involved in cell survival, proliferation, and death. The experimental protocols and workflows provided herein offer a robust framework for researchers to further elucidate the intricate downstream consequences of hCAII inhibition with this compound, ultimately paving the way for novel therapeutic strategies.

References

hCAII-IN-10: A Technical Guide to its Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

hCAII-IN-10, also identified as compound 11d, is a potent and selective inhibitor of human carbonic anhydrase II (hCAII). Emerging research highlights its significant potential in therapeutic applications, particularly in the management of glaucoma and as an anti-proliferative agent against cancer cells. This technical guide provides a comprehensive overview of the available data on this compound, including its mechanism of action, quantitative inhibitory data, and detailed experimental protocols for its evaluation. The information is intended to support further research and development of this promising compound.

Introduction

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. Human carbonic anhydrase II (hCAII) is a ubiquitous and highly active isoform involved in various physiological processes, including pH regulation, fluid secretion, and bone resorption. Its role in pathological conditions has made it a significant target for drug development. This compound has been identified as a novel, water-soluble semicarbazide-containing sulfonamide derivative with high affinity and selectivity for hCAII.

Mechanism of Action

The therapeutic effects of this compound are attributed to its potent inhibition of carbonic anhydrase II.

  • In Glaucoma: The ciliary body in the eye contains high concentrations of hCAII. This enzyme is crucial for the production of aqueous humor, the fluid that maintains intraocular pressure (IOP). By inhibiting hCAII, this compound reduces the secretion of bicarbonate ions in the ciliary processes, which in turn decreases the production of aqueous humor and leads to a reduction in IOP.[1][2][3][4]

  • In Cancer: Cancer cells often overexpress certain carbonic anhydrase isoforms, including hCAII, to adapt to their hypoxic and acidic microenvironment. These enzymes help maintain a neutral intracellular pH while promoting an acidic extracellular environment, which favors tumor growth, invasion, and metastasis.[5][6] hCAII also supplies bicarbonate for the synthesis of nucleotides, which are essential for rapidly proliferating cells. By inhibiting hCAII, this compound can disrupt pH regulation and inhibit the proliferation of cancer cells.

Quantitative Data

The following tables summarize the reported quantitative data for this compound (compound 11d).

Table 1: In Vitro Inhibitory Activity of this compound [1]

Target EnzymeIC50 (nM)Selectivity (hCAI/hCAII)
Human Carbonic Anhydrase II (hCAII)142086-fold
Human Carbonic Anhydrase I (hCAI)29,200

Table 2: In Vitro Anti-proliferative Activity of this compound [1]

Cell LineIC50 (µM)
HT-29 (Human Colon Carcinoma)74

Table 3: In Vivo Anti-Glaucoma Activity of this compound

Animal ModelAdministrationObserved Effect
Glaucomatous Rabbit Eye ModelTopical (1% or 2% water solutions)Strongly lowered intraocular pressure (IOP)

Note: Specific quantitative data on the percentage of IOP reduction and duration of action were not available in the reviewed literature.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the evaluation of this compound. These protocols are based on standard and published methods.

In Vitro Carbonic Anhydrase Inhibition Assay

This protocol is based on the stopped-flow CO₂ hydrase activity assay.

  • Enzyme and Inhibitor Preparation:

    • Recombinantly express and purify human carbonic anhydrase I and II.

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions.

  • Assay Procedure:

    • The assay measures the enzyme-catalyzed hydration of CO₂. The reaction is monitored by the change in pH using a stopped-flow spectrophotometer and a pH indicator (e.g., p-nitrophenol).

    • Equilibrate the enzyme solution and the CO₂ substrate solution to the desired temperature (typically 25°C).

    • Mix the enzyme solution (with or without the inhibitor) with the CO₂-saturated buffer solution in the stopped-flow instrument.

    • Monitor the change in absorbance of the pH indicator over time to determine the initial rate of reaction.

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration compared to the uninhibited control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

In Vivo Intraocular Pressure (IOP) Measurement in a Rabbit Glaucoma Model

This protocol describes the induction of glaucoma and subsequent IOP measurement in rabbits.

  • Animal Model:

    • Use healthy adult New Zealand white rabbits.

    • Induce ocular hypertension in one eye by a method such as intracameral injection of a viscoelastic substance or hypertonic saline to serve as the glaucomatous model. The contralateral eye can serve as a control.

  • Drug Administration:

    • Prepare sterile aqueous solutions of this compound at the desired concentrations (e.g., 1% and 2%).

    • Administer a single drop of the solution topically to the glaucomatous eye.

  • IOP Measurement:

    • Measure the IOP at baseline (before drug administration) and at various time points after administration (e.g., 0.5, 1, 2, 4, 6, 8, and 24 hours).

    • Use a calibrated tonometer (e.g., Tono-Pen, TonoVet) for IOP measurements. Local anesthetic drops may be applied before tonometry.

  • Data Analysis:

    • Calculate the change in IOP from baseline at each time point.

    • Compare the IOP reduction in the treated eye with the control eye and with a vehicle-treated group.

HT-29 Cell Proliferation Assay (MTT Assay)

This protocol outlines the procedure for assessing the anti-proliferative effect of this compound on the HT-29 human colon cancer cell line.

  • Cell Culture:

    • Culture HT-29 cells in an appropriate medium (e.g., McCoy's 5A or DMEM) supplemented with 10% fetal bovine serum and antibiotics, in a humidified incubator at 37°C with 5% CO₂.

  • Assay Procedure:

    • Seed the HT-29 cells into 96-well plates at a suitable density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound (and a vehicle control) for a specified period (e.g., 48 or 72 hours).

    • After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Living cells will reduce the yellow MTT to purple formazan crystals.

    • Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a detergent-based solution).

  • Data Analysis:

    • Measure the absorbance of the formazan solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

    • Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value.

Visualizations

Signaling Pathways and Experimental Workflows

cluster_0 Mechanism of Action in Glaucoma hCAII_IN_10 This compound hCAII_eye hCAII in Ciliary Body hCAII_IN_10->hCAII_eye Inhibits Bicarbonate Bicarbonate Secretion hCAII_eye->Bicarbonate Catalyzes hCAII_eye->Bicarbonate AqueousHumor Aqueous Humor Production Bicarbonate->AqueousHumor Drives Bicarbonate->AqueousHumor IOP Intraocular Pressure AqueousHumor->IOP Maintains AqueousHumor->IOP

Caption: Mechanism of this compound in reducing intraocular pressure.

cluster_1 Mechanism of Action in Cancer hCAII_IN_10_cancer This compound hCAII_cancer hCAII in Cancer Cells hCAII_IN_10_cancer->hCAII_cancer Inhibits pH_regulation Intracellular pH Regulation hCAII_cancer->pH_regulation Maintains hCAII_cancer->pH_regulation Nucleotide_synthesis Bicarbonate for Nucleotide Synthesis hCAII_cancer->Nucleotide_synthesis Provides hCAII_cancer->Nucleotide_synthesis Cell_proliferation Cancer Cell Proliferation pH_regulation->Cell_proliferation Supports Nucleotide_synthesis->Cell_proliferation Enables

Caption: Proposed mechanism of this compound's anti-proliferative effect in cancer.

cluster_2 Experimental Workflow: In Vivo IOP Study Induce_Glaucoma Induce Ocular Hypertension in Rabbits Baseline_IOP Measure Baseline IOP Induce_Glaucoma->Baseline_IOP Administer_Drug Topical Administration of this compound Baseline_IOP->Administer_Drug Measure_IOP Measure IOP at Timed Intervals Administer_Drug->Measure_IOP Analyze_Data Analyze IOP Reduction vs. Control Measure_IOP->Analyze_Data cluster_3 Experimental Workflow: HT-29 Cell Proliferation Assay Seed_Cells Seed HT-29 Cells in 96-well Plates Treat_Cells Treat with this compound Seed_Cells->Treat_Cells Incubate Incubate for 48-72 hours Treat_Cells->Incubate MTT_Assay Perform MTT Assay Incubate->MTT_Assay Measure_Absorbance Measure Absorbance MTT_Assay->Measure_Absorbance Calculate_IC50 Calculate IC50 Value Measure_Absorbance->Calculate_IC50

References

Early-Stage Research on hCAII-IN-10: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides an in-depth overview of the early-stage research on hCAII-IN-10, a potent inhibitor of human carbonic anhydrase II (hCA II). This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of hCA II inhibitors.

Introduction

Human carbonic anhydrase II (hCAII) is a zinc-containing metalloenzyme that plays a crucial role in a variety of physiological processes by catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton.[1][2] This enzymatic activity is fundamental for pH regulation, CO2 transport, and fluid balance in numerous tissues.[1] The active site of hCAII contains a Zn(II) ion coordinated by three histidine residues and a water molecule, which acts as a potent nucleophile in its deprotonated hydroxide form.[2][3] Dysregulation of hCAII activity has been implicated in several pathologies, including glaucoma, making it a significant target for therapeutic intervention.

This compound (also referred to as compound 11d) has emerged as a noteworthy small molecule inhibitor of hCAII, demonstrating high potency and selectivity.[4] Early-stage research suggests its potential as a therapeutic agent, particularly in lowering intraocular pressure.[4]

Quantitative Data Summary

The inhibitory activity of this compound has been characterized through various in vitro and cell-based assays. The key quantitative data from these early-stage studies are summarized in the table below for clear comparison.

Target/AssayMetricValueReference
Human Carbonic Anhydrase II (hCA II)IC5014 nM[4]
Human Carbonic Anhydrase I (hCA I)IC5029.2 µM[4]
HT-29 Colon Cancer Cell LineIC50 (Cell Growth Inhibition)74 µM[4]
Glaucomatous Rabbit Eye ModelEffectStrong reduction in intraocular pressure[4]

Note: IC50 (Half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. A lower IC50 value indicates a more potent inhibitor.

Mechanism of Action

This compound functions as a potent inhibitor of the catalytic activity of human carbonic anhydrase II. The general mechanism for α-carbonic anhydrases like hCAII involves the nucleophilic attack of a zinc-bound hydroxide ion on a carbon dioxide molecule.[1] Inhibitors like this compound typically bind to the active site, coordinating with the zinc ion and displacing the catalytic water/hydroxide, thereby preventing the substrate from accessing the active site.[5]

hCAII Catalytic Cycle and Inhibition by this compound cluster_catalysis Catalytic Cycle cluster_inhibition Inhibition E_Zn_H2O E-Zn²⁺-H₂O E_Zn_OH E-Zn²⁺-OH⁻ E_Zn_H2O->E_Zn_OH -H⁺ E_Zn_Inhibitor E-Zn²⁺-Inhibitor E_Zn_H2O->E_Zn_Inhibitor + this compound E_Zn_OH_CO2 E-Zn²⁺-OH⁻---CO₂ E_Zn_OH->E_Zn_OH_CO2 +CO₂ E_Zn_HCO3 E-Zn²⁺-HCO₃⁻ E_Zn_OH_CO2->E_Zn_HCO3 Nucleophilic Attack E_Zn_HCO3->E_Zn_H2O +H₂O HCO3_out HCO₃⁻ E_Zn_HCO3->HCO3_out Release H_in H⁺ H2O_in H₂O CO2_in CO₂ Inhibitor This compound

hCAII Catalytic Cycle and Inhibition by this compound

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility and validation of scientific findings. Below are methodologies for key experiments relevant to the early-stage evaluation of this compound.

Recombinant hCAII Expression and Purification

A common method for obtaining purified hCAII for in vitro assays involves recombinant expression in E. coli and subsequent purification.

Workflow for Recombinant hCAII Production start hCAII Gene in Expression Vector transformation Transformation into E. coli start->transformation culture Bacterial Culture and Induction of Protein Expression transformation->culture harvest Cell Harvest by Centrifugation culture->harvest lysis Cell Lysis (e.g., Sonication) harvest->lysis clarification Clarification of Lysate by Ultracentrifugation lysis->clarification purification1 Affinity Chromatography (e.g., Ni-NTA for His-tagged protein) clarification->purification1 purification2 Size-Exclusion Chromatography purification1->purification2 verification Purity and Concentration Determination (SDS-PAGE, UV-Vis) purification2->verification end Purified hCAII verification->end

Workflow for Recombinant hCAII Production

Protocol Steps:

  • Transformation: The expression vector containing the hCAII gene is transformed into a suitable E. coli strain.

  • Culture and Induction: The bacteria are cultured in appropriate media, and protein expression is induced, often with IPTG.

  • Harvest and Lysis: Cells are harvested by centrifugation and then lysed to release the cellular contents.[6]

  • Purification: The crude lysate is clarified by ultracentrifugation. The supernatant containing the soluble hCAII is then subjected to purification steps, typically starting with affinity chromatography followed by size-exclusion chromatography to obtain highly pure protein.[6]

  • Verification: The purity and concentration of the final protein sample are assessed using techniques like SDS-PAGE and UV-Vis spectrophotometry.

In Vitro Enzyme Inhibition Assay (Colorimetric)

The inhibitory potency of this compound against hCAII is determined using a colorimetric assay that monitors the enzymatic hydrolysis of a substrate.

Materials:

  • Purified recombinant hCAII

  • This compound at various concentrations

  • p-Nitrophenyl acetate (pNPA) as the substrate

  • Assay buffer (e.g., 50 mM HEPES, pH 8.0)

  • 96-well microplates

  • Microplate reader

Protocol:

  • Preparation: Prepare solutions of hCAII, this compound (in a suitable solvent like DMSO), and pNPA in the assay buffer.

  • Incubation: In a 96-well plate, add the assay buffer, a fixed concentration of hCAII, and varying concentrations of this compound. Allow the enzyme and inhibitor to pre-incubate for a defined period (e.g., 10 minutes) at room temperature.[7]

  • Reaction Initiation: Initiate the enzymatic reaction by adding the pNPA substrate to each well.[7]

  • Measurement: Immediately begin monitoring the increase in absorbance at a specific wavelength (e.g., 405 nm) over time using a microplate reader. The product of pNPA hydrolysis, p-nitrophenolate, is colored and absorbs at this wavelength.[7]

  • Data Analysis: The rate of the reaction is determined from the slope of the absorbance versus time plot. The percentage of inhibition for each concentration of this compound is calculated relative to a control reaction without the inhibitor. The IC50 value is then determined by fitting the dose-response curve.

Cell-Based Proliferation Assay

To assess the anti-proliferative effects of this compound, a cell-based assay using a cancer cell line like HT-29 is performed.

Materials:

  • HT-29 cells

  • Cell culture medium and supplements

  • This compound at various concentrations

  • Cell proliferation reagent (e.g., MTT, WST-1)

  • 96-well cell culture plates

  • Incubator (37°C, 5% CO2)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed HT-29 cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Treatment: Treat the cells with a range of concentrations of this compound and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the treated cells for a specified duration (e.g., 24-72 hours).

  • Proliferation Assessment: Add a cell proliferation reagent to each well and incubate according to the manufacturer's instructions. This reagent is converted into a colored formazan product by metabolically active cells.

  • Measurement: Measure the absorbance of the formazan product using a microplate reader at the appropriate wavelength.

  • Data Analysis: The absorbance values are proportional to the number of viable cells. Calculate the percentage of cell growth inhibition for each concentration of this compound relative to the vehicle control. The IC50 value is then determined from the resulting dose-response curve.

Logical Relationships of Research Findings

The early-stage research on this compound follows a logical progression from in vitro characterization to cell-based and in vivo studies. This progression is essential to establish the compound's potential as a therapeutic agent.

Logical Flow of this compound Research cluster_invitro In Vitro Studies cluster_cellular Cell-Based Assays cluster_invivo In Vivo Models cluster_conclusion Conclusion potency High Potency against hCAII (IC50 = 14 nM) selectivity Selectivity over hCA I (IC50 = 29.2 µM) antiproliferative Anti-proliferative Effects in HT-29 cells (IC50 = 74 µM) potency->antiproliferative selectivity->antiproliferative glaucoma_model Reduction of Intraocular Pressure in a Rabbit Model antiproliferative->glaucoma_model therapeutic_potential Therapeutic Potential for Glaucoma glaucoma_model->therapeutic_potential

Logical Flow of this compound Research

This logical flow demonstrates how the initial findings of high in vitro potency and selectivity provide the rationale for investigating the compound's effects in a cellular context. The observed anti-proliferative activity, although at a higher concentration, further supports its biological activity. The successful demonstration of efficacy in a relevant animal model for glaucoma then solidifies its therapeutic potential for this indication.

References

An In-depth Technical Guide to hCAII-IN-10 and its Impact on Physiological Processes

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Human Carbonic Anhydrase II (hCAII) is a zinc-dependent metalloenzyme that plays a crucial role in a variety of fundamental physiological processes.[1][2] It catalyzes the reversible hydration of carbon dioxide to bicarbonate and a proton, a reaction essential for maintaining pH balance, respiration, ion exchange, and fluid secretion.[1][2][3] Given its widespread distribution and physiological significance, hCAII has emerged as a key therapeutic target for a range of conditions, including glaucoma and epilepsy.[1][2]

This technical guide focuses on hCAII-IN-10, a notable inhibitor of human carbonic anhydrase II (hCAII). This document will provide a comprehensive overview of its mechanism of action, its effects on physiological processes, and detailed experimental protocols for its study. It is important to note that the nomenclature in chemical libraries can sometimes lead to ambiguity. This guide will address the properties of a specific inhibitor, this compound (also known as compound 11d), as well as a series of related heterobifunctional degraders of hCAII, as detailed in recent literature.

Core Compound Profile: this compound (Inhibitor)

This compound is a potent inhibitor of human carbonic anhydrase II. Its primary mechanism of action involves binding to the active site of the hCAII enzyme, thereby blocking its catalytic activity.

Quantitative Data

The inhibitory activity of this compound and a related compound, hCAI/II-IN-10, are summarized below.

CompoundTargetIC50Cell LineIC50 (Cell Growth Inhibition)Reference
This compound (compound 11d)hCA II14 nMHT-2974 μM[4]
hCA I29.2 μM[4]
hCAI/II-IN-10 (Compound 5d)hCA I4.32 nM[5]
hCA II3.89 nM[5]

Heterobifunctional Degraders of hCAII

Recent advancements have led to the development of heterobifunctional degraders targeting hCAII. These molecules, which include a series of compounds leading to an optimized degrader (compound 11), function as Proteolysis Targeting Chimeras (PROTACs). They induce the degradation of hCAII by recruiting the E3 ubiquitin ligase machinery.[1][2]

Quantitative Data for hCAII Degraders

The following table summarizes the degradation and inhibition data for key hCAII degrader candidates.

CompoundIC50 (hCAII Inhibition)DC50 (hCAII Degradation)Dmax (Maximum Degradation)Cell LineReference
Degrader 4≤20 nM>1000 nM60%HEK293[1][2]
Degrader 5≤20 nM5 ± 3 nM96%HEK293[1][2]
Degrader 11Not explicitly stated, but effective binding is a prerequisite for degradation0.5 ± 0.3 nM100%HEK293[1][2]
Acetazolamide (AAZ)≤20 nMNot ApplicableNot ApplicableNot Applicable[2]

Mechanism of Action

Catalytic Mechanism of hCAII

The catalytic activity of hCAII involves a two-step "ping-pong" mechanism. The first step is the nucleophilic attack of a zinc-bound hydroxide ion on a carbon dioxide molecule to form bicarbonate. The bicarbonate is then displaced by a water molecule. The second step involves the regeneration of the zinc-bound hydroxide through a proton transfer facilitated by a proton shuttle residue, typically His64.[3]

hCAII_Catalytic_Cycle E_Zn_OH E-Zn²⁺-OH⁻ E_Zn_HCO3 E-Zn²⁺-HCO₃⁻ E_Zn_OH->E_Zn_HCO3 + CO₂ E_Zn_H2O E-Zn²⁺-H₂O E_Zn_H2O->E_Zn_OH - H⁺ E_Zn_HCO3->E_Zn_H2O + H₂O - HCO₃⁻ CO2 CO₂ HCO3 HCO₃⁻ H2O H₂O H_plus H⁺

Caption: Catalytic cycle of human Carbonic Anhydrase II (hCAII).

PROTAC-Mediated Degradation of hCAII

The hCAII degraders are heterobifunctional molecules that simultaneously bind to hCAII and an E3 ubiquitin ligase, such as Cereblon (CRBN). This brings hCAII into close proximity to the E3 ligase, leading to the ubiquitination of hCAII. The polyubiquitinated hCAII is then recognized and degraded by the proteasome.[1][2]

PROTAC_Mechanism cluster_0 Ternary Complex Formation cluster_1 Ubiquitination cluster_2 Proteasomal Degradation hCAII hCAII PROTAC hCAII Degrader hCAII->PROTAC E3_Ligase E3 Ligase (CRBN) PROTAC->E3_Ligase Ubiquitinated_hCAII Ubiquitinated hCAII E3_Ligase->Ubiquitinated_hCAII + Ub Proteasome Proteasome Ubiquitinated_hCAII->Proteasome Ub Ubiquitin Degraded_Fragments Degraded Fragments Proteasome->Degraded_Fragments

Caption: Mechanism of hCAII degradation by a PROTAC.

Impact on Physiological Processes

Inhibition or degradation of hCAII can have significant effects on various physiological processes due to its central role in pH regulation and CO2 transport.

  • Intraocular Pressure Reduction: hCAII is involved in the production of aqueous humor in the eye. Inhibition of hCAII can lower intraocular pressure, which is a key therapeutic strategy for glaucoma.[4]

  • Neurological Effects: As an anticonvulsant, the inhibition of certain carbonic anhydrase isoforms can be beneficial in the treatment of epilepsy.[6]

  • Cancer Proliferation: hCAII can support lactate transport in cancer cells through its interaction with monocarboxylate transporters, a non-catalytic function.[1] Therefore, reducing hCAII levels could impact cancer cell metabolism and growth. This compound has been shown to inhibit the growth of HT-29 colon cancer cells.[4]

  • Systemic pH Balance and Respiration: Given its role in the interconversion of CO2 and bicarbonate, systemic inhibition of hCAII can affect blood pH and respiratory processes.[1][2]

Experimental Protocols

The following are detailed methodologies for key experiments involving hCAII inhibitors and degraders.

hCAII Inhibition Assay (Colorimetric)

This assay determines the inhibitory activity of a compound against hCAII by monitoring the enzymatic cleavage of a substrate.[2]

Materials:

  • Recombinant hCAII

  • Assay buffer: 50 mM HEPES, pH 8.0

  • Substrate: p-nitrophenyl acetate (p-NPA)

  • Inhibitor compound (e.g., this compound)

  • 96-well clear-bottom polystyrene plates

  • Plate reader capable of measuring absorbance at 405 nm

Procedure:

  • Prepare assay wells to a final volume of 100 μL.

  • Add the assay buffer to each well.

  • Add varying concentrations of the inhibitor to the test wells.

  • Add hCAII to a final concentration of 40 nM.

  • Pre-incubate the inhibitor and enzyme for 10 minutes at room temperature.

  • Initiate the reaction by adding p-nitrophenyl acetate to a final concentration of 500 μM.

  • Monitor the absorbance at 405 nm over 15 minutes to measure the formation of p-nitrophenolate.

  • Determine the degree of inhibition by comparing the rate of substrate hydrolysis in inhibited wells to uninhibited control wells.

  • Calculate the half-maximal inhibitory concentration (IC50) value.

Inhibition_Assay_Workflow Start Prepare Assay Plate Add_Buffer Add Assay Buffer Start->Add_Buffer Add_Inhibitor Add Inhibitor (Varying Concentrations) Add_Buffer->Add_Inhibitor Add_hCAII Add hCAII (40 nM) Add_Inhibitor->Add_hCAII Preincubate Pre-incubate for 10 min at RT Add_hCAII->Preincubate Add_Substrate Add p-NPA Substrate (500 µM) Preincubate->Add_Substrate Measure_Absorbance Measure Absorbance at 405 nm for 15 min Add_Substrate->Measure_Absorbance Analyze_Data Analyze Data and Calculate IC50 Measure_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the hCAII colorimetric inhibition assay.

Cell-Based hCAII Degradation Assay (Western Blot)

This protocol is used to evaluate the ability of degrader compounds to induce the degradation of endogenous hCAII in cells.[1][2]

Materials:

  • HEK293 cells (known to express hCAII abundantly)

  • Cell culture medium and supplements

  • Degrader compound

  • DMSO (vehicle control)

  • Lysis buffer

  • Protein quantification assay (e.g., BCA)

  • SDS-PAGE gels and electrophoresis apparatus

  • Western blot transfer system

  • Primary antibody against hCAII

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Culture HEK293 cells to the desired confluency.

  • Treat the cells with the degrader compound at various concentrations for a specified duration (e.g., 24 hours). Include a vehicle control (DMSO).

  • After treatment, wash the cells and lyse them to extract total protein.

  • Quantify the protein concentration in each lysate.

  • Separate equal amounts of protein from each sample by SDS-PAGE.

  • Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with a primary antibody specific for hCAII.

  • Wash the membrane and incubate with a secondary HRP-conjugated antibody.

  • Develop the blot using a chemiluminescent substrate and capture the image.

  • Quantify the band intensities to determine the relative abundance of hCAII in treated versus control cells.

  • Plot the dose-response curve to determine the DC50 and Dmax values.

Degradation_Assay_Workflow Start Culture HEK293 Cells Treat_Cells Treat Cells with Degrader Start->Treat_Cells Cell_Lysis Lyse Cells and Extract Protein Treat_Cells->Cell_Lysis Quantify_Protein Quantify Protein Cell_Lysis->Quantify_Protein SDS_PAGE SDS-PAGE Quantify_Protein->SDS_PAGE Western_Blot Western Blot SDS_PAGE->Western_Blot Antibody_Incubation Primary and Secondary Antibody Incubation Western_Blot->Antibody_Incubation Imaging Chemiluminescent Imaging Antibody_Incubation->Imaging Data_Analysis Quantify Bands and Analyze Data Imaging->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the cell-based hCAII degradation assay.

Conclusion

This compound and related compounds represent significant tools for the study of carbonic anhydrase II and its physiological roles. As a direct inhibitor, this compound provides a means to acutely block the catalytic function of the enzyme. The development of heterobifunctional degraders targeting hCAII offers a complementary approach, enabling the sustained depletion of the hCAII protein. This dual capability to either inhibit or eliminate hCAII allows for a more nuanced investigation of its catalytic and non-catalytic functions in health and disease. The detailed protocols and data presented in this guide are intended to support researchers in the design and execution of their studies on this important therapeutic target.

References

Methodological & Application

hCAII-IN-10 experimental protocol for in vitro assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

hCAII-IN-10 is a potent and selective inhibitor of human carbonic anhydrase II (hCAII), a zinc metalloenzyme that plays a critical role in regulating pH homeostasis, ion transport, and other physiological processes. Dysregulation of hCAII activity has been implicated in various diseases, including glaucoma and certain types of cancer. These application notes provide detailed protocols for in vitro assays to characterize the inhibitory activity of this compound and its effect on cancer cell proliferation.

Quantitative Data Summary

The following table summarizes the in vitro inhibitory and anti-proliferative activities of this compound.

TargetAssay TypeCell LineIC50
Human Carbonic Anhydrase II (hCAII)Enzyme Inhibition Assay-14 nM
Human Carbonic Anhydrase I (hCA I)Enzyme Inhibition Assay-29.2 µM
Cell ProliferationGrowth Inhibition AssayHT-2974 µM

Signaling Pathway

Carbonic anhydrase II is a cytosolic enzyme that catalyzes the reversible hydration of carbon dioxide to bicarbonate and a proton. This activity is crucial for maintaining intracellular pH (pHi). In cancer cells, altered metabolism often leads to increased production of acidic byproducts. To counteract this, cancer cells upregulate mechanisms to export acid, thereby maintaining a neutral to alkaline pHi that is favorable for proliferation and survival, while contributing to an acidic tumor microenvironment.

hCAII plays a significant role in this process. By rapidly converting CO2 to bicarbonate and protons, it provides the substrates for various ion transporters that extrude acid from the cell. Furthermore, hCAII has a non-catalytic role in supporting lactate transport in cancer cells through its interaction with and subsequent activation of monocarboxylate transporter isozyme 1 (MCT1). This is particularly important for cancer cells that rely on glycolysis for energy production, as it facilitates the removal of lactate, a key metabolic byproduct. Inhibition of hCAII can therefore disrupt pH homeostasis and lactate transport, leading to intracellular acidification and a reduction in cancer cell proliferation.

hCAII_Signaling_Pathway cluster_cell Cancer Cell CO2_H2O CO₂ + H₂O hCAII hCAII CO2_H2O->hCAII hydration HCO3_H HCO₃⁻ + H⁺ hCAII->HCO3_H catalysis MCT1 MCT1 hCAII->MCT1 activates Proliferation Cell Proliferation HCO3_H->Proliferation supports Lactate_out Lactate (out) MCT1->Lactate_out Lactate_out->Proliferation enables Lactate_in Lactate (in) Lactate_in->MCT1 hCAII_IN_10 This compound hCAII_IN_10->hCAII inhibits

hCAII's role in cancer cell proliferation.

Experimental Protocols

In Vitro hCAII Enzyme Inhibition Assay

This protocol is adapted from methods used to characterize carbonic anhydrase inhibitors.

Objective: To determine the in vitro inhibitory activity of this compound against purified human carbonic anhydrase II.

Principle: The esterase activity of hCAII is measured by monitoring the hydrolysis of p-nitrophenyl acetate (pNPA) to p-nitrophenol, which can be detected spectrophotometrically at 405 nm. The rate of p-nitrophenol production is proportional to the enzyme activity.

Materials:

  • Recombinant human carbonic anhydrase II (hCAII)

  • This compound

  • p-Nitrophenyl acetate (pNPA)

  • HEPES buffer (50 mM, pH 7.4)

  • Dimethyl sulfoxide (DMSO)

  • 96-well clear-bottom microplates

  • Microplate reader

Procedure:

  • Prepare Reagents:

    • Dissolve this compound in DMSO to create a stock solution. Further dilute in HEPES buffer to desired concentrations.

    • Prepare a stock solution of pNPA in DMSO. Dilute in HEPES buffer to the final working concentration just before use.

  • Assay Setup:

    • In a 96-well plate, add the following to each well:

      • HEPES buffer

      • This compound at various concentrations (or vehicle control - DMSO)

      • Recombinant hCAII enzyme

    • Include control wells with no enzyme (for substrate auto-hydrolysis) and wells with enzyme but no inhibitor (for maximum activity).

  • Incubation:

    • Pre-incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction:

    • Add the pNPA solution to all wells to start the reaction.

  • Measurement:

    • Immediately measure the absorbance at 405 nm every minute for 15-20 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of change in absorbance) for each well.

    • Subtract the rate of the no-enzyme control from all other rates.

    • Normalize the data to the vehicle control (100% activity).

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

hCAII_Inhibition_Workflow Start Start Prepare_Reagents Prepare Reagents (hCAII, this compound, pNPA) Start->Prepare_Reagents Assay_Setup Set up 96-well plate (Buffer, Inhibitor, Enzyme) Prepare_Reagents->Assay_Setup Pre_incubation Pre-incubate for 15 min at RT Assay_Setup->Pre_incubation Add_Substrate Add pNPA to initiate reaction Pre_incubation->Add_Substrate Measure_Absorbance Measure Absorbance at 405 nm Add_Substrate->Measure_Absorbance Data_Analysis Calculate IC50 Measure_Absorbance->Data_Analysis End End Data_Analysis->End

Workflow for hCAII enzyme inhibition assay.
Cell Proliferation Assay (MTT Assay)

This protocol describes a general method for assessing the effect of this compound on the proliferation of HT-29 colon cancer cells.

Objective: To determine the anti-proliferative effect of this compound on HT-29 cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • HT-29 cells

  • Complete culture medium (e.g., McCoy's 5A with 10% FBS)

  • This compound

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well tissue culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count HT-29 cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow cells to attach.

  • Treatment:

    • Prepare serial dilutions of this compound in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound.

    • Include a vehicle control (DMSO) and a no-treatment control.

    • Incubate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate for another 2-4 hours at 37°C until purple formazan crystals are visible.

  • Formazan Solubilization:

    • Carefully remove the medium.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

Application Notes and Protocols for hCAII-IN-10 in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

hCAII-IN-10 is a potent and selective inhibitor of human carbonic anhydrase II (hCA II), a ubiquitous enzyme involved in a wide range of physiological processes, including pH regulation, CO2 transport, and ion exchange. Dysregulation of hCA II activity has been implicated in various diseases, including glaucoma, epilepsy, and certain types of cancer. These application notes provide detailed protocols for utilizing this compound in common cell-based assays to investigate its therapeutic potential and cellular mechanisms of action.

Mechanism of Action

This compound exerts its inhibitory effect by binding to the zinc ion within the active site of the carbonic anhydrase II enzyme. This interaction blocks the catalytic activity of the enzyme, preventing the reversible hydration of carbon dioxide to bicarbonate and a proton. By inhibiting hCA II, this compound can modulate intracellular and extracellular pH, which can impact various cellular processes, including proliferation, apoptosis, and signaling pathways.

Data Presentation

The following table summarizes the known quantitative data for this compound.

ParameterValueCell Line/EnzymeReference
IC50 74 μMHT-29 (human colorectal carcinoma)
Ki (hCA II) 14 nMHuman Carbonic Anhydrase II
Ki (hCA I) 29.2 μMHuman Carbonic Anhydrase I

Experimental Protocols

Cell Viability Assay (MTS Assay)

This protocol is designed to assess the effect of this compound on the viability of cancer cell lines. The MTS assay is a colorimetric method that measures the metabolic activity of cells, which is proportional to the number of viable cells.

Materials:

  • This compound

  • Cancer cell line of interest (e.g., HT-29)

  • Complete cell culture medium

  • 96-well cell culture plates

  • MTS reagent

  • Plate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in culture medium to achieve the desired final concentrations. Remove the medium from the wells and add 100 µL of the medium containing various concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C.

  • MTS Addition: Add 20 µL of MTS reagent to each well.

  • Incubation with MTS: Incubate the plate for 1-4 hours at 37°C, or until a color change is apparent.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the results as a dose-response curve to determine the IC50 value.

G cluster_workflow Cell Viability Assay Workflow start Seed cells in 96-well plate treatment Treat with this compound start->treatment incubation Incubate for 24-72h treatment->incubation mts_addition Add MTS reagent incubation->mts_addition mts_incubation Incubate for 1-4h mts_addition->mts_incubation read_absorbance Measure absorbance at 490 nm mts_incubation->read_absorbance analysis Calculate IC50 read_absorbance->analysis G cluster_workflow Apoptosis Assay Workflow start Seed and treat cells harvest Harvest cells start->harvest wash Wash with PBS harvest->wash resuspend Resuspend in Binding Buffer wash->resuspend stain Stain with Annexin V-FITC & PI resuspend->stain incubation Incubate for 15 min stain->incubation analyze Analyze by flow cytometry incubation->analyze

Application Notes and Protocols for hCAII-IN-10 in Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

hCAII-IN-10 is a potent and selective inhibitor of human carbonic anhydrase II (hCAII), a zinc-containing metalloenzyme that plays a crucial role in various physiological processes, including the regulation of intraocular pressure (IOP). Elevated IOP is a major risk factor for glaucoma, a progressive optic neuropathy that can lead to irreversible blindness. By inhibiting hCAII in the ciliary body of the eye, this compound is expected to reduce the secretion of aqueous humor, thereby lowering IOP.[1][2][3] These application notes provide a comprehensive overview of the recommended dosage of this compound for animal studies, particularly in the context of glaucoma research, along with detailed experimental protocols.

Mechanism of Action

Carbonic anhydrase II catalyzes the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] In the ciliary epithelium of the eye, the production of bicarbonate is a key step in the formation of aqueous humor.[1][2] By inhibiting hCAII, this compound reduces the availability of bicarbonate ions, which in turn decreases the transport of ions and water across the ciliary epithelium, leading to a reduction in aqueous humor secretion and a subsequent lowering of intraocular pressure.[1][2]

Quantitative Data Summary

CompoundAnimal ModelDosageRoute of AdministrationObserved EffectReference
DorzolamideDutch Rabbits1% solution, twice daily for 20 daysTopical (eye drops)IOP lowered by ~2 mm Hg[4]
DichlorphenamideRabbits with α-chymotrypsin-induced ocular hypertension10% solution, single 50 µL instillationTopical (eye drops)Pronounced and prolonged lowering of IOP[5]
BrinzolamideMice1% (10 mg/mL) solution, single 15 µL dropTopical (eye drops)Significant decrease in IOP[1]
Novel Phenylpyridazine-tethered SulfonamideGlaucoma Rabbit ModelNot specifiedTopical (eye drops)Decreased IOP to nearly half that of untreated eyes[6]

Experimental Protocols

Protocol 1: Induction of Experimental Glaucoma in Rabbits

This protocol describes a common method for inducing ocular hypertension in rabbits to create a model for glaucoma research.

Materials:

  • New Zealand White rabbits (2-3 kg)

  • Ketamine (35 mg/kg) and Xylazine (5 mg/kg) for anesthesia

  • Topical proparacaine hydrochloride ophthalmic solution (0.5%)

  • α-chymotrypsin solution (e.g., 150 units in 0.1 mL sterile saline)

  • 30-gauge needle and tuberculin syringe

  • Tonometer (e.g., Tono-Pen)

Procedure:

  • Anesthetize the rabbit with an intramuscular injection of ketamine and xylazine.

  • Instill one drop of proparacaine hydrochloride solution into the conjunctival sac of the eye to be treated for local anesthesia.

  • Using a 30-gauge needle, carefully inject 0.1 mL of α-chymotrypsin solution into the posterior chamber of the eye.

  • Monitor the intraocular pressure (IOP) daily for the first week and then twice weekly until a stable elevation of IOP is observed (typically within 1-3 weeks). An IOP of 25-35 mmHg is generally considered indicative of ocular hypertension.

  • The contralateral eye can be used as a normotensive control.

Protocol 2: Evaluation of this compound in a Rabbit Model of Glaucoma

Materials:

  • Rabbits with induced ocular hypertension (from Protocol 1)

  • This compound ophthalmic solution (e.g., 0.5%, 1%, and 2% concentrations in a sterile vehicle)

  • Vehicle control solution (e.g., sterile saline or a specific formulation buffer)

  • Tonometer

Procedure:

  • Divide the rabbits with stable ocular hypertension into treatment and control groups.

  • At the start of the experiment (Day 0), measure the baseline IOP in both eyes of all rabbits.

  • Administer a single drop (approximately 50 µL) of the this compound solution to the treated eye of the experimental group animals. Administer a single drop of the vehicle solution to the treated eye of the control group animals. The contralateral eye can serve as an untreated control.

  • Measure the IOP in both eyes at various time points post-administration (e.g., 1, 2, 4, 6, 8, and 24 hours) to determine the time of maximal effect and the duration of action.

  • For chronic studies, administer the eye drops one to three times daily for a specified period (e.g., 1-4 weeks).

  • Monitor IOP regularly throughout the study.

  • At the end of the study, animals can be euthanized for further histological or molecular analysis of the ocular tissues.

Visualizations

Signaling Pathway of Carbonic Anhydrase II Inhibition in the Ciliary Body

G cluster_ciliary_epithelium Ciliary Epithelium cluster_inhibition Inhibition Pathway CO2 CO2 + H2O H2CO3 H2CO3 CO2->H2CO3 HCO3 HCO3- + H+ H2CO3->HCO3 Aqueous_Humor Aqueous Humor Secretion HCO3->Aqueous_Humor Promotes CAII Carbonic Anhydrase II (hCAII) CAII->H2CO3 Catalyzes IOP Intraocular Pressure (IOP) Aqueous_Humor->IOP Increases hCAII_IN_10 This compound hCAII_IN_10->CAII Inhibits

Caption: Mechanism of IOP reduction by this compound.

Experimental Workflow for Evaluating this compound in a Rabbit Glaucoma Model

G cluster_setup Model Development cluster_treatment Treatment Phase cluster_evaluation Evaluation Phase Induction Induce Ocular Hypertension in Rabbits Stabilization Allow IOP to Stabilize Induction->Stabilization Baseline Measure Baseline IOP Stabilization->Baseline Grouping Group Animals (Treatment vs. Control) Baseline->Grouping Dosing Administer this compound or Vehicle (Topical) Grouping->Dosing IOP_Monitoring Monitor IOP at Multiple Time Points Dosing->IOP_Monitoring Data_Analysis Analyze IOP Reduction and Duration of Effect IOP_Monitoring->Data_Analysis

Caption: Workflow for in vivo efficacy testing.

References

Application Notes and Protocols for hCAII-IN-10 in Target Engagement Studies

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

hCAII-IN-10 is a potent inhibitor of human carbonic anhydrase II (hCAII), a ubiquitous zinc metalloenzyme crucial for regulating pH, CO2 transport, and various physiological processes.[1][2][3] This compound is part of a class of molecules known as PROTACs (Proteolysis Targeting Chimeras) that are designed to induce the degradation of a target protein.[1][4] this compound functions as a heterobifunctional degrader, recruiting the E3 ubiquitin ligase cereblon (CRBN) to hCAII, leading to its ubiquitination and subsequent degradation by the proteasome.[1][4] This application note provides a detailed protocol for utilizing Western blotting to assess the target engagement and degradation of hCAII induced by this compound in a cellular context.

Mechanism of Action: As an aryl sulfonamide-based compound, this compound binds to the zinc ion within the active site of hCAII.[1][5] The other end of the molecule engages with the CRBN E3 ubiquitin ligase complex.[1][4] This proximity induces the ubiquitination of hCAII, marking it for degradation by the 26S proteasome. This targeted protein degradation offers a powerful method for studying protein function and has therapeutic potential.[1]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway of hCAII degradation mediated by this compound and the experimental workflow for its assessment via Western blot.

hCAII_Degradation_Pathway cluster_0 Cellular Environment hCAII hCAII Ternary_Complex Ternary Complex (hCAII - this compound - CRBN) hCAII->Ternary_Complex Binding hCAII_IN_10 This compound hCAII_IN_10->Ternary_Complex CRBN CRBN E3 Ligase CRBN->Ternary_Complex Ub_hCAII Ubiquitinated hCAII Ternary_Complex->Ub_hCAII Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Ub_hCAII->Proteasome Targeting Degraded_Fragments Degraded Fragments Proteasome->Degraded_Fragments Degradation

Figure 1: hCAII Degradation Pathway

Western_Blot_Workflow cluster_1 Experimental Workflow Cell_Culture 1. Cell Culture (e.g., HEK293 cells) Treatment 2. Treatment (Dose-response or time-course with this compound) Cell_Culture->Treatment Cell_Lysis 3. Cell Lysis (Ice-cold lysis buffer) Treatment->Cell_Lysis Quantification 4. Protein Quantification (e.g., BCA assay) Cell_Lysis->Quantification SDS_PAGE 5. SDS-PAGE Quantification->SDS_PAGE Transfer 6. Protein Transfer (to PVDF membrane) SDS_PAGE->Transfer Blocking 7. Blocking (5% BSA in TBST) Transfer->Blocking Primary_Ab 8. Primary Antibody Incubation (Anti-hCAII, Anti-Actin) Blocking->Primary_Ab Secondary_Ab 9. Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection 10. Detection (Chemiluminescence) Secondary_Ab->Detection Analysis 11. Data Analysis (Densitometry) Detection->Analysis

References

Application Notes and Protocols: Crystallization of hCAII in Complex with Acetazolamide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Human Carbonic Anhydrase II (hCAII) is a well-characterized zinc metalloenzyme that serves as a model system for studying protein-ligand interactions and for structure-based drug design.[1] Its stability, solubility, and the availability of well-established crystallization protocols make it an ideal target for biophysical studies.[1][2] Inhibitors of hCAII, particularly sulfonamides, are of significant therapeutic interest for conditions such as glaucoma and epilepsy.[3][4] Acetazolamide (AZM), a potent sulfonamide inhibitor, is frequently used in structural studies to understand the molecular basis of inhibition.[3]

These application notes provide a detailed protocol for the crystallization of hCAII in complex with the inhibitor acetazolamide. The methodology is based on established hanging-drop vapor diffusion techniques and subsequent inhibitor soaking, which are common approaches for obtaining high-resolution crystal structures of protein-inhibitor complexes.

Data Presentation

Table 1: hCAII Crystallization Parameters

ParameterValueReference
ProteinHuman Carbonic Anhydrase II (hCAII)[1][4]
Protein Concentration10 - 20 mg/mL[1][4]
Storage Buffer50 mM Tris, pH 7.8[4]
Crystallization MethodHanging-Drop Vapor Diffusion[1][4]

Table 2: Crystallization Conditions for hCAII

ConditionPrecipitant SolutionTemperatureCrystal Growth TimeReference
12.7–3.0 M (NH₄)₂SO₄Room Temperature3 - 10 days[1]
21.6 M Sodium Citrate, 50 mM Tris, pH 7.8Room Temperature~3 days[4]

Table 3: Inhibitor Soaking and Cryoprotection

ParameterValueReference
InhibitorAcetazolamide (AZM)[3]
Inhibitor Stock Solution100 mM AZM in 50% DMSO[3]
Cryoprotectant/AZM Solution5 µL 100 mM AZM, 20 µL glycerol, 80 µL precipitant solution[3]
Soaking Time5 - 10 seconds (in cryoprotectant/AZM solution)[3]
Cooling MethodFlash-cooled at 100 K[3]

Table 4: Representative X-ray Diffraction Data and Refinement Statistics for hCAII-AZM Complex

ParameterValueReference
Resolution1.1 Å[3]
Rcryst11.2%[3]
Rfree14.7%[3]
Space GroupP2₁Not explicitly stated, but common for hCAII
Unit Cell Dimensionsa=42.8 Å, b=41.7 Å, c=72.9 Å, β=104.6°[5] (representative)

Experimental Protocols

1. Protein Preparation:

  • Expression and Purification: Recombinant hCAII can be expressed in E. coli BL21 cells.[4] Purification is typically achieved through affinity chromatography, for example, using a p-aminomethylbenzenesulfonamide agarose column.[4]

  • Purity and Concentration: The final purity of the protein should be verified by SDS-PAGE. The purified hCAII is then buffer-exchanged into a suitable storage buffer (e.g., 50 mM Tris, pH 7.8) and concentrated to 10-20 mg/mL.[1][4]

2. Crystallization of Apo-hCAII (Hanging-Drop Method):

  • Prepare the reservoir solution in the wells of a 24-well crystallization plate. A common precipitant is 1.6 M sodium citrate, 50 mM Tris, pH 7.8.[4]

  • On a siliconized glass coverslip, mix 1-3 µL of the hCAII protein solution (10-20 mg/mL) with an equal volume of the reservoir solution.

  • Invert the coverslip over the reservoir well and seal it with vacuum grease to create an airtight system.

  • Incubate the plate at a constant room temperature in a vibration-free environment.

  • Monitor the drops for crystal growth over several days. Crystals typically appear within 3-10 days.[1][4]

3. Preparation of hCAII-Acetazolamide Complex by Soaking:

  • Prepare a 100 mM stock solution of acetazolamide (AZM) in 50% DMSO.[3]

  • Prepare the cryoprotectant/AZM soaking solution by mixing 5 µL of the 100 mM AZM stock, 20 µL of glycerol, and 80 µL of the precipitant solution used for crystallization.[3]

  • Carefully transfer a single, well-formed apo-hCAII crystal from the crystallization drop into the cryoprotectant/AZM solution using a cryo-loop.

  • Allow the crystal to soak for 5-10 seconds.[3] This brief time is sufficient for the inhibitor to diffuse into the crystal and bind to the active site while also cryoprotecting the crystal.

  • Immediately remove the crystal from the solution and flash-cool it in a stream of nitrogen gas at 100 K for subsequent X-ray diffraction data collection.[3]

Mandatory Visualization

Crystallization_Workflow cluster_prep Preparation cluster_cryst Crystallization cluster_soak Complex Formation & Data Collection p1 hCAII Expression & Purification p2 Concentrate hCAII (10-20 mg/mL) p1->p2 i1 Prepare Inhibitor Stock (AZM) c1 Set up Hanging Drop (Protein + Precipitant) p2->c1 s1 Prepare Cryo-Soaking Solution (AZM + Glycerol) i1->s1 c2 Incubate at RT c1->c2 c3 Apo-hCAII Crystals Form c2->c3 s2 Soak Crystal (5-10 seconds) c3->s2 s1->s2 s3 Flash-Cool in N2 (100 K) s2->s3 s4 X-ray Diffraction Data Collection s3->s4

Caption: Workflow for hCAII-inhibitor complex crystallization.

References

hCAII-IN-10 solution preparation and stability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

hCAII-IN-10 is a potent and selective inhibitor of human carbonic anhydrase II (hCAII), a ubiquitous zinc metalloenzyme that plays a critical role in a variety of physiological processes, including pH regulation, CO₂ transport, and fluid secretion. Dysregulation of hCAII activity has been implicated in several diseases, such as glaucoma, epilepsy, and certain types of cancer. This compound serves as a valuable research tool for investigating the physiological and pathological roles of hCAII and for the development of novel therapeutic agents targeting this enzyme.

These application notes provide detailed protocols for the preparation of this compound solutions, guidelines for assessing its stability, and a standard method for evaluating its inhibitory activity against hCAII.

Physicochemical Properties and Inhibitory Activity

This compound is a sulfonamide-based inhibitor that demonstrates high affinity for the active site of hCAII. Its inhibitory activity has been characterized against both hCAII and the related isoform, hCAI.

PropertyValueReference
Target Human Carbonic Anhydrase II (hCAII)[1]
IC₅₀ (hCAII) 14 nM[1]
IC₅₀ (hCAI) 29.2 µM[1]
Cell-based Activity Inhibits cell growth of HT-29 cells (IC₅₀ = 74 µM)[1]
In Vivo Activity Lowers intraocular pressure in a glaucomatous rabbit model[1]

Solution Preparation and Storage

Proper preparation and storage of this compound solutions are critical for maintaining its stability and ensuring reproducible experimental results.

Materials
  • This compound (solid powder)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Sterile microcentrifuge tubes

  • Pipettes and sterile, filtered pipette tips

Stock Solution Preparation (10 mM in DMSO)
  • Pre-weighing Preparation: Before opening the vial, centrifuge it briefly to ensure all the powder is at the bottom.

  • Solvent Addition: Based on the amount of this compound provided, calculate the volume of DMSO required to achieve a 10 mM stock solution. For example, for 1 mg of this compound with a molecular weight of (please insert molecular weight if known, otherwise use a placeholder, e.g., 450 g/mol ), you would add 222.2 µL of DMSO.

  • Dissolution: Add the calculated volume of anhydrous DMSO to the vial containing this compound.

  • Vortexing: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a water bath (not exceeding 40°C) may be used to aid dissolution if necessary.

  • Aliquoting: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.

  • Storage: Store the stock solution aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).

Working Solution Preparation

Prepare working solutions by diluting the 10 mM stock solution in the appropriate aqueous buffer for your specific assay. It is recommended to prepare working solutions fresh for each experiment. Due to the potential for precipitation of organic compounds in aqueous solutions, ensure that the final concentration of DMSO in the assay is kept low (typically ≤ 1%) to avoid solvent effects.

Stability

The stability of this compound in solution can be influenced by several factors, including solvent, pH, temperature, and light exposure. As a sulfonamide-based compound, it is expected to have greater stability in neutral to alkaline conditions.

ConditionRecommendation
pH Maintain a neutral to slightly alkaline pH (7.0-9.0) in aqueous buffers for optimal stability. Sulfonamides can be more susceptible to hydrolysis under acidic conditions.[2][3]
Temperature Store stock solutions at -20°C or -80°C. Avoid repeated freeze-thaw cycles. Keep working solutions on ice during experiments.
Light Protect solutions from direct light exposure by using amber vials or by wrapping tubes in aluminum foil, as some sulfonamides can be light-sensitive.

Experimental Protocols

hCAII Inhibition Assay (Esterase Activity)

The inhibitory activity of this compound can be determined by monitoring the esterase activity of hCAII using p-nitrophenyl acetate (pNPA) as a substrate. The hydrolysis of pNPA by hCAII produces p-nitrophenol, which can be quantified spectrophotometrically at 400-405 nm.

  • Recombinant human Carbonic Anhydrase II (hCAII)

  • This compound working solutions

  • p-Nitrophenyl acetate (pNPA)

  • Tris buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • 96-well microplate

  • Microplate reader

  • Prepare Reagents:

    • Prepare a stock solution of pNPA in a suitable organic solvent like acetonitrile or ethanol.

    • Dilute the pNPA stock solution in Tris buffer to the desired final concentration (e.g., 1 mM).

    • Prepare serial dilutions of this compound working solutions in Tris buffer.

    • Prepare a solution of hCAII in Tris buffer at the desired concentration (e.g., 10 nM).

  • Assay Procedure:

    • To each well of a 96-well plate, add:

      • x µL of Tris buffer

      • y µL of hCAII solution

      • z µL of this compound working solution (or vehicle control, e.g., Tris buffer with the same final DMSO concentration)

    • Pre-incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding w µL of the pNPA solution to each well. The final volume in each well should be consistent (e.g., 200 µL).

    • Immediately measure the absorbance at 400-405 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 5-10 minutes) using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per unit time) for each concentration of the inhibitor and the control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value by fitting the data to a suitable dose-response curve.

Visualizations

Signaling Pathway: hCAII Catalytic Cycle and Inhibition

hCAII_Inhibition cluster_catalysis hCAII Catalytic Cycle cluster_inhibition Inhibition by this compound E_Zn_OH E-Zn²⁺-OH⁻ E_Zn_H2O E-Zn²⁺-H₂O E_Zn_OH->E_Zn_H2O Protonation CO2 CO₂ E_Zn_OH->CO2 Nucleophilic Attack Inhibitor This compound (Sulfonamide) E_Zn_OH->Inhibitor E_Zn_H2O->E_Zn_OH Deprotonation H_ion H⁺ E_Zn_H2O->H_ion Proton Shuttle HCO3 HCO₃⁻ CO2->HCO3 Hydration HCO3->E_Zn_H2O Product Release H2O_in H₂O H2O_out H₂O E_Zn_Inhibitor E-Zn²⁺-Inhibitor Complex (Inactive) Inhibitor->E_Zn_Inhibitor Binding to Active Site

Caption: Mechanism of hCAII inhibition by this compound.

Experimental Workflow: hCAII Inhibition Assay

hCAII_Assay_Workflow cluster_prep 1. Reagent Preparation cluster_assay 2. Assay Execution cluster_analysis 3. Data Analysis pNPA Prepare pNPA Solution Plate Add Reagents to 96-well Plate pNPA->Plate Inhibitor Prepare this compound Dilutions Inhibitor->Plate Enzyme Prepare hCAII Solution Enzyme->Plate Preincubation Pre-incubate (15 min) Plate->Preincubation Reaction Initiate Reaction with pNPA Preincubation->Reaction Measure Measure Absorbance (405 nm) Reaction->Measure Rate Calculate Reaction Rates Measure->Rate Plot Plot % Inhibition vs. [Inhibitor] Rate->Plot IC50 Determine IC₅₀ Value Plot->IC50

Caption: Workflow for determining hCAII inhibitory activity.

References

Application Notes and Protocols for High-Throughput Screening using hCAII-IN-10

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Human Carbonic Anhydrase II (hCAII) is a zinc metalloenzyme that plays a crucial role in various physiological processes by catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton.[1][2] Its involvement in diseases such as glaucoma and certain cancers has made it a significant target for drug discovery.[3] High-throughput screening (HTS) is a key strategy for identifying novel inhibitors of hCAII. These application notes provide detailed protocols for utilizing hCAII-IN-10, a known inhibitor of hCAII, as a reference compound in HTS campaigns.

This compound is a potent inhibitor of hCAII with demonstrated activity in both biochemical and cell-based assays.[4] Its established inhibitory profile makes it an ideal positive control for validating assay performance and quantifying the potency of test compounds.

Quantitative Data for this compound

ParameterValueTarget/System
IC5014 nMHuman Carbonic Anhydrase II (hCAII)
IC5029.2 µMHuman Carbonic Anhydrase I (hCAI)
IC5074 µMHT-29 cell growth inhibition
In Vivo EffectStrong reduction of intraocular pressureGlaucomatous rabbit eye model

Signaling Pathway and Catalytic Mechanism of hCAII

The primary function of hCAII is the rapid interconversion of carbon dioxide and water to bicarbonate and a proton. This reaction is critical for maintaining pH balance and facilitating the transport of CO2 in tissues.[5] The catalytic mechanism involves a zinc-bound hydroxide ion that acts as a nucleophile, attacking the carbon atom of carbon dioxide.[2][6]

hCAII_Catalytic_Cycle cluster_catalysis Catalytic Cycle E_Zn_OH E-Zn²⁺-OH⁻ E_Zn_H2O E-Zn²⁺-H₂O E_Zn_OH->E_Zn_H2O + H⁺ CO2 CO₂ HCO3 HCO₃⁻ E_Zn_OH->HCO3 + CO₂ E_Zn_H2O->E_Zn_OH - H⁺ HCO3->E_Zn_H2O + H₂O H_ion H⁺ H2O H₂O Inhibitor This compound Inhibitor->E_Zn_OH Inhibition

Figure 1: Catalytic cycle of hCAII and the point of inhibition.

High-Throughput Screening Protocol: Esterase Activity Assay

This protocol describes a colorimetric HTS assay to identify inhibitors of hCAII by monitoring the esterase activity of the enzyme using p-nitrophenyl acetate (pNPA) as a substrate.[7][8] this compound is used as a positive control to ensure assay validity.

Materials and Reagents
  • Recombinant Human Carbonic Anhydrase II (hCAII)

  • This compound

  • p-Nitrophenyl acetate (pNPA)

  • HEPES buffer (50 mM, pH 7.4)

  • Dimethyl sulfoxide (DMSO)

  • 96-well or 384-well clear, flat-bottom microplates

  • Microplate reader capable of measuring absorbance at 405 nm

Experimental Workflow

HTS_Workflow start Start plate_prep Prepare Assay Plate (Test Compounds, Controls) start->plate_prep add_enzyme Add hCAII Enzyme Solution plate_prep->add_enzyme pre_incubate Pre-incubate at Room Temperature add_enzyme->pre_incubate add_substrate Add pNPA Substrate Solution pre_incubate->add_substrate measure Measure Absorbance at 405 nm (Kinetic or Endpoint) add_substrate->measure data_analysis Data Analysis (% Inhibition, IC50) measure->data_analysis hit_validation Hit Validation data_analysis->hit_validation end End hit_validation->end

Figure 2: High-throughput screening experimental workflow.
Detailed Protocol

  • Compound Plate Preparation:

    • Prepare a serial dilution of the test compounds in DMSO.

    • Prepare a stock solution of this compound in DMSO. A typical starting concentration for the positive control would be 10 µM.

    • Using a liquid handler, dispense a small volume (e.g., 1 µL) of the compound solutions, this compound (positive control), and DMSO (negative control) into the wells of the microplate.

  • Enzyme Addition:

    • Prepare a working solution of hCAII in HEPES buffer. The final concentration in the assay well should be optimized, but a starting point of 10-20 nM is common.

    • Add the hCAII solution to all wells except for the blank wells (which should only contain buffer and substrate).

  • Pre-incubation:

    • Gently mix the plate and incubate at room temperature for 15 minutes to allow the compounds to bind to the enzyme.

  • Substrate Addition and Measurement:

    • Prepare a working solution of pNPA in HEPES buffer. The final concentration in the assay well should be around the Km value for hCAII, typically in the range of 1-5 mM.

    • Add the pNPA solution to all wells to initiate the reaction.

    • Immediately place the microplate in a plate reader and measure the absorbance at 405 nm. Readings can be taken in kinetic mode (e.g., every 30 seconds for 10-15 minutes) or as an endpoint reading after a fixed time (e.g., 15 minutes).

Data Analysis
  • Calculate Percent Inhibition:

    • The rate of reaction is determined from the slope of the absorbance versus time curve for kinetic reads, or from the final absorbance value for endpoint reads.

    • Percent inhibition is calculated using the following formula: % Inhibition = 100 * (1 - (Rate_sample - Rate_blank) / (Rate_negative_control - Rate_blank))

  • Determine IC50 Values:

    • For hit compounds and the this compound control, plot the percent inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Hit Validation and Follow-up

Identified hits from the primary screen should be subjected to a series of validation steps to confirm their activity and eliminate false positives.

Hit_Validation_Logic primary_screen Primary HTS Hits dose_response Dose-Response Confirmation (IC50 Determination) primary_screen->dose_response orthogonal_assay Orthogonal Assay (e.g., CO₂ Hydration Assay) dose_response->orthogonal_assay selectivity Isoform Selectivity Profiling (e.g., hCAI, hCAIX) orthogonal_assay->selectivity mechanism Mechanism of Action Studies (e.g., Kinetics, Biophysical) selectivity->mechanism confirmed_hit Confirmed Hit mechanism->confirmed_hit

Figure 3: Logical workflow for hit validation.
  • Dose-Response Confirmation: Re-test the initial hits over a wider range of concentrations to confirm their inhibitory activity and determine their potency (IC50).

  • Orthogonal Assays: Validate the hits in a different assay format that measures a more direct function of the enzyme, such as the stopped-flow CO2 hydration assay.[9] This helps to eliminate compounds that interfere with the pNPA assay.

  • Selectivity Profiling: Test the confirmed hits against other carbonic anhydrase isoforms (e.g., hCAI, hCAIV, hCAIX) to determine their selectivity profile.

  • Mechanism of Action Studies: For promising lead compounds, further studies can be conducted to elucidate their binding kinetics and mechanism of inhibition.

Troubleshooting

IssuePossible CauseSolution
High well-to-well variability Inconsistent dispensing, bubbles in wells, compound precipitationEnsure proper liquid handling, centrifuge plates after reagent addition, check compound solubility
Low Z' factor Suboptimal reagent concentrations, low enzyme activity, assay window too smallOptimize enzyme and substrate concentrations, check enzyme quality, adjust incubation times
High rate of false positives Compound autofluorescence/absorbance, non-specific inhibitionRun a counterscreen without the enzyme, use orthogonal assays for hit validation
This compound shows low potency Degraded inhibitor stock, incorrect concentrationPrepare fresh stock solutions of this compound, verify dilution calculations

References

Application Notes and Protocols: hCAII-IN-10 in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Human Carbonic Anhydrase II (hCAII) is a well-studied zinc metalloenzyme that plays a crucial role in various physiological processes, including pH regulation, CO2 transport, and fluid secretion.[1][2][3] Its involvement in pathological conditions such as glaucoma and various cancers has established it as a significant therapeutic target.[4][5][6] Traditional drug discovery efforts have focused on developing small molecule inhibitors that target the active site of hCAII.[6]

A novel and promising approach in drug discovery is the use of Proteolysis Targeting Chimeras (PROTACs), which are heterobifunctional molecules that induce the degradation of a target protein rather than just inhibiting it.[2][7][8] This technology utilizes the cell's own ubiquitin-proteasome system to eliminate the protein of interest.[1][7]

This document provides detailed application notes and protocols for a series of potent and selective hCAII degraders, herein referred to collectively as hCAII-IN-10. This designation encompasses a series of synthesized PROTACs, with a particular focus on an optimized compound that demonstrates sub-nanomolar potency for hCAII degradation.[4] These compounds are valuable tools for investigating the therapeutic potential of hCAII degradation in various disease models.

Mechanism of Action: PROTAC-mediated Degradation of hCAII

This compound compounds are PROTACs designed to specifically target hCAII for degradation. The molecule consists of three key components: a ligand that binds to hCAII, a ligand that recruits an E3 ubiquitin ligase (such as Cereblon), and a linker that connects these two moieties.[4][8]

The mechanism of action involves the formation of a ternary complex between hCAII, the this compound molecule, and the E3 ligase.[2] This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to lysine residues on the surface of hCAII. The resulting polyubiquitinated hCAII is then recognized and degraded by the 26S proteasome, leading to a reduction in the total cellular levels of the enzyme.[1][7]

PROTAC_Mechanism cluster_0 Cellular Environment hCAII hCAII (Target Protein) Ternary_Complex Ternary Complex Formation hCAII->Ternary_Complex Binds PROTAC This compound (PROTAC) PROTAC->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase (e.g., Cereblon) E3_Ligase->Ternary_Complex Binds Ub Ubiquitin E3_Ligase_Ub Activated E3 Ligase Ub->E3_Ligase_Ub Proteasome 26S Proteasome Degraded_hCAII Degraded Peptides Proteasome->Degraded_hCAII Polyubiquitinated_hCAII Polyubiquitinated hCAII Ternary_Complex->Polyubiquitinated_hCAII Ubiquitination PROTAC_recycled This compound (Recycled) Ternary_Complex->PROTAC_recycled Release E3_Ligase_Ub->Ternary_Complex Recruited Polyubiquitinated_hCAII->Proteasome Recognition & Degradation

Caption: PROTAC-mediated degradation of hCAII by this compound.

Applications in Drug Discovery

The ability of this compound to induce the degradation of hCAII opens up new avenues for research in diseases where hCAII is implicated.

Cancer Research

hCAII is overexpressed in several types of tumors and is involved in regulating intracellular pH, which is crucial for cancer cell proliferation and survival.[3][5][9][10] Specifically, hCAII can support lactate transport in cancer cells.[4][11] By degrading hCAII, this compound can be used to study the downstream effects on cancer cell metabolism, growth, and survival.

Cancer_Signaling cluster_cell Cancer Cell CO2_H2O CO2 + H2O hCAII hCAII CO2_H2O->hCAII HCO3_H HCO3- + H+ pH_reg Intracellular pH Regulation HCO3_H->pH_reg hCAII->HCO3_H MCT1 Monocarboxylate Transporter 1 (MCT1) hCAII->MCT1 Supports transport via proton shuttling Lactate_out Lactate (extracellular) MCT1->Lactate_out Lactate_in Lactate (intracellular) Lactate_in->MCT1 Proliferation Cell Proliferation & Survival pH_reg->Proliferation hCAII_IN_10 This compound hCAII_IN_10->hCAII Induces Degradation

Caption: Role of hCAII in cancer cell pH regulation and lactate transport.

Glaucoma Research

Inhibition of hCAII in the ciliary body of the eye reduces the production of aqueous humor, thereby lowering intraocular pressure (IOP), a major risk factor for glaucoma.[6][12][13][14] this compound can be utilized in preclinical models of glaucoma to assess the efficacy of hCAII degradation as a long-acting alternative to traditional inhibitors for IOP reduction.[4][15]

Quantitative Data

The following table summarizes the inhibitory and degradation activities of selected this compound series compounds. Compound 11 represents an optimized version with superior degradation potency.[4]

CompoundhCAII IC50 (nM)Cell LineDC50 (nM)Dmax (%)Reference
Degrader 4 <20HEK293--[4]
Degrader 5 <20HEK2935 ± 396[4]
Compound 11 -HEK2930.5 ± 0.3100[4]
  • IC50: Half-maximal inhibitory concentration.

  • DC50: Half-maximal degradation concentration.

  • Dmax: Maximum percentage of protein degradation.

Experimental Protocols

hCAII Inhibition Assay (p-Nitrophenyl Acetate Assay)

This colorimetric assay measures the esterase activity of hCAII and its inhibition by test compounds.[16]

Materials:

  • Recombinant human Carbonic Anhydrase II (hCAII)

  • This compound or other test compounds

  • p-Nitrophenyl acetate (p-NPA)

  • Assay Buffer: 50 mM HEPES, pH 8.0

  • 96-well clear-bottom plates

  • Plate reader capable of measuring absorbance at 405 nm

Procedure:

  • Prepare a stock solution of hCAII in Assay Buffer.

  • Prepare serial dilutions of the this compound compounds in Assay Buffer.

  • In a 96-well plate, add 40 nM of hCAII to each well (final concentration).

  • Add varying concentrations of the this compound compounds to the wells. Include a vehicle control (e.g., DMSO).

  • Pre-incubate the enzyme and inhibitors for 10 minutes at room temperature.

  • Prepare a stock solution of p-NPA in a suitable solvent (e.g., acetonitrile) and dilute it in Assay Buffer.

  • Initiate the reaction by adding p-NPA to each well to a final concentration of 500 µM. The final volume in each well should be 100 µL.

  • Immediately measure the absorbance at 405 nm every minute for 15 minutes to monitor the formation of p-nitrophenolate.

  • Calculate the rate of substrate hydrolysis for each concentration of the inhibitor.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cell Culture and Treatment for Degradation Studies

This protocol describes the treatment of cells with this compound to assess protein degradation. HEK293 cells are used as they endogenously express high levels of hCAII.[4]

Materials:

  • HEK293 cells

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound compounds

  • DMSO (vehicle control)

  • 6-well or 12-well cell culture plates

  • Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

Procedure:

  • Seed HEK293 cells in culture plates and allow them to adhere and grow to 70-80% confluency.

  • Prepare stock solutions of this compound compounds in DMSO.

  • Prepare serial dilutions of the compounds in cell culture medium to achieve the desired final concentrations.

  • Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound or vehicle control.

  • Incubate the cells for the desired time period (e.g., 24 hours).

  • After incubation, wash the cells with ice-cold Phosphate Buffered Saline (PBS).

  • Lyse the cells by adding ice-cold lysis buffer and scraping the cells.

  • Incubate the lysates on ice for 30 minutes, vortexing occasionally.

  • Centrifuge the lysates at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet the cell debris.

  • Collect the supernatant containing the protein lysate and determine the protein concentration using a suitable method (e.g., BCA assay).

  • The lysates are now ready for Western Blot analysis.

Western Blotting for hCAII Degradation Analysis

This protocol is for the detection and quantification of hCAII protein levels in cell lysates following treatment with this compound.

Materials:

  • Protein lysates from treated and control cells

  • SDS-PAGE gels

  • Running buffer and transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against hCAII

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Prepare protein samples by mixing the lysate with Laemmli sample buffer and boiling for 5 minutes.

  • Load equal amounts of protein per lane onto an SDS-PAGE gel.

  • Run the gel to separate the proteins by size.

  • Transfer the separated proteins from the gel to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-hCAII antibody overnight at 4°C.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Apply the chemiluminescent substrate and capture the signal using an imaging system.

  • Strip the membrane (if necessary) and re-probe with the primary antibody for the loading control.

  • Quantify the band intensities using image analysis software. Normalize the hCAII band intensity to the loading control to determine the relative protein levels.

  • Calculate the percentage of degradation relative to the vehicle-treated control.

  • Determine the DC50 and Dmax values from a dose-response curve.

References

Application Notes and Protocols for hCAII-IN-10 in Enzyme Kinetics Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Human Carbonic Anhydrase II (hCAII) is a zinc metalloenzyme that plays a crucial role in regulating pH in various physiological processes, including respiration, renal function, and aqueous humor secretion in the eye. Its catalytic activity involves the reversible hydration of carbon dioxide to bicarbonate and a proton. Dysregulation of hCAII activity has been implicated in several diseases, making it a significant target for drug development. hCAII-IN-10 is a potent inhibitor of hCAII, belonging to the sulfonamide class of inhibitors. These application notes provide a comprehensive guide for utilizing this compound in enzyme kinetics studies to characterize its inhibitory mechanism and determine key kinetic parameters.

Mechanism of Action

This compound, as a sulfonamide-based inhibitor, acts by coordinating to the zinc ion (Zn²⁺) in the active site of hCAII. The deprotonated sulfonamide nitrogen displaces the zinc-bound water molecule or hydroxide ion, which is essential for the catalytic activity of the enzyme. This binding is further stabilized by hydrogen bond interactions with active site residues, such as the side chain of Thr199, effectively blocking the substrate's access to the catalytic center and inhibiting the enzyme's function.

Quantitative Data

The inhibitory potency of this compound and other relevant inhibitors is summarized in the table below. This data is essential for designing and interpreting enzyme kinetic experiments.

CompoundTargetIC50KiCell-based Potency (HT-29)Notes
This compound hCA II 14 nM [1]Not explicitly found, but expected to be in the low nanomolar range for potent sulfonamides.[1][2][3][4][5]74 µM [1]Highly selective for hCA II over hCA I.[1]
This compoundhCA I29.2 µM[1]--Demonstrates isoform selectivity.
Acetazolamide (Standard)hCA II~12 nM[5]~12 nM-A widely used clinical hCA inhibitor.

Experimental Protocols

In Vitro hCAII Inhibition Assay (Colorimetric)

This protocol describes a common method to determine the inhibitory activity of compounds like this compound against hCAII using the esterase activity of the enzyme with p-nitrophenyl acetate (p-NPA) as a substrate.

Materials:

  • Human Carbonic Anhydrase II (hCAII), recombinant

  • This compound

  • p-Nitrophenyl acetate (p-NPA)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4

  • DMSO (for dissolving inhibitor)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of hCAII in Assay Buffer.

    • Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution to obtain a range of inhibitor concentrations.

    • Prepare a stock solution of p-NPA in acetonitrile or DMSO.

  • Assay Setup (in a 96-well plate):

    • Blank (No Enzyme): Add Assay Buffer and p-NPA solution.

    • Control (No Inhibitor): Add Assay Buffer, hCAII solution, and DMSO (at the same final concentration as in the inhibitor wells).

    • Inhibitor Wells: Add Assay Buffer, hCAII solution, and the desired concentration of this compound solution.

  • Pre-incubation:

    • Add the enzyme to the control and inhibitor wells.

    • Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding the p-NPA solution to all wells.

    • Immediately place the plate in the microplate reader and measure the increase in absorbance at 405 nm over time (e.g., every minute for 15-20 minutes). The product, p-nitrophenol, is yellow and absorbs at this wavelength.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each well from the linear portion of the absorbance vs. time plot.

    • Determine the percent inhibition for each inhibitor concentration relative to the control (no inhibitor).

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Determination of Inhibition Constant (Ki) and Inhibition Type

To determine the inhibition constant (Ki) and the mode of inhibition (e.g., competitive, non-competitive, uncompetitive), Michaelis-Menten and Lineweaver-Burk plots are utilized.

Procedure:

  • Follow the general procedure for the In Vitro hCAII Inhibition Assay.

  • Perform the assay with varying concentrations of the substrate (p-NPA) in the absence and presence of different fixed concentrations of this compound.

  • Calculate the initial velocities (V₀) for each substrate and inhibitor concentration.

  • Michaelis-Menten Plot: Plot V₀ versus substrate concentration [S] for each inhibitor concentration. Analyze the changes in Vmax (maximum velocity) and Km (Michaelis constant).

  • Lineweaver-Burk Plot: Plot 1/V₀ versus 1/[S] for each inhibitor concentration.[6][7][8]

    • Competitive inhibition: The lines will intersect on the y-axis (Vmax is unchanged, apparent Km increases).[7][8]

    • Non-competitive inhibition: The lines will intersect on the x-axis (Km is unchanged, apparent Vmax decreases).[7][8]

    • Uncompetitive inhibition: The lines will be parallel (both apparent Vmax and Km decrease).[7][8]

  • The Ki can be calculated from the replots of the slopes or intercepts of the Lineweaver-Burk plot against the inhibitor concentration.

Visualizations

Signaling Pathways and Experimental Workflow

hCAII_Catalytic_Cycle_and_Inhibition cluster_catalysis hCAII Catalytic Cycle cluster_inhibition Inhibition by this compound E_Zn_OH E-Zn²⁺-OH⁻ E_Zn_HCO3 E-Zn²⁺-HCO₃⁻ E_Zn_OH->E_Zn_HCO3 Nucleophilic Attack Inhibited_Complex Inactive Complex E_Zn_OH->Inhibited_Complex E_Zn_H2O E-Zn²⁺-H₂O E_Zn_HCO3->E_Zn_H2O Product Release HCO3 HCO₃⁻ E_Zn_HCO3->HCO3 E_Zn_H2O->E_Zn_OH Proton Transfer H_plus H⁺ E_Zn_H2O->H_plus CO2 CO₂ CO2->E_Zn_OH Substrate Binding H2O H₂O H2O->E_Zn_HCO3 Inhibitor This compound (Sulfonamide) Inhibitor->E_Zn_OH Competitive Binding

Caption: Catalytic cycle of hCAII and its inhibition by this compound.

hCAII_Proton_Shuttle cluster_active_site Active Site Cavity cluster_protein_surface Protein Surface / Bulk Solvent Zn_H2O Zn²⁺-H₂O Water_Wire Water Wire (H₂O molecules) Zn_H2O->Water_Wire Proton Transfer His64_in His64 (inward) Water_Wire->His64_in His64_out His64 (outward) His64_in->His64_out Conformational Change Buffer Buffer (H⁺ Acceptor/Donor) His64_out->Buffer Proton Release/Uptake

Caption: The proton shuttle mechanism of hCAII involving His64.

Aqueous_Humor_Formation_Pathway Role of hCAII in Aqueous Humor Formation cluster_ciliary_epithelium Ciliary Epithelium cluster_inhibition Inhibition CO2_H2O CO₂ + H₂O hCAII hCAII CO2_H2O->hCAII HCO3_H HCO₃⁻ + H⁺ hCAII->HCO3_H IOP IOP Bicarbonate_Transport Bicarbonate Transport (e.g., Na⁺/HCO₃⁻ cotransport) HCO3_H->Bicarbonate_Transport Aqueous_Humor Aqueous Humor Secretion Bicarbonate_Transport->Aqueous_Humor Aqueous_Humor->IOP Maintains Intraocular Pressure (IOP) Inhibitor This compound Inhibitor->hCAII Inhibits

Caption: Simplified pathway of hCAII's role in aqueous humor formation.

experimental_workflow Enzyme Kinetics Experimental Workflow start Start reagent_prep Reagent Preparation (Enzyme, Inhibitor, Substrate) start->reagent_prep assay_setup Assay Setup in 96-well Plate (Blank, Control, Inhibitor) reagent_prep->assay_setup pre_incubation Pre-incubation (Enzyme-Inhibitor Binding) assay_setup->pre_incubation reaction_initiation Reaction Initiation (Add Substrate) pre_incubation->reaction_initiation data_acquisition Data Acquisition (Measure Absorbance at 405 nm) reaction_initiation->data_acquisition data_analysis Data Analysis data_acquisition->data_analysis ic50 IC50 Determination data_analysis->ic50 kinetics_plots Michaelis-Menten & Lineweaver-Burk Plots data_analysis->kinetics_plots end End ic50->end ki_determination Ki and Inhibition Type Determination kinetics_plots->ki_determination ki_determination->end

Caption: Workflow for studying hCAII kinetics with this compound.

References

Application Notes and Protocols for Measuring the IC50 of hCAII-IN-10

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for determining the half-maximal inhibitory concentration (IC50) of a test compound, designated as hCAII-IN-10, against human carbonic anhydrase II (hCAII). The described method is a well-established in vitro enzyme inhibition assay that is robust, reproducible, and suitable for high-throughput screening.

Introduction

Human carbonic anhydrase II (hCAII) is a zinc metalloenzyme that plays a crucial role in regulating physiological pH by catalyzing the reversible hydration of carbon dioxide to bicarbonate.[1][2][3] Its involvement in various pathological conditions has made it a significant target for drug discovery.[4][5] The protocol herein describes an esterase-based assay, a common method for measuring hCAII activity and inhibition.[1][6][7] This assay utilizes the substrate p-nitrophenyl acetate (pNPA), which is hydrolyzed by hCAII to produce the chromophore p-nitrophenol, detectable by spectrophotometry at 400-405 nm.[1][8][9] The inhibitory potential of this compound is quantified by measuring the reduction in enzyme activity across a range of inhibitor concentrations.

Principle of the Assay

The enzymatic activity of hCAII is determined by monitoring the rate of hydrolysis of pNPA to p-nitrophenol. In the presence of an inhibitor like this compound, the rate of this reaction will decrease. By measuring the enzyme activity at various concentrations of the inhibitor, a dose-response curve can be generated, from which the IC50 value—the concentration of inhibitor required to reduce enzyme activity by 50%—is calculated.

Experimental Protocol

This protocol is designed for a 96-well plate format, which is amenable to high-throughput screening.

Materials and Reagents
  • Enzyme: Recombinant human Carbonic Anhydrase II (hCAII)

  • Substrate: p-Nitrophenyl acetate (pNPA)

  • Test Inhibitor: this compound

  • Positive Control Inhibitor: Acetazolamide[2][5]

  • Buffer: 50 mM HEPES or MOPS, pH 7.5-8.0[8][10][11]

  • Solvent: Dimethyl sulfoxide (DMSO) for dissolving inhibitor

  • Equipment:

    • 96-well clear, flat-bottom microplates

    • Multichannel pipette

    • Microplate reader capable of measuring absorbance at 400-405 nm

    • Incubator set to 25°C or room temperature[8][10]

Preparation of Solutions
  • hCAII Enzyme Stock Solution: Prepare a stock solution of hCAII in the assay buffer. The final concentration in the assay is typically around 40 nM.[10][11]

  • pNPA Substrate Solution: Prepare a stock solution of pNPA in a water-miscible organic solvent like acetonitrile.[9] The final concentration in the assay is generally 500 µM.[8][10][11]

  • This compound Stock Solution: Dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 10 mM).

  • Serial Dilutions of this compound: Perform serial dilutions of the this compound stock solution in assay buffer to achieve a range of concentrations for testing. Ensure the final DMSO concentration in the assay does not exceed a level that affects enzyme activity (typically <1%).

  • Positive Control (Acetazolamide) Solution: Prepare a stock solution and serial dilutions of acetazolamide in the same manner as the test inhibitor.

Assay Procedure
  • Plate Setup: In a 96-well plate, designate wells for the following:

    • Blank (No Enzyme): Contains assay buffer and substrate, but no enzyme.

    • Enzyme Control (100% Activity): Contains enzyme and substrate in assay buffer with DMSO (at the same final concentration as the inhibitor wells).

    • Test Inhibitor Wells: Contain enzyme, substrate, and varying concentrations of this compound.

    • Positive Control Wells: Contain enzyme, substrate, and varying concentrations of acetazolamide.

  • Pre-incubation:

    • Add the appropriate volume of assay buffer to all wells.

    • Add the specified volume of the hCAII enzyme solution to all wells except the blank.

    • Add the serially diluted this compound or acetazolamide to their respective wells. For the enzyme control, add the corresponding volume of DMSO.

    • Pre-incubate the plate at 25°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.[8][10][11]

  • Initiation of Reaction:

    • Initiate the enzymatic reaction by adding the pNPA substrate solution to all wells.

  • Measurement:

    • Immediately measure the absorbance at 400-405 nm in a kinetic mode for a set period (e.g., 30 minutes), taking readings at regular intervals (e.g., every minute).[2] Alternatively, for an endpoint assay, incubate the plate for a fixed time (e.g., 30 minutes) and then measure the final absorbance.[8]

Data Analysis
  • Calculate the Rate of Reaction: For a kinetic assay, determine the initial velocity (V₀) of the reaction for each well by calculating the slope of the linear portion of the absorbance versus time plot. For an endpoint assay, use the final absorbance reading.

  • Normalize Data: Express the enzyme activity in the inhibitor-treated wells as a percentage of the enzyme control (100% activity), after subtracting the background absorbance from the blank wells.

  • Generate Dose-Response Curve: Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.

  • Determine IC50: Use a non-linear regression analysis (e.g., sigmoidal dose-response with variable slope) to fit the data and determine the IC50 value.[10][11]

Data Presentation

Quantitative data from the experiment should be organized for clarity and ease of comparison.

Table 1: Experimental Conditions and Reagent Concentrations

ParameterValue
EnzymeHuman Carbonic Anhydrase II (hCAII)
Enzyme Final Concentration40 nM
Substratep-Nitrophenyl acetate (pNPA)
Substrate Final Concentration500 µM
Assay Buffer50 mM HEPES, pH 7.5
Pre-incubation Time15 minutes
Reaction Time (Endpoint)30 minutes
Temperature25°C
Wavelength405 nm
Positive ControlAcetazolamide
Test CompoundThis compound
Plate Format96-well

Table 2: Example IC50 Data for hCAII Inhibitors

InhibitorIC50 (nM)
AcetazolamideValue
This compoundValue

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the IC50 determination protocol.

IC50_Workflow prep Prepare Reagents (hCAII, pNPA, Inhibitor) plate Plate Setup (Blank, Control, Inhibitor) prep->plate Dispense preincubate Pre-incubate (Enzyme + Inhibitor) plate->preincubate Incubate initiate Initiate Reaction (Add pNPA) preincubate->initiate measure Measure Absorbance (405 nm) initiate->measure analyze Data Analysis (Calculate IC50) measure->analyze result IC50 Value analyze->result Enzyme_Inhibition hCAII hCAII (Enzyme) pNP p-Nitrophenol (Product) (Chromogenic) hCAII->pNP Catalyzes complex hCAII-Inhibitor Complex (Inactive) hCAII->complex pNPA pNPA (Substrate) pNPA->hCAII inhibitor This compound (Inhibitor) inhibitor->complex Binds to complex->pNP Inhibits Reaction

References

Application Notes and Protocols: Assessing the Efficacy of hCAII-IN-10 in a Mouse Model

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

1. Introduction hCAII-IN-10 is a potent and selective inhibitor of human carbonic anhydrase II (hCAII), a zinc metalloenzyme that plays a crucial role in numerous physiological processes.[1] Carbonic anhydrases catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton, a fundamental reaction for maintaining pH balance, fluid secretion, and CO2 transport.[2][3] Inhibition of hCAII is a validated therapeutic strategy for conditions such as glaucoma and epilepsy.[4][5][6] this compound has demonstrated efficacy in lowering intraocular pressure in a rabbit model of glaucoma.[1]

These application notes provide detailed protocols for assessing the in vivo efficacy of this compound in mouse models, covering experimental design, procedural workflows, and key endpoint analysis.

2. hCAII Catalytic Mechanism and Inhibition The primary function of hCAII is to facilitate the rapid conversion of CO2 and water into protons and bicarbonate. This process is critical in tissues that require rapid pH or ion exchange, such as the eye, kidney, and central nervous system. This compound acts by binding to the zinc ion in the enzyme's active site, blocking its catalytic activity.

hCAII_Mechanism cluster_enzyme hCAII Active Site CO2 CO₂ + H₂O Enzyme hCAII-Zn²⁺ CO2->Enzyme Binds HCO3 H⁺ + HCO₃⁻ Enzyme->HCO3 Catalyzes Inhibitor This compound Inhibitor->Enzyme Inhibits

Diagram 1: Catalytic action of hCAII and the inhibitory mechanism of this compound.

3. Preliminary Considerations: Target Cross-Reactivity Before initiating in vivo studies, it is critical to determine the inhibitory potency of this compound against the murine ortholog of the target, mouse carbonic anhydrase II (mCAII). This will dictate the choice of animal model.

  • If this compound inhibits mCAII with similar potency to hCAII: Standard laboratory mouse strains relevant to the disease of interest can be used.

  • If this compound shows poor inhibition of mCAII: A humanized mouse model expressing human hCAII would be required for meaningful efficacy studies.

This decision is a critical first step in the experimental workflow.

Model_Selection_Logic Start Start: Assess this compound in a mouse model Check_mCAII Is this compound a potent inhibitor of mCAII? Start->Check_mCAII Standard_Model Use Standard Disease-Relevant Mouse Model (e.g., DBA/2J for glaucoma) Check_mCAII->Standard_Model Yes Humanized_Model Use Humanized Mouse Model (Expressing hCAII) Check_mCAII->Humanized_Model No

Diagram 2: Logic for selecting an appropriate mouse model.

4. General Experimental Workflow A systematic approach is essential for a robust assessment of efficacy. The workflow should include pharmacodynamic (PD) endpoints to confirm target engagement alongside primary efficacy measures.

Experimental_Workflow A 1. Preliminary Studies (mCAII cross-reactivity, formulation) B 2. Animal Model Selection (Based on cross-reactivity) A->B C 3. Study Design (Groups, dose levels, timeline) B->C D 4. Drug Administration C->D E 5. Efficacy Assessment (e.g., IOP, seizure score) D->E F 6. PD & PK Assessment (CA activity, drug levels) D->F G 7. Data Analysis & Reporting E->G F->G

References

Application Notes: hCAII-Targeting PROTACs as a Tool for Proteomics

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Note on hCAII-IN-10: Initial searches for "this compound" did not yield sufficient information regarding its specific applications in proteomics. However, the search results provided extensive details on a closely related and highly relevant class of molecules: human carbonic anhydrase II (hCAII)-targeting PROTACs (Proteolysis Targeting Chimeras). These molecules are powerful tools for proteomics as they induce the targeted degradation of hCAII. This document will focus on the application of these hCAII-targeting PROTACs, specifically compounds 4, 5, and 11 as described in recent literature, as a tool for studying hCAII in a proteomics context.

Introduction to hCAII and Targeted Protein Degradation

Human carbonic anhydrase II (hCAII) is a zinc-dependent metalloenzyme that plays a crucial role in various physiological processes, including respiration, pH balance, and ion exchange.[1][2][3][4] Its involvement in diseases such as glaucoma and cancer has made it an attractive therapeutic target.[1][2][3][4][5]

Targeted protein degradation (TPD) has emerged as a powerful strategy in chemical biology and drug discovery to study and eliminate disease-causing proteins.[1][6][7] Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules designed to harness the cell's own ubiquitin-proteasome system to selectively degrade a protein of interest (POI).[8] This approach offers a distinct advantage over traditional inhibition by eliminating the entire protein, including its non-catalytic functions and potential scaffolding roles.[2][5]

The hCAII-targeting PROTACs discussed herein are comprised of a ligand that binds to hCAII, a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase, and a linker connecting the two.[2][5] These molecules provide a robust method for the acute and sustained depletion of cellular hCAII, enabling detailed investigation of its function through proteomic analyses.

Mechanism of Action

The mechanism of action for these hCAII-targeting PROTACs involves the formation of a ternary complex between hCAII, the PROTAC molecule, and the CRBN E3 ligase.[2][5][8] This proximity induces the ubiquitination of hCAII by the E3 ligase, marking it for degradation by the 26S proteasome. The PROTAC molecule is then released and can catalytically induce the degradation of additional hCAII proteins.

PROTAC_Mechanism_of_Action Mechanism of hCAII Degradation by a CRBN-Recruiting PROTAC cluster_0 Cellular Environment cluster_1 Ternary Complex Formation cluster_2 Degradation hCAII hCAII (Target Protein) Ternary_Complex hCAII-PROTAC-CRBN Ternary Complex hCAII->Ternary_Complex PROTAC hCAII PROTAC PROTAC->Ternary_Complex CRBN CRBN E3 Ligase CRBN->Ternary_Complex Proteasome 26S Proteasome Degraded_hCAII Degraded Peptides Proteasome->Degraded_hCAII Degradation Ub Ubiquitin Ub->Ternary_Complex Ternary_Complex->PROTAC Recycled Ub_hCAII Ubiquitinated hCAII Ternary_Complex->Ub_hCAII Ubiquitination Ub_hCAII->Proteasome

Caption: Mechanism of hCAII degradation by a CRBN-recruiting PROTAC.

Quantitative Data: In Vitro Degradation of hCAII

The efficacy of hCAII-targeting PROTACs can be quantified by their DC50 (concentration at which 50% of the protein is degraded) and Dmax (maximum percentage of protein degradation) values. The following table summarizes the degradation data for PROTAC compounds 4, 5, and 11 in HEK293 cells.[5]

CompoundDC50 (nM)Dmax (%)Linker Description
PROTAC 4 Not explicitly stated, max degradation at 500 nM~64Longest linker with ether and amide functionalities
PROTAC 5 5 ± 396Second longest linker with ether and amide functionalities
PROTAC 11 0.5 ± 0.3100Optimized purely aliphatic linker

Data sourced from studies on heterobifunctional degraders targeting hCAII.[5]

Experimental Protocols

Protocol for Quantifying hCAII Degradation by Western Blot

This protocol outlines the general steps for treating cells with hCAII-targeting PROTACs and subsequently quantifying the level of hCAII protein by Western blot.

Materials:

  • HEK293 cells

  • Cell culture medium (e.g., DMEM) and supplements

  • hCAII-targeting PROTACs (e.g., compounds 4, 5, or 11)

  • DMSO (vehicle control)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • Nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against hCAII

  • Primary antibody against a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Cell Culture and Treatment:

    • Plate HEK293 cells in appropriate culture dishes and allow them to adhere overnight.

    • Prepare serial dilutions of the hCAII-targeting PROTACs in cell culture medium. A vehicle control (DMSO) should also be prepared.

    • Treat the cells with the different concentrations of PROTACs or vehicle control for the desired time (e.g., 24 hours).[2][5]

  • Cell Lysis and Protein Quantification:

    • After treatment, wash the cells with ice-cold PBS.

    • Lyse the cells by adding ice-cold lysis buffer and incubate on ice.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentrations of all samples with lysis buffer. Add Laemmli sample buffer and boil the samples.

    • Load equal amounts of protein per lane onto an SDS-PAGE gel.

    • Run the gel to separate the proteins by size.

    • Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against hCAII overnight at 4°C with gentle agitation.[9]

    • Wash the membrane with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

    • Incubate the membrane with the primary antibody for the loading control and repeat the subsequent steps.

  • Detection and Analysis:

    • Apply the chemiluminescent substrate (ECL) to the membrane.

    • Capture the signal using an imaging system.

    • Quantify the band intensities for hCAII and the loading control using image analysis software (e.g., ImageJ).[2][5]

    • Normalize the hCAII band intensity to the loading control for each sample.

    • Calculate the percentage of hCAII degradation relative to the vehicle-treated control.

Visualized Experimental Workflow

The following diagram illustrates the workflow for assessing the dose-dependent degradation of hCAII by a PROTAC.

Experimental_Workflow Workflow for Assessing PROTAC-Mediated hCAII Degradation start Start: Plate HEK293 Cells treatment Treat cells with varying PROTAC concentrations (24 hours) start->treatment lysis Cell Lysis and Protein Quantification treatment->lysis sds_page SDS-PAGE lysis->sds_page western_blot Western Blot Transfer sds_page->western_blot antibody_incubation Primary & Secondary Antibody Incubation (Anti-hCAII, Anti-Actin) western_blot->antibody_incubation detection Chemiluminescent Detection antibody_incubation->detection analysis Band Intensity Quantification and Data Analysis detection->analysis end End: Determine DC50/Dmax analysis->end

Caption: Workflow for assessing PROTAC-mediated hCAII degradation.

Applications in Proteomics

hCAII-targeting PROTACs are valuable tools for various proteomics applications, enabling a deeper understanding of hCAII's cellular functions and interaction networks.

  • Functional Proteomics: By inducing the rapid and specific degradation of hCAII, researchers can use quantitative proteomics (e.g., SILAC, TMT, or label-free quantification) to study the downstream effects on the global proteome. This can reveal novel signaling pathways and cellular processes regulated by hCAII.

  • Target Validation: These PROTACs serve as excellent tools for validating hCAII as a therapeutic target. The phenotypic effects of hCAII degradation can be compared to those of small molecule inhibitors to differentiate between effects stemming from protein inhibition versus protein ablation.

  • Interactome Studies: Changes in protein-protein interactions following hCAII degradation can be investigated using techniques like co-immunoprecipitation coupled with mass spectrometry (Co-IP-MS). This can help to identify proteins that are part of the hCAII interactome.

The following diagram illustrates the conceptual workflow for a functional proteomics study using an hCAII-targeting PROTAC.

Proteomics_Application_Workflow Functional Proteomics Workflow with hCAII PROTAC cluster_0 Cell Culture & Treatment cluster_1 Sample Preparation cluster_2 Mass Spectrometry & Analysis control_cells Control Cells (Vehicle Treatment) lysis_digest_control Lysis & Tryptic Digest control_cells->lysis_digest_control treated_cells Treated Cells (hCAII PROTAC) lysis_digest_treated Lysis & Tryptic Digest treated_cells->lysis_digest_treated labeling_control Isobaric Labeling (e.g., TMT-1) lysis_digest_control->labeling_control labeling_treated Isobaric Labeling (e.g., TMT-2) lysis_digest_treated->labeling_treated combine_samples Combine Labeled Peptides labeling_control->combine_samples labeling_treated->combine_samples lc_ms LC-MS/MS Analysis combine_samples->lc_ms data_analysis Protein Identification, Quantification & Pathway Analysis lc_ms->data_analysis

Caption: Functional proteomics workflow with an hCAII PROTAC.

References

Application Notes and Protocols for Detecting hCAII-IN-10 Binding to Human Carbonic Anhydrase II

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for various biophysical and cell-based methods to detect and characterize the binding of the inhibitor hCAII-IN-10 to its target, human Carbonic Anhydrase II (hCA II).

Introduction to this compound and its Target

Human Carbonic Anhydrase II (hCA II) is a zinc-containing metalloenzyme that plays a crucial role in regulating physiological pH by catalyzing the reversible hydration of carbon dioxide to bicarbonate. Its dysfunction is implicated in several diseases, making it a significant drug target. This compound is a potent inhibitor of hCA II with a reported IC50 value of 14 nM. Understanding the binding characteristics of this compound to hCA II is essential for its development as a potential therapeutic agent. This document outlines key methods to quantify this interaction.

Signaling Pathway of Carbonic Anhydrase II Catalysis

The primary role of hCA II is in pH regulation through the hydration of carbon dioxide. This process is fundamental to various physiological functions. The catalytic mechanism of hCA II is a two-step ping-pong mechanism. The first step involves the nucleophilic attack of a zinc-bound hydroxide ion on a carbon dioxide molecule. In the second step, the resulting bicarbonate is displaced by a water molecule, and the zinc-bound water is deprotonated to regenerate the active form of the enzyme.

hCAII_Catalytic_Cycle cluster_enzyme hCAII Enzyme Cycle E_Zn_OH E-Zn²⁺-OH⁻ E_Zn_HCO3 E-Zn²⁺-HCO₃⁻ E_Zn_OH->E_Zn_HCO3 + CO₂ E_Zn_H2O E-Zn²⁺-H₂O E_Zn_H2O->E_Zn_OH - H⁺ H_out H⁺ E_Zn_H2O->H_out E_Zn_HCO3->E_Zn_H2O + H₂O - HCO₃⁻ HCO3_out HCO₃⁻ E_Zn_HCO3->HCO3_out CO2 CO₂ CO2->E_Zn_OH H2O H₂O H2O->E_Zn_HCO3 Fluorescence_Assay_Workflow prep Prepare hCAII, Dansylamide, and this compound Solutions mix Incubate hCAII with Dansylamide prep->mix add_inhibitor Add Serial Dilutions of this compound mix->add_inhibitor measure Measure Fluorescence Intensity (λex = 280 nm, λem = 465 nm) add_inhibitor->measure analyze Calculate IC50 and Ki measure->analyze ITC_Workflow prep Prepare hCAII and this compound in Matched Buffer load Load hCAII into Sample Cell and this compound into Syringe prep->load titrate Perform Serial Injections of This compound into hCAII load->titrate measure Measure Heat Change After Each Injection titrate->measure analyze Integrate Peaks and Fit to a Binding Model to Determine Kd, ΔH, ΔS, and n measure->analyze SPR_Workflow immobilize Immobilize hCAII on a Sensor Chip inject Inject Serial Dilutions of This compound (Analyte) immobilize->inject measure Monitor Binding in Real-Time (Association and Dissociation) inject->measure regenerate Regenerate Sensor Surface measure->regenerate analyze Fit Sensorgrams to a Kinetic Model to Determine ka, kd, and KD measure->analyze regenerate->inject Next Concentration CETSA_Workflow treat Treat Cells with this compound or Vehicle (DMSO) heat Heat Cell Suspensions at a Range of Temperatures treat->heat lyse Lyse Cells and Separate Soluble and Aggregated Proteins heat->lyse detect Detect Soluble hCAII via Western Blot or other methods lyse->detect analyze Generate Melting Curves and Determine Thermal Shift (ΔTm) detect->analyze

Application Notes and Protocols for hCAII-IN-10 in Glaucoma and Colon Cancer Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of hCAII-IN-10, a potent human carbonic anhydrase II (hCAII) inhibitor, in preclinical models of glaucoma and colon cancer. The following sections detail the quantitative data on its inhibitory activity, step-by-step experimental protocols for in vitro and in vivo studies, and visualizations of the implicated signaling pathways.

Glaucoma Disease Model

Carbonic anhydrase inhibitors are a mainstay in the management of glaucoma, a condition often characterized by elevated intraocular pressure (IOP). By inhibiting hCAII in the ciliary body, these agents reduce the production of aqueous humor, thereby lowering IOP.[1] this compound has demonstrated significant potential in a glaucomatous rabbit eye model by strongly lowering intraocular pressure.[2]

Quantitative Data
ParameterValueSpecies/Cell LineReference
IC50 (hCA II) 14 nMHuman[2]
IC50 (hCA I) 29.2 µMHuman[2]
Effect Strong reduction of intraocular pressureRabbit[2]
Experimental Protocols

This protocol is adapted from studies on topical carbonic anhydrase inhibitors in rabbit models of glaucoma.[3][4]

1. Induction of Ocular Hypertension:

  • Anesthetize New Zealand albino rabbits.
  • Induce ocular hypertension by injecting 0.1 mL of a 0.25% sterile carbomer suspension into the anterior chamber of both eyes.[3]
  • Monitor intraocular pressure (IOP) regularly using a tonometer to confirm sustained elevation.

2. Formulation and Topical Administration of this compound:

  • Prepare a sterile ophthalmic solution of this compound at the desired concentration (e.g., 1-2%) in a suitable vehicle.
  • Administer a single drop (approximately 50 µL) of the this compound solution topically to one eye of each rabbit. The contralateral eye will receive the vehicle alone as a control.

3. Measurement of Intraocular Pressure (IOP):

  • At predetermined time points (e.g., 0, 1, 2, 4, 6, 8, and 24 hours post-instillation), measure the IOP in both eyes using a calibrated tonometer (e.g., Tono-Pen).
  • The percentage reduction in IOP in the treated eye compared to the control eye is calculated to determine the efficacy of this compound.

4. Analysis of Aqueous Humor Dynamics (Optional):

  • Following IOP measurements, aqueous humor samples can be collected from the anterior chamber.
  • Analyze the samples for changes in bicarbonate concentration and other relevant ions to confirm the mechanism of action.[5][6]

Signaling Pathway and Experimental Workflow

glaucoma_pathway cluster_ciliary Ciliary Epithelium cluster_outcome Therapeutic Outcome CO2_H2O CO2 + H2O H2CO3 H2CO3 CO2_H2O->H2CO3 hCAII HCO3_H HCO3- + H+ H2CO3->HCO3_H AqHumor Aqueous Humor Production HCO3_H->AqHumor Reduced_AqHumor Reduced Aqueous Humor Production hCAII_IN_10 This compound hCAII_IN_10->H2CO3 Inhibition Lowered_IOP Lowered Intraocular Pressure (IOP) Reduced_AqHumor->Lowered_IOP

Caption: Mechanism of this compound in reducing intraocular pressure.

glaucoma_workflow start Start induce_glaucoma Induce Ocular Hypertension in Rabbits (Carbomer Injection) start->induce_glaucoma confirm_iop Confirm Sustained Elevated IOP induce_glaucoma->confirm_iop formulate_drug Formulate Topical This compound Solution confirm_iop->formulate_drug administer_drug Topical Administration (Treated vs. Vehicle Control) formulate_drug->administer_drug measure_iop Measure IOP at Multiple Time Points administer_drug->measure_iop analyze_data Analyze IOP Reduction Data measure_iop->analyze_data end End analyze_data->end

Caption: Experimental workflow for evaluating this compound in a rabbit glaucoma model.

Colon Cancer Disease Model

Carbonic anhydrase II is implicated in the regulation of pH in the tumor microenvironment. By catalyzing the hydration of carbon dioxide, it contributes to the acidification of the extracellular space, which is known to promote tumor progression and invasion.[7][8] Inhibition of CAII can disrupt this process and induce apoptosis in cancer cells. This compound has been shown to inhibit the growth of HT-29 human colon cancer cells.[2]

Quantitative Data
ParameterValueSpecies/Cell LineReference
IC50 (Cell Growth) 74 µMHT-29 (Human Colon Cancer)[2]
Experimental Protocols

This protocol is a standard method for assessing the cytotoxic effect of a compound on cultured cells.

1. Cell Culture:

  • Culture HT-29 cells in an appropriate medium (e.g., McCoy's 5A) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, at 37°C in a humidified atmosphere of 5% CO2.
  • Passage the cells regularly to maintain them in the exponential growth phase.

2. Cell Seeding:

  • Seed HT-29 cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

3. Compound Treatment:

  • Prepare a series of dilutions of this compound in the cell culture medium.
  • Replace the medium in the wells with the medium containing different concentrations of this compound. Include a vehicle-only control.
  • Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

4. MTT Assay:

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
  • Measure the absorbance at 570 nm using a microplate reader.
  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

This protocol describes the establishment of a human colon cancer xenograft model to evaluate the in vivo efficacy of this compound. This protocol is based on general procedures for HT-29 xenografts.[9]

1. Cell Preparation:

  • Harvest HT-29 cells from culture and resuspend them in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 1 x 10^7 cells/mL.

2. Tumor Implantation:

  • Subcutaneously inject 100 µL of the cell suspension into the flank of immunodeficient mice (e.g., nude or NOD/SCID).
  • Monitor the mice regularly for tumor growth.

3. Compound Administration:

  • Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
  • Administer this compound via an appropriate route (e.g., intraperitoneal injection) at a predetermined dose and schedule. The control group should receive the vehicle alone.

4. Efficacy Evaluation:

  • Measure tumor volume with calipers every 2-3 days.
  • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).
  • The percentage of tumor growth inhibition is calculated to assess the efficacy of this compound.

Signaling Pathway and Experimental Workflow

cancer_pathway cluster_tumor_cell Tumor Cell cluster_outcome Therapeutic Outcome CO2_H2O CO2 + H2O H2CO3 H2CO3 CO2_H2O->H2CO3 hCAII HCO3_H HCO3- + H+ H2CO3->HCO3_H Extracellular_Acidification Extracellular Acidification HCO3_H->Extracellular_Acidification Tumor_Progression Tumor Progression & Invasion Extracellular_Acidification->Tumor_Progression Reduced_Acidification Reduced Extracellular Acidification hCAII_IN_10 This compound hCAII_IN_10->H2CO3 Inhibition Apoptosis Induction of Apoptosis Reduced_Acidification->Apoptosis Inhibition_Growth Inhibition of Tumor Growth Apoptosis->Inhibition_Growth

Caption: Proposed mechanism of this compound in inhibiting colon cancer cell growth.

cancer_workflow cluster_invitro In Vitro cluster_invivo In Vivo start Start culture_cells Culture HT-29 Colon Cancer Cells start->culture_cells seed_cells Seed Cells for In Vitro & In Vivo Studies culture_cells->seed_cells treat_invitro Treat with this compound (Dose-Response) seed_cells->treat_invitro implant_tumors Implant Tumors in Immunodeficient Mice seed_cells->implant_tumors mtt_assay Perform MTT Assay treat_invitro->mtt_assay calc_ic50 Calculate IC50 mtt_assay->calc_ic50 end End calc_ic50->end treat_invivo Administer this compound (Treatment vs. Control) implant_tumors->treat_invivo measure_tumors Measure Tumor Volume treat_invivo->measure_tumors analyze_invivo Analyze Tumor Growth Inhibition measure_tumors->analyze_invivo analyze_invivo->end

References

Application Notes and Protocols for Inhibiting hCAII in Tissue Samples with hCAII-IN-10

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Human Carbonic Anhydrase II (hCAII) is a ubiquitously expressed zinc metalloenzyme that plays a crucial role in a variety of physiological processes by catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] Its involvement in pH regulation, ion transport, and fluid secretion has made it a significant therapeutic target for various conditions, including glaucoma, epilepsy, and certain types of cancer. hCAII-IN-10 is a potent and selective small molecule inhibitor of hCAII, belonging to the sulfonamide class of inhibitors. These inhibitors bind to the zinc ion in the active site of the enzyme, preventing its catalytic activity.[2] This document provides detailed application notes and protocols for the use of this compound to inhibit hCAII activity in ex vivo tissue samples.

Mechanism of Action

This compound, as a sulfonamide-based inhibitor, targets the active site of the human Carbonic Anhydrase II enzyme. The primary mechanism involves the coordination of the deprotonated sulfonamide nitrogen to the zinc ion (Zn²⁺) located at the core of the active site. This binding event displaces a water molecule or hydroxide ion that is essential for the catalytic cycle, thereby blocking the enzyme's ability to hydrate carbon dioxide.

Data Presentation

The following table summarizes the known quantitative data for this compound. Researchers should use this information as a starting point for their experimental design.

ParameterValueSpecies/Cell LineNotes
IC50 (hCAII) 14 nMHumanIndicates high potency for the target enzyme.
IC50 (hCAI) 29.2 µMHumanDemonstrates selectivity for hCAII over the hCAI isoform.
IC50 (Cell Growth) 74 µMHT-29 (Human colon cancer cell line)Suggests potential anti-proliferative effects at higher concentrations.

Experimental Protocols

I. Preparation of Ex Vivo Tissue Slices

This protocol describes the preparation of fresh tissue slices for subsequent treatment with this compound.

Materials:

  • Freshly excised tissue

  • Vibratome or tissue chopper

  • Cutting medium: ice-cold Hanks' Balanced Salt Solution (HBSS) or specialized tissue slicing buffer

  • Culture medium: appropriate for the tissue type (e.g., DMEM, RPMI-1640) supplemented with serum and antibiotics

  • 6-well or 12-well culture plates with inserts (e.g., Millicell®)

  • Petri dishes

  • Sterile surgical instruments

Procedure:

  • Immediately place the freshly excised tissue in a sterile petri dish containing ice-cold cutting medium.

  • Trim the tissue to a suitable size for slicing, removing any unwanted surrounding tissue.

  • Mount the tissue onto the vibratome stage using a tissue adhesive.

  • Submerge the tissue in the ice-cold cutting medium-filled vibratome buffer tray.

  • Cut tissue slices to the desired thickness (typically 200-400 µm).

  • Carefully transfer the individual slices to a petri dish containing fresh, ice-cold cutting medium.

  • Place the tissue slices onto the membrane of the culture plate inserts.

  • Add culture medium to the wells of the culture plate, ensuring the medium reaches the bottom of the insert membrane without submerging the slice.

  • Incubate the tissue slices in a humidified incubator at 37°C with 5% CO₂ for a recovery period (e.g., 1-2 hours) before inhibitor treatment.

II. Treatment of Tissue Slices with this compound

This protocol outlines the procedure for treating the prepared tissue slices with this compound.

Materials:

  • Prepared tissue slices in culture

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • Fresh culture medium

Procedure:

  • Prepare a series of dilutions of this compound in fresh culture medium from the stock solution. The final concentrations should be chosen based on the known IC50 value (starting with a range from 1 nM to 1 µM is recommended). Remember to include a vehicle control (medium with the same concentration of the solvent used for the stock solution).

  • Carefully remove the old culture medium from the wells containing the tissue slices.

  • Add the fresh medium containing the different concentrations of this compound or the vehicle control to the wells.

  • Incubate the tissue slices for the desired treatment duration (e.g., 1, 6, 12, or 24 hours). The optimal incubation time should be determined empirically.

  • Following incubation, the tissue slices can be harvested for subsequent analysis of hCAII activity or other downstream effects.

III. Measurement of Carbonic Anhydrase Activity in Tissue Homogenates

This protocol provides a method to quantify the inhibitory effect of this compound by measuring CA activity in treated tissue samples. This assay is based on the colorimetric measurement of the hydrolysis of p-nitrophenyl acetate (pNPA) by CA.

Materials:

  • Treated and control tissue slices

  • Homogenization buffer (e.g., 0.25 M sucrose, 1 mM EDTA, 10 mM Tris-HCl, pH 7.4)

  • Dounce homogenizer or other tissue homogenizer

  • Microcentrifuge

  • Assay buffer (e.g., 50 mM Tris-SO₄, pH 7.6)

  • p-Nitrophenyl acetate (pNPA) solution (substrate)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Wash the treated and control tissue slices with ice-cold PBS to remove any residual inhibitor.

  • Place each tissue slice in a tube with a pre-determined volume of ice-cold homogenization buffer.

  • Homogenize the tissue on ice until a uniform suspension is achieved.

  • Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Collect the supernatant (cytosolic fraction containing hCAII) and determine the total protein concentration using a standard protein assay (e.g., Bradford or BCA assay).

  • In a 96-well plate, add a standardized amount of protein from each sample to individual wells.

  • Add assay buffer to each well to bring the total volume to a pre-determined level.

  • Initiate the reaction by adding the pNPA substrate solution to each well.

  • Immediately measure the absorbance at 400 nm using a microplate reader in kinetic mode, taking readings every 30 seconds for 5-10 minutes.

  • The rate of increase in absorbance is proportional to the carbonic anhydrase activity. Calculate the enzyme activity and express it as units per milligram of protein.

  • Compare the activity in the this compound-treated samples to the vehicle-treated control to determine the percentage of inhibition.

Visualizations

experimental_workflow cluster_prep Tissue Preparation cluster_treatment Inhibitor Treatment cluster_analysis Analysis tissue_excision Tissue Excision slicing Vibratome Slicing (200-400 µm) tissue_excision->slicing recovery Recovery in Culture (1-2h) slicing->recovery treatment Incubate Slices with Inhibitor (1-24h) recovery->treatment inhibitor_prep Prepare this compound Dilutions inhibitor_prep->treatment homogenization Tissue Homogenization treatment->homogenization activity_assay Carbonic Anhydrase Activity Assay homogenization->activity_assay data_analysis Data Analysis (% Inhibition) activity_assay->data_analysis

Caption: Experimental workflow for inhibiting hCAII in tissue samples.

hCAII_pathway cluster_catalysis hCAII Catalytic Cycle cluster_downstream Downstream Cellular Processes CO2 CO₂ + H₂O H2CO3 H₂CO₃ CO2->H2CO3 Hydration HCO3 HCO₃⁻ + H⁺ H2CO3->HCO3 Dissociation pH_regulation Intracellular & Extracellular pH Regulation HCO3->pH_regulation ion_transport Ion Transport (e.g., HCO₃⁻) HCO3->ion_transport hCAII hCAII hCAII->H2CO3 Catalyzes hCAII_IN_10 This compound hCAII_IN_10->hCAII Inhibits fluid_secretion Fluid Secretion ion_transport->fluid_secretion

Caption: Simplified signaling pathway of hCAII and its inhibition.

References

Troubleshooting & Optimization

hCAII-IN-10 solubility issues and solutions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for hCAII-IN-10. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the handling and experimental use of this human carbonic anhydrase II inhibitor. Below you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the successful application of this compound in your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent inhibitor of human carbonic anhydrase II (hCA II), a zinc metalloenzyme that catalyzes the reversible hydration of carbon dioxide to bicarbonate and a proton.[1][2] By inhibiting hCA II, this compound blocks this catalytic activity, which is crucial for physiological processes such as pH regulation, ion transport, and bone resorption.[1][2] The inhibitor belongs to the sulfonamide class, which is known to bind to the zinc ion in the active site of the enzyme.[1]

Q2: My this compound powder will not dissolve in aqueous buffers. What should I do?

A2: While this compound has been described as a water-soluble derivative, direct dissolution in aqueous buffers at high concentrations can be challenging.[3] It is highly recommended to first prepare a concentrated stock solution in an organic solvent. Dimethyl sulfoxide (DMSO) is the most common and recommended solvent for preparing stock solutions of sulfonamide-based inhibitors.

Q3: What is the recommended procedure for preparing a stock solution of this compound?

A3: To prepare a stock solution, dissolve the this compound powder in 100% DMSO to a concentration of 10 mM. To aid dissolution, you can vortex the solution and use a bath sonicator. Gentle warming may also be employed, but be cautious to avoid degradation. Always ensure the compound is fully dissolved before making further dilutions.

Q4: I observed precipitation when diluting my DMSO stock solution into an aqueous assay buffer. How can I prevent this?

A4: This is a common issue known as "crashing out," which occurs when a compound that is highly soluble in an organic solvent is introduced into an aqueous solution where its solubility is lower. To prevent this, it is crucial to control the final concentration of the organic solvent in your aqueous solution. For most cell-based and biochemical assays, the final DMSO concentration should not exceed 1-2%.[4] It is also advisable to perform serial dilutions and add the inhibitor solution to the aqueous buffer with gentle mixing.

Q5: How does pH affect the solubility of this compound?

A5: The solubility of many small molecule inhibitors, particularly those with ionizable groups like sulfonamides, can be pH-dependent. While specific data for this compound is not available, sulfonamides can have varying solubility at different pH values. If you are experiencing solubility issues in your buffer, you may consider adjusting the pH. However, ensure the new pH is compatible with your experimental system (e.g., enzyme stability, cell viability).

Troubleshooting Guide

This guide addresses specific solubility issues you might encounter with this compound and provides step-by-step solutions.

Issue 1: Difficulty Dissolving this compound to Create a High-Concentration Stock Solution
  • Problem: The inhibitor does not fully dissolve in the chosen solvent, even at a standard stock concentration of 10 mM.

  • Solutions:

    • Sonication: Use a bath or probe sonicator to apply ultrasonic energy. This can help break down aggregates and facilitate dissolution.

    • Gentle Warming: Warm the solution gently (e.g., in a 37°C water bath) while vortexing. Avoid excessive heat, which could degrade the compound.

    • Alternative Solvents: If DMSO proves ineffective, consider other organic solvents such as N,N-dimethylformamide (DMF) or ethanol. However, always check for compatibility with your specific assay.

Issue 2: Precipitate Formation in the Stock Solution During Storage
  • Problem: A previously clear stock solution shows signs of precipitation after storage, especially at -20°C.

  • Solutions:

    • Re-dissolving: Before each use, bring the stock solution to room temperature and vortex thoroughly to ensure any precipitate is redissolved. A brief sonication can also be helpful.

    • Storage Conditions: Store stock solutions in small aliquots at -80°C to minimize freeze-thaw cycles. Ensure the vials are tightly sealed to prevent solvent evaporation.

    • Lower Concentration: If precipitation persists, consider preparing and storing the stock solution at a lower concentration (e.g., 1-5 mM).

Data Presentation

The following table summarizes the recommended solvents and concentrations for preparing this compound solutions.

SolventRecommended Stock ConcentrationFinal Assay Concentration (Aqueous)Notes
Dimethyl Sulfoxide (DMSO)10 mM≤ 100 µMPrimary recommended solvent for stock solutions.
N,N-Dimethylformamide (DMF)1-10 mM≤ 100 µMAlternative solvent; check for assay compatibility.
Ethanol1-5 mM≤ 100 µMMay be less effective for high concentrations.

Experimental Protocols

Protocol for Preparation of this compound Stock and Working Solutions
  • Materials:

    • This compound (powder)

    • Dimethyl sulfoxide (DMSO), anhydrous

    • Sterile microcentrifuge tubes or vials

    • Vortex mixer

    • Bath sonicator

  • Preparation of 10 mM Stock Solution:

    • Weigh out the required amount of this compound powder (Molecular Weight: 391.40 g/mol ).[3]

    • Add the appropriate volume of 100% DMSO to achieve a 10 mM concentration.

    • Vortex the solution for 1-2 minutes to facilitate dissolution.

    • If the compound is not fully dissolved, place the tube in a bath sonicator for 5-10 minutes.

    • Once fully dissolved, aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles.

    • Store the aliquots at -80°C for long-term storage or at -20°C for short-term storage.

  • Preparation of Working Solutions:

    • Thaw a single aliquot of the 10 mM stock solution at room temperature.

    • Perform serial dilutions of the stock solution in 100% DMSO to obtain the desired concentrations for your experiment.

    • When adding the inhibitor to your aqueous assay buffer, ensure the final concentration of DMSO is kept low (ideally ≤ 1%). For example, add 1 µL of a 100X inhibitor solution to 99 µL of assay buffer.

Visualizations

hCAII Physiological Role

hCAII_Physiological_Role Physiological Role of hCAII and Inhibition by this compound cluster_0 Cellular Environment cluster_1 Physiological Consequences CO2 CO2 hCAII hCAII CO2->hCAII H2O H2O H2O->hCAII H2CO3 H₂CO₃ hCAII->H2CO3 Catalysis HCO3- HCO₃⁻ H2CO3->HCO3- H+ H⁺ H2CO3->H+ Ion_Transport Ion Transport HCO3-->Ion_Transport pH_Regulation pH Homeostasis H+->pH_Regulation Bone_Resorption Bone Resorption H+->Bone_Resorption hCAII_IN_10 This compound hCAII_IN_10->hCAII Inhibition

Caption: hCAII catalyzes the hydration of CO₂ to regulate pH and ion transport.

Troubleshooting Workflow for this compound Solubility Issues

Troubleshooting_Workflow Troubleshooting this compound Solubility Start Start: this compound Powder Prepare_Stock Prepare 10 mM Stock in 100% DMSO Start->Prepare_Stock Dissolved Fully Dissolved? Prepare_Stock->Dissolved Yes_Dissolved Proceed to Dilutions Dissolved->Yes_Dissolved Yes No_Dissolved Troubleshoot Dissolution Dissolved->No_Dissolved No Dilute Dilute in Aqueous Buffer (Final DMSO <= 1%) Yes_Dissolved->Dilute Troubleshoot_Options Vortex & Sonicate Gentle Warming (37°C) Test Alternative Solvents (DMF, Ethanol) No_Dissolved->Troubleshoot_Options Troubleshoot_Options->Prepare_Stock Re-attempt Precipitation Precipitation? Dilute->Precipitation No_Precipitation Experiment Ready Precipitation->No_Precipitation No Yes_Precipitation Troubleshoot Dilution Precipitation->Yes_Precipitation Yes Troubleshoot_Dilution_Options Lower Final DMSO % Add Inhibitor Slowly with Mixing Adjust Buffer pH Yes_Precipitation->Troubleshoot_Dilution_Options Troubleshoot_Dilution_Options->Dilute Re-attempt

Caption: A logical workflow for resolving common solubility issues with this compound.

References

Technical Support Center: Troubleshooting Off-Target Effects of hCAII-IN-10

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying, characterizing, and mitigating potential off-target effects of hCAII-IN-10, a potent human carbonic anhydrase II (hCA II) inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

A1: this compound is a small molecule inhibitor of human carbonic anhydrase II (hCA II). Its primary mechanism of action is the inhibition of hCA II's enzymatic activity.[1] hCA II is a zinc metalloenzyme that catalyzes the reversible hydration of carbon dioxide to bicarbonate and a proton.[2]

Q2: What are off-target effects and why are they a concern when using this compound?

A2: Off-target effects are unintended interactions of a small molecule inhibitor with proteins or other biomolecules that are not the intended target.[3][4] These interactions can lead to misleading experimental results, cellular toxicity, or undesirable side effects in a clinical setting.[3][4] For this compound, off-target effects could arise from its interaction with other carbonic anhydrase isoforms or entirely unrelated proteins.

Q3: I am observing a cellular phenotype that is inconsistent with the known function of hCA II. Could this be an off-target effect?

A3: It is possible. While inhibition of hCA II can have various cellular consequences, a phenotype that cannot be rationalized by the known roles of hCA II should be investigated for potential off-target effects. The troubleshooting guides below provide a systematic approach to address this.

Q4: My cells are showing signs of toxicity at concentrations of this compound where I expect to see on-target effects. What should I do?

A4: Unexplained cellular toxicity is a common indicator of off-target effects.[3][4] It is crucial to determine if the observed toxicity is a result of inhibiting the intended target (on-target toxicity) or other proteins (off-target toxicity). The troubleshooting section provides guidance on how to differentiate between these possibilities.

Troubleshooting Guides

Issue 1: Unexpected or Inconsistent Cellular Phenotype

If you observe a cellular phenotype that does not align with the known biological functions of hCA II, consider the following troubleshooting steps:

1. Validate with a Structurally Distinct hCA II Inhibitor:

  • Rationale: Using an inhibitor with a different chemical scaffold that also targets hCA II can help determine if the observed phenotype is due to on-target inhibition. If the new inhibitor recapitulates the phenotype, it is more likely an on-target effect.

  • Recommendation: Utilize a well-characterized hCA II inhibitor like Acetazolamide.

2. Perform a Dose-Response Analysis:

  • Rationale: A clear correlation between the concentration of this compound and the observed phenotype, aligning with its known IC50 for hCA II, suggests an on-target effect.

  • Expected Outcome: The phenotypic effect should be observed at concentrations consistent with this compound's potency for hCA II.

3. Conduct a Rescue Experiment:

  • Rationale: Overexpressing a mutant form of hCA II that is resistant to this compound binding can help confirm on-target activity. If the phenotype is reversed in cells expressing the resistant mutant, it strongly supports an on-target mechanism.

Issue 2: Unexplained Cellular Toxicity

If you observe cellular toxicity at effective concentrations of this compound, follow these steps to investigate the cause:

1. Determine the Therapeutic Window:

  • Rationale: It is essential to establish the concentration range at which this compound inhibits its target without causing general cellular stress.

  • Recommendation: Perform a cell viability assay (e.g., MTT or CellTiter-Glo) alongside a target engagement assay to identify the optimal concentration.

2. Profile Against Other Carbonic Anhydrase Isoforms:

  • Rationale: this compound may inhibit other CA isoforms with varying potencies. Inhibition of these other isoforms could lead to the observed toxicity.

  • Recommendation: Test the inhibitory activity of this compound against a panel of other relevant CA isoforms (e.g., hCA I, IV, IX, XII).

3. Broad Kinase and Safety Screening Panels:

  • Rationale: To identify potential off-targets beyond the CA family, screen this compound against a broad panel of kinases and other common off-target proteins (e.g., GPCRs, ion channels).

Data Presentation

Table 1: this compound Potency and Selectivity Profile (Hypothetical Data)

TargetIC50 (nM)Selectivity vs. hCA II
hCA II (On-Target) 14 1x
hCA I29,2002086x
hCA IV55039x
hCA IX1208.6x
hCA XII856.1x
Kinase X>10,000>714x
Kinase Y>10,000>714x

This table summarizes the inhibitory potency (IC50) of this compound against its primary target, hCA II, and a selection of other carbonic anhydrase isoforms and representative kinases. The selectivity index highlights the compound's preference for hCA II.

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful method to verify that this compound binds to hCA II in a cellular context. The principle is that a protein's thermal stability increases upon ligand binding.[3]

Methodology:

  • Cell Treatment: Treat intact cells with various concentrations of this compound and a vehicle control (e.g., DMSO).

  • Heating: Heat the cell lysates at a range of temperatures (e.g., 40°C to 70°C).

  • Protein Separation: Separate the soluble and aggregated protein fractions by centrifugation.

  • Detection: Analyze the amount of soluble hCA II remaining at each temperature using Western blotting.

  • Analysis: In this compound-treated samples, a higher amount of soluble hCA II should be present at elevated temperatures compared to the control, indicating stabilization upon binding.

Protocol 2: Kinase Selectivity Profiling

This protocol outlines a general workflow for assessing the selectivity of this compound against a panel of kinases.

Methodology:

  • Assay Panel: Utilize a commercially available kinase screening panel (e.g., Eurofins, Reaction Biology).

  • Inhibitor Concentration: Test this compound at one or more concentrations (e.g., 1 µM and 10 µM).

  • Data Analysis: The percentage of inhibition for each kinase is determined. Significant inhibition (typically >50%) of any kinase indicates a potential off-target interaction that warrants further investigation with IC50 determination.

Visualizations

Troubleshooting_Workflow start Start: Observe Unexpected Phenotype or Toxicity is_phenotype_consistent Is the phenotype consistent with hCA II function? start->is_phenotype_consistent toxicity_screen Assess cellular toxicity (e.g., MTT assay) start->toxicity_screen validate_inhibitor Validate with a structurally distinct hCA II inhibitor is_phenotype_consistent->validate_inhibitor No dose_response Perform dose-response analysis is_phenotype_consistent->dose_response Yes validate_inhibitor->dose_response rescue_experiment Conduct rescue experiment dose_response->rescue_experiment on_target Conclusion: Likely On-Target Effect rescue_experiment->on_target Phenotype Reversed off_target Conclusion: Likely Off-Target Effect rescue_experiment->off_target Phenotype Persists selectivity_profiling Perform selectivity profiling (CA isoforms, Kinases) toxicity_screen->selectivity_profiling selectivity_profiling->off_target

Caption: Troubleshooting workflow for this compound off-target effects.

CETSA_Workflow start Start: Cell Culture treatment Treat cells with This compound or Vehicle start->treatment heating Heat cell lysates at a temperature gradient treatment->heating centrifugation Centrifuge to separate soluble and aggregated proteins heating->centrifugation western_blot Analyze soluble fraction by Western Blot for hCA II centrifugation->western_blot analysis Analyze data: Increased thermal stability indicates target engagement western_blot->analysis

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Signaling_Pathway_Hypothesis cluster_on_target On-Target Pathway cluster_off_target Potential Off-Target Pathway hCAII_IN_10 This compound hCAII hCA II hCAII_IN_10->hCAII Inhibits KinaseX Kinase X hCAII_IN_10->KinaseX Inhibits (Off-Target) pH_regulation Intracellular pH Regulation hCAII->pH_regulation Regulates cellular_processes Cellular Processes (e.g., Proliferation) pH_regulation->cellular_processes Affects downstream_effector Downstream Effector KinaseX->downstream_effector Activates/Inhibits unexpected_phenotype Unexpected Phenotype downstream_effector->unexpected_phenotype Leads to

Caption: On-target vs. a hypothetical off-target signaling pathway.

References

Technical Support Center: hCAII-IN-10 Enzymatic Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for hCAII-IN-10. This resource is designed for researchers, scientists, and drug development professionals to address common issues and inconsistencies encountered during enzymatic assays with this carbonic anhydrase II inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it inhibit human carbonic anhydrase II (hCAII)?

A1: this compound is a potent inhibitor of human carbonic anhydrase II (hCAII), a zinc metalloenzyme.[1] It belongs to the sulfonamide class of inhibitors, which are known to bind to the zinc ion in the active site of the enzyme. This binding action blocks the enzyme's catalytic activity.

Q2: I am observing significant variability in my IC50 values for this compound. What are the potential causes?

A2: Inconsistent IC50 values can stem from several factors. Key areas to investigate include the solubility of this compound, the concentration and stability of the enzyme and substrate, the composition of your assay buffer, and the specific assay protocol being used. It is crucial to ensure consistent experimental conditions to obtain reproducible results.

Q3: Could the solvent used to dissolve this compound be affecting my results?

A3: Yes, the solvent can significantly impact your assay. Sulfonamide derivatives like this compound may have limited aqueous solubility and are often dissolved in a co-solvent such as DMSO.[2] High concentrations of DMSO can inhibit the enzyme's activity. It is recommended to keep the final solvent concentration low (typically ≤1%) and to always include a solvent control in your experiments to account for any potential effects of the solvent itself.[2]

Q4: Are there alternative assay formats to the commonly used p-nitrophenyl acetate (pNPA) colorimetric assay?

A4: While the pNPA esterase assay is convenient for high-throughput screening, it is an indirect measure of the physiologically relevant CO2 hydration activity of carbonic anhydrase.[2][3] Alternative methods include the stopped-flow CO2 hydration assay, which directly measures the primary function of the enzyme, and fluorescence-based indicator-displacement assays.[4][5] If you are observing unexpected results with the pNPA assay, validating your findings with a direct CO2 hydration assay is recommended.[2]

Troubleshooting Guides

Issue 1: Lower Than Expected Inhibition

If you are observing weaker than expected inhibition of hCAII by this compound, consider the following troubleshooting steps.

start Low Inhibition Observed check_inhibitor Verify Inhibitor Integrity & Solubility start->check_inhibitor check_enzyme Assess Enzyme Activity check_inhibitor->check_enzyme OK outcome_inhibitor Inhibitor Precipitated or Degraded check_inhibitor->outcome_inhibitor Issue Found check_assay_conditions Review Assay Conditions check_enzyme->check_assay_conditions OK outcome_enzyme Enzyme Inactive check_enzyme->outcome_enzyme Issue Found validate_assay Consider Assay Format check_assay_conditions->validate_assay OK outcome_conditions Suboptimal Conditions check_assay_conditions->outcome_conditions Issue Found outcome_assay Assay Format Limitation validate_assay->outcome_assay Consider solution_inhibitor Prepare Fresh Stock Use Co-solvent (e.g., DMSO) Include Solvent Control outcome_inhibitor->solution_inhibitor solution_enzyme Use Fresh Enzyme Aliquot Run Positive Control (e.g., Acetazolamide) outcome_enzyme->solution_enzyme solution_conditions Optimize Buffer, pH, Substrate Concentration Ensure Adequate Pre-incubation outcome_conditions->solution_conditions solution_assay Validate with CO2 Hydration Assay outcome_assay->solution_assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_inhibitor Prepare Inhibitor Stock (this compound, Acetazolamide) in DMSO add_reagents Add Buffer, Enzyme, and Inhibitor/DMSO to 96-well Plate prep_inhibitor->add_reagents prep_enzyme Prepare hCAII Solution in Assay Buffer prep_enzyme->add_reagents prep_substrate Prepare pNPA Substrate in Assay Buffer add_substrate Add pNPA Substrate to Initiate Reaction prep_substrate->add_substrate pre_incubate Pre-incubate for 15 min at Room Temperature add_reagents->pre_incubate pre_incubate->add_substrate read_plate Measure Absorbance at 400-405 nm (Kinetic Mode) add_substrate->read_plate calc_rates Calculate Initial Reaction Rates read_plate->calc_rates calc_inhibition Determine Percent Inhibition calc_rates->calc_inhibition calc_ic50 Calculate IC50 Value calc_inhibition->calc_ic50

References

Improving the specificity of hCAII-IN-10

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with hCAII-IN-10, a known inhibitor of human carbonic anhydrase II (hCA II).

Frequently Asked Questions (FAQs)

Q1: What is the reported inhibitory activity and selectivity of this compound?

Q2: What is the mechanism of action for this compound?

A2: As a sulfonamide-based inhibitor, this compound is believed to act by coordinating to the zinc ion (Zn²⁺) located in the active site of the carbonic anhydrase enzyme.[2] The deprotonated sulfonamide nitrogen displaces a water molecule or hydroxide ion from the zinc, effectively blocking the enzyme's catalytic activity.[2] This interaction is a hallmark of the classical binding mode for sulfonamide inhibitors of carbonic anhydrases.

Q3: What are some common causes for variability in IC50 values for this compound?

A3: Discrepancies in IC50 values can arise from several factors, including:

  • Assay Format: The two most common assays, the esterase activity assay (using p-nitrophenyl acetate) and the CO₂ hydration assay, can yield different IC50 values. The CO₂ hydration assay is considered more physiologically relevant.

  • Enzyme Purity and Activity: The source, purity, and handling of the recombinant hCA II can impact its activity and, consequently, the measured IC50 value.

  • Buffer Composition and pH: The pH of the assay buffer can influence the ionization state of the sulfonamide group, which is crucial for its binding to the zinc ion.

  • Inhibitor Solubility: Poor solubility of this compound in the assay buffer can lead to an overestimation of the IC50 value.

  • DMSO Concentration: High concentrations of DMSO, often used as a solvent for the inhibitor, can inhibit the enzyme.

Troubleshooting Guide

Issue 1: Higher than expected IC50 value for this compound against hCA II.
Potential Cause Troubleshooting Step
Inhibitor Precipitation Visually inspect the assay wells for any signs of precipitation. Prepare a fresh stock solution of this compound in 100% DMSO and ensure the final DMSO concentration in the assay does not exceed 1%.
Inactive Enzyme Test the activity of your hCA II enzyme using a known standard inhibitor, such as acetazolamide, to confirm its viability. Ensure proper storage of the enzyme at -80°C and avoid repeated freeze-thaw cycles.
Sub-optimal Assay Conditions Verify the pH of your assay buffer is within the optimal range for hCA II activity (typically pH 7.4-8.0). Ensure the substrate concentration is appropriate for your assay format.
Incorrect Incubation Time Optimize the pre-incubation time of the enzyme with this compound to ensure that binding equilibrium is reached before initiating the reaction.
Issue 2: Observing off-target effects in cell-based assays.
Potential Cause Troubleshooting Step
High Inhibitor Concentration At high concentrations, the selectivity of this compound may decrease, leading to the inhibition of other hCA isoforms or unrelated proteins. Perform a dose-response experiment to determine the optimal concentration range for selective hCA II inhibition.
Inhibition of other hCA isoforms If your cell line expresses other hCA isoforms, the observed phenotype may be due to the inhibition of these off-targets. Use a panel of hCA-knockout cell lines or isoform-specific inhibitors to dissect the contribution of each isoform.
Non-specific Cytotoxicity Assess the general cytotoxicity of this compound in your cell line using a cell viability assay (e.g., MTT or CellTiter-Glo) to distinguish between specific on-target effects and non-specific toxicity.

Quantitative Data

Table 1: Inhibitory Potency of this compound against hCA Isoforms I and II.

IsoformIC50Reference
hCA I29.2 µM[1]
hCA II14 nM[1]

Note: Data for other hCA isoforms are not currently available in the public literature.

Experimental Protocols

Protocol: In Vitro hCA II Inhibition Assay (Esterase Activity)

This protocol is adapted from standard methods for measuring the esterase activity of carbonic anhydrase.

1. Reagent Preparation:

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5.

  • Enzyme Solution: Prepare a stock solution of recombinant human carbonic anhydrase II in assay buffer. The final concentration in the assay will need to be optimized, but a starting point is typically in the low nanomolar range.

  • Substrate Solution: 10 mM p-nitrophenyl acetate (p-NPA) in acetonitrile.

  • Inhibitor Stock Solution: 10 mM this compound in 100% DMSO.

  • Positive Control: 10 mM Acetazolamide in 100% DMSO.

2. Assay Procedure:

  • Prepare serial dilutions of this compound and the positive control (Acetazolamide) in assay buffer. Ensure the final DMSO concentration is constant across all wells and does not exceed 1%.

  • In a 96-well plate, add the following to each well:

    • Assay Buffer

    • Diluted inhibitor or vehicle control (for 100% activity)

    • Enzyme solution

  • Pre-incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction by adding the p-NPA substrate solution to all wells.

  • Immediately measure the absorbance at 405 nm every 30 seconds for 10-15 minutes using a microplate reader.

3. Data Analysis:

  • Calculate the initial reaction rates (V₀) for each well by determining the slope of the linear portion of the absorbance vs. time curve.

  • Normalize the rates to the vehicle control (100% activity).

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

  • Fit the data to a dose-response curve to determine the IC50 value.

Visualizations

Mechanism of Sulfonamide-Based CA Inhibition cluster_0 hCA II Active Site cluster_1 Inhibitor Binding Zn(II) Zn(II) H2O H2O Zn(II)->H2O coordination His94 His94 Zn(II)->His94 His96 His96 Zn(II)->His96 His119 His119 Zn(II)->His119 This compound This compound SO2NH- SO2NH- This compound->SO2NH- deprotonation hCA II Active Site hCA II Active Site SO2NH-->Zn(II) displaces H2O and binds

Caption: Mechanism of this compound inhibition of carbonic anhydrase II.

Troubleshooting Workflow for Unexpected IC50 Values start Unexpected IC50 Value check_solubility Check for Inhibitor Precipitation start->check_solubility check_enzyme Verify Enzyme Activity with Control check_solubility->check_enzyme No prepare_fresh Prepare Fresh Stock Solution check_solubility->prepare_fresh Yes check_assay Review Assay Conditions (pH, Substrate) check_enzyme->check_assay Activity OK run_control Run Positive Control (e.g., Acetazolamide) check_enzyme->run_control Activity Low optimize_conditions Optimize Buffer pH and Substrate Concentration check_assay->optimize_conditions Sub-optimal result_ok IC50 Value as Expected check_assay->result_ok Optimal prepare_fresh->check_enzyme run_control->check_assay optimize_conditions->result_ok

Caption: A logical workflow for troubleshooting unexpected IC50 results.

Decision Tree for Improving Specificity in Cellular Assays start Off-Target Effects Observed dose_response Perform Dose-Response Curve start->dose_response use_lowest_effective Use Lowest Effective Concentration dose_response->use_lowest_effective Clear Dose-Dependence isoform_expression Profile hCA Isoform Expression in Cell Line dose_response->isoform_expression Effects at All Concentrations specificity_improved Improved Specificity Achieved use_lowest_effective->specificity_improved use_knockout Use Isoform-Specific Knockout Cell Lines isoform_expression->use_knockout Multiple Isoforms Expressed consider_analogs Consider Structurally Modified Analogs isoform_expression->consider_analogs Target Isoform Dominant use_knockout->specificity_improved consider_analogs->specificity_improved

Caption: A decision-making guide to enhance experimental specificity.

References

hCAII-IN-10 toxicity in cell lines and how to mitigate it

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and mitigating the potential toxicity of hCAII-IN-10 in cell lines. The information is presented in a question-and-answer format to directly address common issues encountered during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known in vitro activity?

A1: this compound (also known as compound 11d) is a potent inhibitor of human Carbonic Anhydrase II (hCAII) with a reported IC50 of 14 nM. It has also been shown to inhibit the growth of HT-29 human colon cancer cells with an IC50 of 74 μM.[1]

Q2: We are observing significant cytotoxicity in our cell line when treated with this compound, even at concentrations where we expect to see specific on-target effects. What could be the cause?

A2: Cytotoxicity of small molecule inhibitors can stem from several factors beyond the intended on-target inhibition. For this compound, a sulfonamide-based inhibitor, potential causes for cytotoxicity include:

  • On-target effects: Inhibition of hCAII can disrupt cellular pH homeostasis, leading to intracellular acidosis and subsequent cellular stress and apoptosis, particularly in cancer cells that rely on hCAII for pH regulation.

  • Off-target effects: Sulfonamide-based compounds can sometimes interact with other enzymes, such as kinases, which can trigger unintended signaling pathways leading to cell death.

  • Compound-induced oxidative stress: The chemical structure of the inhibitor may contribute to the generation of reactive oxygen species (ROS), leading to cellular damage.

  • Cell line specific sensitivity: Different cell lines have varying dependencies on hCAII activity and may have different profiles of off-target proteins, leading to varied responses to the inhibitor.

Q3: How can we determine if the observed toxicity is due to on-target hCAII inhibition or off-target effects?

A3: Distinguishing between on-target and off-target toxicity is crucial for interpreting your experimental results. Here are some strategies:

  • Use a structurally different hCAII inhibitor: If another hCAII inhibitor with a distinct chemical scaffold produces the same phenotype, it strengthens the evidence for an on-target effect.

  • Rescue experiment: Overexpression of hCAII in your target cells might "soak up" the inhibitor, requiring higher concentrations to achieve the same cytotoxic effect.

  • Target engagement studies: Techniques like the Cellular Thermal Shift Assay (CETSA) can confirm that this compound is binding to hCAII at the concentrations used in your experiments.

  • Off-target profiling: If resources allow, screening this compound against a panel of common off-targets (e.g., a kinase panel) can identify unintended interactions.

Troubleshooting Guides

This section provides structured guidance for specific issues you might encounter during your experiments with this compound.

Issue 1: High levels of cell death observed at or below the expected effective concentration.
Potential Cause Troubleshooting Step Expected Outcome
On-target toxicity due to disruption of pH homeostasis 1. Confirm hCAII expression in your cell line. 2. Measure intracellular pH (pHi) upon treatment with this compound. 3. Assess markers of apoptosis (e.g., caspase activation).A decrease in pHi and an increase in apoptotic markers would suggest on-target toxicity.
Off-target effects 1. Perform a dose-response curve with a wide range of concentrations to determine if the cytotoxic IC50 is significantly different from the on-target IC50. 2. Test a less potent, structurally related analog as a negative control.A clear separation between the on-target and cytotoxic concentrations, or lack of toxicity with the negative control, would point towards off-target effects.
Compound-induced oxidative stress 1. Measure reactive oxygen species (ROS) levels in cells treated with this compound. 2. Co-treat with an antioxidant like N-acetylcysteine (NAC).An increase in ROS and rescue of cell viability with NAC would indicate oxidative stress as a contributor to toxicity.
Issue 2: Inconsistent results and high variability between experiments.
Potential Cause Troubleshooting Step Expected Outcome
Compound stability and handling 1. Prepare fresh stock solutions of this compound and aliquot for single use to avoid freeze-thaw cycles. 2. Ensure complete solubilization of the compound in the vehicle solvent and culture medium.Consistent and reproducible dose-response curves.
Cell culture conditions 1. Use cells within a consistent and low passage number range. 2. Seed cells at a consistent density for all experiments. 3. Ensure the final concentration of the vehicle (e.g., DMSO) is consistent across all wells and is below toxic levels (typically <0.5%).Reduced variability between replicate wells and experiments.

Quantitative Data Summary

ParameterValueCell LineReference
hCAII IC50 14 nM-[1]
hCA I IC50 29.2 µM-[1]
Growth Inhibition IC50 74 µMHT-29[1]

Experimental Protocols

Protocol 1: MTT Assay for Cytotoxicity Assessment

This protocol outlines the key steps for determining the cytotoxic effect of this compound on a chosen cell line using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • This compound

  • Target cell line

  • Complete culture medium

  • 96-well plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium and add the compound dilutions to the wells. Include a vehicle control (medium with the same concentration of solvent as the highest this compound concentration).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol 2: Mitigation of Cytotoxicity with N-acetylcysteine (NAC)

This protocol describes how to assess if the cytotoxicity of this compound can be mitigated by the antioxidant N-acetylcysteine (NAC).

Materials:

  • This compound

  • N-acetylcysteine (NAC)

  • Target cell line

  • Complete culture medium

  • 96-well plates

  • Reagents for a cytotoxicity assay (e.g., MTT assay)

Procedure:

  • Cell Seeding: Seed cells as described in Protocol 1.

  • Pre-treatment with NAC: Prepare a working solution of NAC in complete culture medium (a typical starting concentration is 1-5 mM). Pre-incubate the cells with the NAC-containing medium for 1-2 hours.

  • Co-treatment: Prepare serial dilutions of this compound in medium with and without NAC. Remove the pre-treatment medium and add the respective compound dilutions.

  • Incubation and Cytotoxicity Assessment: Incubate for the desired duration and assess cell viability using a standard cytotoxicity assay (e.g., MTT assay).

  • Data Analysis: Compare the IC50 values of this compound in the presence and absence of NAC. A significant increase in the IC50 value in the presence of NAC suggests that oxidative stress contributes to the toxicity.

Visualizations

hCAII_Inhibition_Pathway hCAII Inhibition and Potential Downstream Effects cluster_cell Cell hCAII_IN_10 This compound hCAII hCAII hCAII_IN_10->hCAII Inhibition pHi Intracellular pH (pHi) Regulation hCAII->pHi Maintains CO2_H2O CO2 + H2O H2CO3 H2CO3 CO2_H2O->H2CO3 hCAII catalysis H_HCO3 H+ + HCO3- H2CO3->H_HCO3 Cell_Stress Cellular Stress pHi->Cell_Stress Dysregulation leads to Apoptosis Apoptosis Cell_Stress->Apoptosis Troubleshooting_Workflow Troubleshooting this compound Cytotoxicity Start Observe High Cytotoxicity On_Target_Hypothesis Hypothesis: On-Target Toxicity Start->On_Target_Hypothesis Off_Target_Hypothesis Hypothesis: Off-Target Effects Start->Off_Target_Hypothesis Oxidative_Stress_Hypothesis Hypothesis: Oxidative Stress Start->Oxidative_Stress_Hypothesis Test_pHi Measure Intracellular pH On_Target_Hypothesis->Test_pHi Test Test_Apoptosis Assess Apoptosis Markers On_Target_Hypothesis->Test_Apoptosis Test Test_Analogs Use Structurally Different hCAII Inhibitor Off_Target_Hypothesis->Test_Analogs Test Test_Rescue hCAII Overexpression Rescue Off_Target_Hypothesis->Test_Rescue Test Test_ROS Measure ROS Levels Oxidative_Stress_Hypothesis->Test_ROS Test Test_Antioxidant Co-treat with Antioxidant (NAC) Oxidative_Stress_Hypothesis->Test_Antioxidant Test Conclusion_On_Target Conclusion: Toxicity is likely On-Target Test_pHi->Conclusion_On_Target If pHi decreases Test_Apoptosis->Conclusion_On_Target If apoptosis increases Conclusion_Off_Target Conclusion: Toxicity is likely Off-Target Test_Analogs->Conclusion_Off_Target If phenotype differs Test_Rescue->Conclusion_Off_Target If toxicity is not rescued Conclusion_Oxidative Conclusion: Oxidative Stress Contributes to Toxicity Test_ROS->Conclusion_Oxidative If ROS increases Test_Antioxidant->Conclusion_Oxidative If viability is rescued

References

Technical Support Center: Synthesis of hCAII Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of human Carbonic Anhydrase II (hCAII) inhibitors, focusing on a representative class of sulfonamide-based compounds.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of sulfonamide-based hCAII inhibitors.

Question: I am observing a low yield for my final product. What are the potential causes and solutions?

Answer:

Low yields in the synthesis of sulfonamide-based hCAII inhibitors can stem from several factors throughout the experimental workflow. A systematic approach to troubleshooting is recommended.

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Consider extending the reaction time or increasing the temperature. Ensure the reagents are of high purity and used in the correct stoichiometric ratios.

  • Suboptimal Reaction Conditions: The reaction conditions may not be optimal for the specific substrates.

    • Solution: Perform small-scale optimization experiments to screen different solvents, temperatures, and catalysts. For instance, in coupling reactions involving aminobenzenesulfonamides, the choice of coupling agent and base can be critical.

  • Product Degradation: The target molecule might be unstable under the reaction or work-up conditions.

    • Solution: If the product is sensitive to acid or base, ensure neutralization steps are carried out carefully and at low temperatures. Consider purification methods that avoid harsh conditions, such as column chromatography with a suitable solvent system over recrystallization from highly acidic or basic solutions.

  • Loss during Work-up and Purification: Significant amounts of the product may be lost during extraction and purification steps.

    • Solution: Minimize the number of transfer steps. During liquid-liquid extraction, ensure the pH is adjusted to the appropriate level to have the product in the desired layer. For column chromatography, select a solvent system that provides good separation (Rf value of ~0.3-0.4) to avoid loss of product in mixed fractions.

Question: My purified product shows the presence of impurities. How can I identify and remove them?

Answer:

The presence of impurities is a common challenge. Identifying the nature of the impurity is the first step toward its removal.

  • Starting Materials: Unreacted starting materials are a common source of impurities.

    • Identification: Compare the NMR or LC-MS of your product with that of the starting materials.

    • Solution: If starting materials are present, this indicates an incomplete reaction. Consider driving the reaction to completion as described above. Alternatively, if the starting material has significantly different polarity from the product, it can often be removed by column chromatography or recrystallization.

  • Side Products: Unwanted side reactions can lead to the formation of impurities.

    • Identification: Characterize the impurity using spectroscopic methods (NMR, MS). This can provide clues about the side reaction that is occurring.

    • Solution: Adjusting the reaction conditions can often minimize side product formation. For example, running the reaction at a lower temperature or in a different solvent may improve selectivity. Purification techniques like preparative HPLC may be necessary for closely related impurities.

  • Solvent Residues: Residual solvents from the reaction or purification can be present.

    • Identification: Residual solvents are often visible in the 1H NMR spectrum.

    • Solution: Dry the product under high vacuum for an extended period. If the solvent has a high boiling point, co-evaporation with a lower-boiling solvent can be effective.

Frequently Asked Questions (FAQs)

Q1: What are the critical quality control checks for the starting materials?

A1: The purity of starting materials is crucial for a successful synthesis. Always verify the purity of your starting sulfonamide and any coupling partners by 1H NMR and/or melting point. The presence of impurities in the starting materials can lead to side reactions and complicate the purification of the final product.

Q2: How can I improve the selectivity of my inhibitor for hCAII over other isoforms like hCA I, IX, and XII?

A2: Achieving isoform selectivity is a primary challenge in the design of hCA inhibitors due to the high structural homology of the active sites among different isoforms. The "tail" portion of the inhibitor, which extends out of the active site, is key to achieving selectivity. Modifying the structure of this tail can introduce interactions with amino acid residues that differ between the isoforms, thus conferring selectivity. A common strategy is to synthesize a library of compounds with different tail structures and screen them for their inhibitory activity against a panel of hCA isoforms.

Q3: What are the most common methods for purifying sulfonamide-based hCAII inhibitors?

A3: The choice of purification method depends on the physical properties of the compound.

  • Recrystallization: This is a good option for solid compounds with moderate to high purity. It is effective at removing small amounts of impurities.

  • Silica Gel Column Chromatography: This is a versatile technique for purifying a wide range of compounds. The choice of eluent is critical for achieving good separation.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): This method is often used for final purification to achieve high purity, especially for compounds that are difficult to separate by other means.

Q4: My sulfonamide starting material is poorly soluble. How can I address this?

A4: Poor solubility can be a significant hurdle.

  • Solvent Screening: Experiment with a variety of solvents or solvent mixtures to find one in which the starting material is sufficiently soluble at the desired reaction temperature.

  • Use of Co-solvents: Adding a co-solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) can sometimes improve solubility. However, be mindful that these high-boiling point solvents can be difficult to remove later.

  • Heating: Gently heating the reaction mixture can increase solubility, but care must be taken to avoid degradation of the starting materials or product.

Data Presentation

Table 1: Representative Inhibition Data of a Series of Sulfonamide Inhibitors against Various hCA Isoforms.

CompoundhCA I (Ki, nM)hCA II (Ki, nM)hCA IX (Ki, nM)hCA XII (Ki, nM)Selectivity Ratio (hCA II / hCA IX)
Acetazolamide (Standard) 25012255.70.48
Compound A >10000451577663160.58
Compound B 1592.49.7140.25
Compound C 36844742450.06

Data is illustrative and based on typical values found in the literature for sulfonamide-based inhibitors. The selectivity ratio is a key parameter in the development of isoform-specific inhibitors.

Table 2: Hypothetical Experimental Data for a Representative Synthesis.

StepParameterValue
Reaction Starting Material (4-aminobenzenesulfonamide)1.0 g
Reagent (Anhydride)1.1 eq
SolventAcetic Acid
Temperature100 °C
Reaction Time4 h
Work-up Crude Yield1.2 g
Purification MethodRecrystallization (Ethanol/Water)
Purified Yield0.95 g (75%)
Purity (by HPLC)>98%

Experimental Protocols

General Protocol for the Synthesis of a Representative Sulfonamide-based hCAII Inhibitor

This protocol describes a general procedure for the acylation of an amino-sulfonamide with an anhydride.

Materials:

  • 4-aminobenzenesulfonamide

  • Appropriate anhydride (e.g., acetic anhydride, succinic anhydride)

  • Glacial acetic acid

  • Ethanol

  • Deionized water

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 4-aminobenzenesulfonamide (1.0 eq) in glacial acetic acid.

  • Addition of Reagent: Add the anhydride (1.1 eq) to the suspension.

  • Reaction: Heat the reaction mixture to 100 °C and stir for 4-6 hours. Monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into ice-water.

  • Isolation of Crude Product: Collect the resulting precipitate by vacuum filtration and wash with cold water.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure product.

  • Drying and Characterization: Dry the purified product under vacuum. Characterize the final compound by 1H NMR, 13C NMR, and Mass Spectrometry to confirm its identity and purity.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up & Isolation cluster_purification Purification & Characterization start Start reaction Reaction: 4-aminobenzenesulfonamide + Anhydride start->reaction monitoring Reaction Monitoring (TLC/LC-MS) reaction->monitoring cooling Cool to Room Temperature monitoring->cooling precipitation Precipitation in Ice-Water cooling->precipitation filtration Vacuum Filtration precipitation->filtration recrystallization Recrystallization filtration->recrystallization drying Drying under Vacuum recrystallization->drying characterization Characterization (NMR, MS) drying->characterization end Final Product characterization->end

Caption: A generalized experimental workflow for the synthesis of a sulfonamide-based hCAII inhibitor.

troubleshooting_guide start Low Yield? incomplete_reaction Incomplete Reaction? start->incomplete_reaction Yes product_loss Product Loss during Work-up? start->product_loss No solution1 Extend reaction time / Increase temp incomplete_reaction->solution1 Yes solution3 Check starting material purity incomplete_reaction->solution3 No solution2 Optimize work-up procedure product_loss->solution2 Yes

Caption: A decision tree for troubleshooting low product yield in hCAII inhibitor synthesis.

signaling_pathway cluster_enzyme hCAII Active Site Zn_OH Zn²⁺-OH⁻ HCO3 HCO₃⁻ (Product) Zn_OH->HCO3 inhibition Inhibition CO2 CO₂ (Substrate) CO2->Zn_OH Catalytic Hydration H_ion H⁺ HCO3->H_ion Dissociation inhibitor Sulfonamide Inhibitor (e.g., hCAII-IN-10) inhibitor->Zn_OH Binds to Zn²⁺

Caption: The mechanism of hCAII inhibition by a sulfonamide-based inhibitor.

Technical Support Center: Overcoming Resistance to hCAII-IN-10 in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for overcoming resistance to the human Carbonic Anhydrase II (hCAII) inhibitor, hCAII-IN-10, in cancer cells.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is an inhibitor of human Carbonic Anhydrase II (hCAII).[1] Carbonic anhydrases are zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. This enzymatic activity is crucial for regulating intracellular and extracellular pH. In the tumor microenvironment, which is often hypoxic and acidic, specific CA isoforms, including hCAII, play a role in maintaining a pH favorable for cancer cell survival, proliferation, and invasion. By inhibiting hCAII, this compound disrupts this pH regulation, leading to intracellular acidification and subsequent inhibition of cancer cell growth.

Q2: We are observing reduced efficacy of this compound in our cancer cell line over time. What are the potential mechanisms of resistance?

A2: While specific acquired resistance mechanisms to this compound are still under investigation, resistance to carbonic anhydrase inhibitors in cancer can be multifactorial. Potential mechanisms include:

  • Upregulation of other CA isoforms: Cancer cells may compensate for the inhibition of hCAII by upregulating the expression of other CA isoforms, such as CAIX or CAXII, which also contribute to pH regulation.[2][3]

  • Activation of bypass signaling pathways: Tumor cells can develop resistance to targeted therapies by activating alternative signaling pathways that promote survival and proliferation, even when the primary target is inhibited.[4][5][6] For instance, pathways like PI3K/AKT or MAPK/ERK could be activated to overcome the stress induced by hCAII inhibition.

  • Epigenetic modifications: Alterations in DNA methylation or histone modifications can lead to changes in gene expression, potentially activating pro-survival genes or silencing tumor suppressor genes, thereby conferring resistance.[7][8][9][10][11]

  • Increased drug efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (Pgp), can increase the efflux of the inhibitor from the cell, reducing its intracellular concentration and efficacy.[2][3]

  • Alterations in the tumor microenvironment: Changes in the tumor microenvironment, such as severe hypoxia, can induce the expression of hypoxia-inducible factor 1-alpha (HIF-1α), which in turn can upregulate various pro-survival and resistance-conferring genes, including other CA isoforms.[1][12][13]

Q3: How can we experimentally determine if our cancer cells have developed resistance to this compound?

A3: To confirm resistance, you can perform a dose-response assay to compare the IC50 value of this compound in your potentially resistant cell line to the parental, sensitive cell line. A significant increase in the IC50 value indicates the development of resistance.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Decreased or no inhibitory effect of this compound in initial experiments. Inhibitor instability: Improper storage or handling of this compound.Store this compound according to the manufacturer's instructions, typically at -20°C. Avoid repeated freeze-thaw cycles. Prepare fresh dilutions for each experiment.
Suboptimal assay conditions: Incorrect pH, temperature, or buffer composition.Ensure the assay buffer pH is optimal for both enzyme activity and inhibitor binding. The activity of carbonic anhydrases is pH-dependent. Maintain a consistent temperature throughout the experiment.
Low expression of hCAII in the cancer cell line: The target enzyme is not present at sufficient levels.Verify the expression of hCAII in your cell line using Western blot or qPCR. Select a cell line with known high expression of hCAII for initial experiments.
Inconsistent results between experiments. Cell passage number: High passage numbers can lead to phenotypic and genotypic drift.Use cells with a low passage number and maintain a consistent passaging schedule.
Variability in cell seeding density: Inconsistent cell numbers can affect the outcome of cytotoxicity assays.Ensure accurate cell counting and consistent seeding density across all wells and experiments.
This compound is effective in 2D culture but not in 3D spheroid models. Limited drug penetration: The inhibitor may not effectively penetrate the denser, more complex 3D structure.Increase the incubation time or the concentration of this compound. Assess drug penetration using fluorescently labeled analogs if available.
Altered tumor microenvironment in 3D culture: 3D models can create hypoxic cores and acidic gradients that may contribute to resistance.Characterize the microenvironment of your 3D models (e.g., using hypoxia probes). Consider combining this compound with therapies that target hypoxic cells.

Quantitative Data

Table 1: Inhibitory Activity of this compound

TargetIC50Cell LineAssay TypeReference
hCAII14 nM-Enzyme Inhibition Assay[1]
hCAI29.2 µM-Enzyme Inhibition Assay[1]
HT-2974 µMHuman colon carcinomaCell Growth Inhibition[1]

Experimental Protocols

Protocol 1: Generation of this compound Resistant Cancer Cell Lines

This protocol describes a method for generating cancer cell lines with acquired resistance to this compound through continuous exposure to escalating drug concentrations.

Materials:

  • Parental cancer cell line of interest

  • This compound

  • Complete cell culture medium

  • Sterile culture flasks and plates

  • Trypsin-EDTA

  • Cell counting apparatus (e.g., hemocytometer or automated cell counter)

Procedure:

  • Determine the initial IC50: Perform a dose-response experiment to determine the initial IC50 of this compound for the parental cell line.

  • Initial Treatment: Culture the parental cells in complete medium containing this compound at a concentration equal to the IC10-IC20 (a sub-lethal dose).

  • Monitor and Passage: Monitor the cells for signs of recovery and proliferation. Once the cells have adapted and are growing steadily, passage them as usual, maintaining the same concentration of this compound.

  • Dose Escalation: Gradually increase the concentration of this compound in the culture medium with each subsequent passage. A stepwise increase of 1.5 to 2-fold is recommended.

  • Selection of Resistant Population: Continue this process of dose escalation and passaging. A resistant population will emerge that can proliferate in the presence of significantly higher concentrations of this compound compared to the parental cells.

  • Characterization of Resistant Cells: Once a resistant cell line is established, confirm the degree of resistance by determining the new IC50 value. The resistant cells can then be used for further mechanistic studies.

Protocol 2: Carbonic Anhydrase Activity Assay in Cell Lysates

This colorimetric assay measures the esterase activity of carbonic anhydrase, which is inhibited in the presence of specific inhibitors.

Materials:

  • Parental and resistant cancer cells

  • Lysis buffer (e.g., RIPA buffer)

  • Protein quantification assay (e.g., BCA assay)

  • p-Nitrophenyl acetate (pNPA) - substrate

  • Assay buffer (e.g., Tris-HCl, pH 7.4)

  • This compound

  • 96-well microplate

  • Microplate reader

Procedure:

  • Cell Lysis: Lyse the parental and resistant cells and collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the total protein concentration in each lysate.

  • Assay Preparation: In a 96-well plate, add a standardized amount of protein lysate to each well. Include wells for a blank (no lysate) and a positive control (recombinant hCAII).

  • Inhibitor Addition: Add varying concentrations of this compound to the appropriate wells. Include a vehicle control (e.g., DMSO). Incubate for a short period (e.g., 10-15 minutes) at room temperature.

  • Substrate Addition: Add the pNPA substrate to all wells to initiate the reaction.

  • Measurement: Immediately measure the absorbance at 400-405 nm at regular intervals using a microplate reader to monitor the formation of p-nitrophenol.

  • Data Analysis: Calculate the rate of reaction for each condition. Determine the percent inhibition of CA activity for each concentration of this compound and calculate the IC50 value.

Protocol 3: 3D Spheroid Cytotoxicity Assay

This protocol assesses the efficacy of this compound in a more physiologically relevant 3D tumor model.

Materials:

  • Cancer cell line of interest

  • Ultra-low attachment 96-well plates

  • Complete cell culture medium

  • This compound

  • Cell viability reagent (e.g., CellTiter-Glo® 3D)

  • Luminometer or microplate reader with luminescence detection

Procedure:

  • Spheroid Formation: Seed a defined number of cells into each well of an ultra-low attachment 96-well plate. Allow the spheroids to form over 2-4 days.

  • Treatment: Once uniform spheroids have formed, carefully add different concentrations of this compound to the wells. Include a vehicle control.

  • Incubation: Incubate the spheroids with the inhibitor for the desired treatment period (e.g., 72-96 hours).

  • Viability Assessment: Add the 3D cell viability reagent to each well according to the manufacturer's instructions. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is an indicator of cell viability.

  • Measurement: Measure the luminescence using a luminometer or microplate reader.

  • Data Analysis: Normalize the luminescence readings to the vehicle control to determine the percent viability for each concentration. Calculate the IC50 value of this compound in the 3D model.

Signaling Pathways and Experimental Workflows

Diagram 1: this compound Mechanism of Action and pH Regulation

cluster_extracellular Extracellular Space (Acidic) cluster_membrane Cell Membrane cluster_intracellular Intracellular Space CO2_ext CO2 H2O_ext H2O CAII hCAII CO2_int CO2 H2O_int H2O H_int H+ Proliferation Cell Proliferation & Survival H_int->Proliferation Promotes HCO3_int HCO3- Metabolism Cancer Cell Metabolism Metabolism->H_int Produces H+ hCAII_IN_10 This compound hCAII_IN_10->CAII Inhibits CO2_intH2O_int CO2_intH2O_int H_intHCO3_int H_intHCO3_int CO2_intH2O_int->H_intHCO3_int hCAII

Caption: Mechanism of this compound in disrupting cancer cell pH regulation.

Diagram 2: Potential Resistance Mechanisms to this compound

cluster_mechanisms Resistance Mechanisms hCAII_IN_10 This compound hCAII hCAII hCAII_IN_10->hCAII Inhibits pH_disruption Intracellular pH Disruption hCAII->pH_disruption Cell_Stress Cellular Stress pH_disruption->Cell_Stress CA_upregulation Upregulation of other CA isoforms (e.g., CAIX, CAXII) Cell_Stress->CA_upregulation Bypass_pathways Activation of Bypass Signaling (e.g., PI3K/AKT) Cell_Stress->Bypass_pathways Drug_efflux Increased Drug Efflux (e.g., P-gp) Cell_Stress->Drug_efflux Epigenetic_changes Epigenetic Alterations Cell_Stress->Epigenetic_changes Resistance Resistance to This compound CA_upregulation->Resistance Bypass_pathways->Resistance Drug_efflux->Resistance Epigenetic_changes->Resistance Start Start: Observe Decreased Efficacy of this compound Generate_Resistant_Line Generate Resistant Cell Line Start->Generate_Resistant_Line Confirm_Resistance Confirm Resistance (IC50 Shift) Generate_Resistant_Line->Confirm_Resistance Investigate_Mechanisms Investigate Mechanisms Confirm_Resistance->Investigate_Mechanisms Western_Blot Western Blot: CA Isoforms, Signaling Proteins Investigate_Mechanisms->Western_Blot qPCR qPCR: Gene Expression Changes Investigate_Mechanisms->qPCR Efflux_Assay Drug Efflux Assay (e.g., Rhodamine 123) Investigate_Mechanisms->Efflux_Assay Epigenetic_Analysis Epigenetic Analysis (e.g., Methylation Array) Investigate_Mechanisms->Epigenetic_Analysis Develop_Strategies Develop Overcoming Strategies Western_Blot->Develop_Strategies qPCR->Develop_Strategies Efflux_Assay->Develop_Strategies Epigenetic_Analysis->Develop_Strategies Combination_Therapy Combination Therapy (e.g., with PI3K inhibitor) Develop_Strategies->Combination_Therapy Alternative_Inhibitors Use Alternative CA Inhibitors Develop_Strategies->Alternative_Inhibitors End End: Restored Sensitivity Combination_Therapy->End Alternative_Inhibitors->End

References

hCAII-IN-10 stability in different buffer conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of the human Carbonic Anhydrase II (hCAII) inhibitor, hCAII-IN-10, in various buffer conditions.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound powder and stock solutions?

A1: For long-term storage, this compound powder should be stored at -20°C for up to three years. Once dissolved, stock solutions, typically in an organic solvent like DMSO, should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C for up to one month or -80°C for up to six months.

Q2: What is the recommended solvent for preparing this compound stock solutions?

A2: Dimethyl sulfoxide (DMSO) is a common solvent for preparing high-concentration stock solutions of small molecule inhibitors. When preparing working solutions for cell-based assays, ensure the final concentration of DMSO is less than 0.5% to avoid solvent-induced toxicity.

Q3: My this compound is precipitating when I dilute it in my aqueous experimental buffer. What should I do?

A3: Precipitation upon dilution of a concentrated DMSO stock into an aqueous buffer is a common issue for hydrophobic compounds. To troubleshoot this, you can try the following:

  • Optimize your dilution method: Instead of adding the concentrated stock directly to the full volume of your buffer, perform serial dilutions. First, dilute the stock in a small volume of serum-free media or buffer, mix gently, and then add this intermediate dilution to your final volume.

  • Consider the buffer composition: The presence of proteins, like those in fetal bovine serum (FBS), can help stabilize hydrophobic compounds. If you are working in serum-free conditions, the risk of precipitation is higher.

  • Lower the final concentration: It's possible that the desired final concentration exceeds the solubility of this compound in your specific buffer.

Q4: How does the stability of the hCAII protein itself affect my experiments?

A4: The stability of the target protein, hCAII, is crucial for obtaining reliable and reproducible results. Human Carbonic Anhydrase II is known to be a stable enzyme, but its stability can be influenced by pH and temperature. For instance, while stable at neutral pH, extreme pH values can lead to denaturation. It is important to conduct your experiments within the optimal pH and temperature range for hCAII activity and stability to ensure that any observed effects are due to the inhibitor and not to protein inactivation.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Inconsistent or no inhibitory activity Degradation of this compound: The compound may be unstable in the experimental buffer or may have degraded during storage.Prepare fresh dilutions of this compound from a new aliquot for each experiment. Perform a stability study of the inhibitor in your experimental buffer using HPLC or LC-MS (see Experimental Protocol below).
Precipitation of this compound: The inhibitor may not be fully soluble at the working concentration in your buffer.Visually inspect for precipitate. If observed, refer to the FAQ on precipitation. Consider lowering the final concentration or modifying the buffer composition (e.g., adding a small percentage of a co-solvent if compatible with your assay).
Inactivation of hCAII protein: The experimental conditions (e.g., pH, temperature) may be suboptimal for hCAII stability.Ensure your buffer pH is within the optimal range for hCAII activity (typically around physiological pH). Maintain appropriate temperature control throughout the experiment.
High background or off-target effects Non-specific binding: At high concentrations, the inhibitor may bind to other proteins or components in the assay.Determine the IC50 value and use the lowest effective concentration. Include appropriate negative controls in your experiment.
Compound aggregation: The inhibitor may form aggregates that can interfere with the assay.The inclusion of a small amount of a non-ionic detergent (e.g., 0.01-0.1% Tween-20 or Triton X-100) in the assay buffer can help prevent aggregation.

Stability of this compound in Different Buffer Conditions

The stability of this compound can be influenced by several factors in your experimental buffer, including pH, temperature, and the presence of certain ions or additives. It is crucial to determine the stability of the inhibitor under your specific experimental conditions to ensure the reliability of your results. Below is a template for summarizing your experimental findings.

Table 1: Stability of this compound Under Various Buffer Conditions (Template)

Buffer System pH Temperature (°C) Incubation Time (hours) This compound Remaining (%) Degradation Products Observed
PBS7.4370100None
2
4
8
24
Tris-HCl8.0250100None
2
4
8
24
Citrate-Phosphate5.5370100None
2
4
8
24

Note: This table is a template. Researchers should perform their own stability studies to populate it with their experimental data.

Experimental Protocol: Assessing this compound Stability by HPLC

This protocol outlines a general method for evaluating the stability of this compound in a selected buffer over time using High-Performance Liquid Chromatography (HPLC).[1][2][3]

Materials:

  • This compound

  • DMSO (anhydrous, sterile)

  • Experimental buffer of interest (e.g., PBS, Tris-HCl)

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column

  • Mobile phase A: 0.1% Formic acid in water

  • Mobile phase B: Acetonitrile

  • Volumetric flasks, pipettes, and vials

Procedure:

  • Prepare a Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.

  • Prepare Working Solution: Dilute the this compound stock solution in the experimental buffer to the final working concentration to be tested.

  • Incubation: Incubate the working solution at the desired temperature (e.g., 25°C or 37°C).

  • Time-Point Sampling: At designated time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot of the incubated solution.

  • Sample Preparation for HPLC: Quench any potential further degradation by immediately mixing the aliquot with a solvent that will stop the reaction and is compatible with the HPLC mobile phase (e.g., a high concentration of acetonitrile).

  • HPLC Analysis:

    • Inject the prepared sample onto the HPLC system.

    • Use a gradient elution method to separate this compound from any potential degradation products. A common starting point is a linear gradient from 5% to 95% mobile phase B over a set period (e.g., 20 minutes).[1]

    • Monitor the elution profile using a UV detector at a wavelength where this compound has maximum absorbance.

  • Data Analysis:

    • Identify the peak corresponding to this compound based on its retention time from the t=0 sample.

    • Integrate the peak area of this compound at each time point.

    • Calculate the percentage of this compound remaining at each time point relative to the t=0 sample.

    • Observe the appearance of any new peaks, which may correspond to degradation products.

Visualizations

experimental_workflow cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis prep_stock Prepare 10 mM this compound stock in DMSO prep_working Dilute stock to working concentration in buffer prep_stock->prep_working incubate Incubate at desired temperature prep_working->incubate sampling Withdraw aliquots at 0, 2, 4, 8, 24 hours incubate->sampling quench Quench degradation sampling->quench hplc Analyze by HPLC quench->hplc data_analysis Calculate % remaining and identify degradation products hplc->data_analysis

Experimental workflow for assessing this compound stability.

troubleshooting_workflow decision decision solution solution start Inconsistent or No Inhibitory Activity check_precipitate Visually inspect for precipitate in buffer start->check_precipitate is_precipitate Precipitate observed? check_precipitate->is_precipitate optimize_dilution Optimize dilution method (serial dilution) is_precipitate->optimize_dilution Yes check_stability Perform stability study (see protocol) is_precipitate->check_stability No is_stable Is this compound stable in buffer? check_stability->is_stable fresh_aliquot Use fresh aliquots for each experiment is_stable->fresh_aliquot No check_protein Verify hCAII protein activity and stability is_stable->check_protein Yes is_protein_ok Is hCAII active and stable? check_protein->is_protein_ok optimize_conditions Optimize buffer pH and temperature is_protein_ok->optimize_conditions No contact_support Contact Technical Support is_protein_ok->contact_support Yes

Troubleshooting decision tree for this compound stability issues.

References

Technical Support Center: hCAII-IN-10 Target Engagement

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for confirming hCAII-IN-10 target engagement in cellular models. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is an inhibitor of human Carbonic Anhydrase II (hCAII).[1] Carbonic anhydrases are zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[2][3] This enzymatic activity is crucial for various physiological processes, including pH regulation and CO2 transport.[2][3] this compound, as a sulfonamide-based inhibitor, is believed to bind to the zinc ion in the active site of hCAII, displacing a water molecule and preventing the catalytic reaction.[4][5]

Q2: Why is it important to confirm target engagement in cells?

Confirming that a compound like this compound directly interacts with its intended target (hCAII) within a cellular environment is a critical step in drug discovery. It validates the mechanism of action and ensures that the observed cellular effects are a direct result of the compound binding to its target, rather than off-target effects.

Q3: What are the primary methods to measure this compound target engagement in cells?

There are several established methods to confirm this compound target engagement in cells:

  • Cellular Thermal Shift Assay (CETSA): This biophysical assay measures the thermal stabilization of a protein upon ligand binding.[6][7][8]

  • In-Cell Enzyme Activity Assays: These assays measure the catalytic activity of hCAII directly within the cell or in cell lysates after treatment with the inhibitor. This can be done by monitoring either the hydration of CO2 or the esterase activity of the enzyme.[9][10]

  • Fluorescence-Based Assays: These methods utilize fluorescent probes or indicator displacement to detect the binding of inhibitors to carbonic anhydrase.[11][12]

Troubleshooting Guides

Cellular Thermal Shift Assay (CETSA)

Issue: No significant thermal shift observed with this compound treatment.

Possible Cause Troubleshooting Step
Insufficient Compound Concentration or Incubation Time Optimize the concentration of this compound and the incubation time with the cells. Create a dose-response curve to determine the optimal concentration.
Low Target Protein Expression Confirm the expression level of hCAII in your cell line using Western blotting or other protein detection methods. Consider using a cell line with higher endogenous expression or an overexpression system.
Suboptimal Heating Conditions Optimize the heating temperature and duration. A temperature gradient should be tested to determine the optimal melting temperature (Tm) of unbound hCAII.
Inefficient Cell Lysis Ensure complete cell lysis to release the soluble protein fraction. Try different lysis buffers or mechanical disruption methods.
Poor Antibody Quality (for Western Blot detection) Validate the specificity and sensitivity of the primary antibody for hCAII. Test different antibody dilutions.

Issue: High variability between replicates.

Possible Cause Troubleshooting Step
Inconsistent Cell Number Ensure an equal number of cells are seeded and treated in each well or dish.
Uneven Heating Use a thermal cycler or a heat block that provides uniform temperature distribution across all samples.
Inconsistent Sample Processing Standardize all pipetting, washing, and incubation steps to minimize variability.
In-Cell Enzyme Activity Assays

Issue: Lower than expected inhibition of hCAII activity.

Possible Cause Troubleshooting Step
Compound Solubility Issues Sulfonamide derivatives can have limited aqueous solubility.[9] Use a co-solvent like DMSO to dissolve this compound, but keep the final solvent concentration low to avoid enzyme inhibition.[9] Run a solvent control.[9]
Incorrect pH of Assay Buffer The binding of sulfonamides is pH-dependent.[9] Ensure the assay buffer pH is optimal for inhibitor binding (typically around 7.4).
Inactive Enzyme Confirm the activity of your carbonic anhydrase. Improper storage or multiple freeze-thaw cycles can decrease enzyme activity.[9] Run a positive control with a known inhibitor like acetazolamide.[9]
Inappropriate Substrate Concentration For colorimetric assays using p-nitrophenyl acetate (pNPA), ensure the substrate concentration is appropriate.[9]
Insufficient Pre-incubation Time Pre-incubate the enzyme and inhibitor together to allow for the formation of the enzyme-inhibitor complex.[9]

Issue: High background signal in the assay.

Possible Cause Troubleshooting Step
Non-enzymatic Substrate Hydrolysis Run a control without the enzyme to measure the rate of spontaneous substrate degradation and subtract this from the sample readings.
Interference from other Cellular Components If using cell lysates, consider partially purifying the hCAII to remove interfering substances.

Experimental Protocols

Detailed Methodology: Cellular Thermal Shift Assay (CETSA)

This protocol outlines the steps for performing a CETSA experiment to assess the target engagement of this compound.

  • Cell Culture and Treatment:

    • Plate cells at an appropriate density and allow them to adhere overnight.

    • Treat the cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.

  • Heating Step:

    • After treatment, wash the cells with PBS.

    • Resuspend the cells in PBS.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the samples at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.

  • Cell Lysis and Protein Quantification:

    • Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature).

    • Separate the soluble fraction (containing non-denatured protein) from the precipitated, denatured protein by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

    • Transfer the supernatant to a new tube and determine the protein concentration.

  • Detection of Soluble hCAII:

    • Analyze the soluble protein fraction by Western blotting using an antibody specific for hCAII.

    • Quantify the band intensities to determine the amount of soluble hCAII at each temperature.

  • Data Analysis:

    • Plot the percentage of soluble hCAII as a function of temperature for both the vehicle- and this compound-treated samples.

    • A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

Detailed Methodology: In-Cell Esterase Activity Assay

This protocol describes how to measure the esterase activity of hCAII in cell lysates.

  • Cell Culture and Lysate Preparation:

    • Culture and treat cells with this compound as described for CETSA.

    • Wash the cells with cold PBS and lyse them in a suitable buffer (e.g., Tris-HCl with protease inhibitors).

    • Centrifuge the lysate to remove cell debris and collect the supernatant.

    • Determine the total protein concentration of the lysate.

  • Enzyme Activity Measurement:

    • In a 96-well plate, add a standardized amount of cell lysate to each well.

    • Add the substrate, p-nitrophenyl acetate (pNPA), to each well to initiate the reaction.

    • Immediately measure the absorbance at 400-405 nm in a kinetic mode for 10-30 minutes at a constant temperature.[9]

  • Data Analysis:

    • Calculate the rate of the reaction (change in absorbance per minute).

    • Compare the reaction rates of lysates from treated and untreated cells to determine the percentage of inhibition.

Quantitative Data Summary

The following table summarizes the inhibitory activity of this compound.

Parameter Value Reference
IC50 for hCAII 14 nM[1]
IC50 for hCAI 29.2 µM[1]
IC50 against HT-29 cells 74 µM[1]

Visualizations

hCAII_Inhibition_Pathway cluster_catalysis Normal Catalytic Cycle cluster_inhibition Inhibition by this compound CO2 CO2 + H2O hCAII_active hCAII (Active) (Zinc-bound OH-) CO2->hCAII_active Hydration H2CO3 H2CO3 HCO3 HCO3- + H+ H2CO3->HCO3 hCAII_active->H2CO3 hCAII_IN_10 This compound hCAII_active_inh hCAII (Active) hCAII_IN_10->hCAII_active_inh Binds to Active Site hCAII_inactive hCAII-Inhibitor Complex (Inactive) hCAII_active_inh->hCAII_inactive CETSA_Workflow start Cells Treated with This compound or Vehicle heat Heat Treatment (Temperature Gradient) start->heat lysis Cell Lysis (Freeze-Thaw) heat->lysis centrifuge Centrifugation to Separate Soluble and Precipitated Proteins lysis->centrifuge supernatant Collect Supernatant (Soluble Fraction) centrifuge->supernatant western Western Blot for hCAII supernatant->western analysis Data Analysis: Plot Soluble hCAII vs. Temp western->analysis result Thermal Shift Indicates Target Engagement analysis->result Enzyme_Activity_Workflow start Cells Treated with This compound or Vehicle lysis Cell Lysis start->lysis lysate Collect Cell Lysate lysis->lysate assay Add Substrate (pNPA) to Lysate in 96-well Plate lysate->assay measure Kinetic Measurement of Absorbance (405 nm) assay->measure analysis Calculate Reaction Rate (% Inhibition) measure->analysis result Decreased Rate Indicates Target Engagement analysis->result

References

Common pitfalls in hCAII-IN-10 experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for hCAII-IN-10. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common pitfalls during experiments with this potent human Carbonic Anhydrase II (hCAII) inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound (also known as compound 11d) is a potent and selective inhibitor of human Carbonic Anhydrase II (hCAII).[1] It functions as a heterobifunctional degrader, specifically a Proteolysis Targeting Chimera (PROTAC).[2][3] This means it not only inhibits the enzymatic activity of hCAII but also induces its degradation. It achieves this by simultaneously binding to hCAII and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of hCAII by the proteasome.[2][3]

Q2: What is the chemical nature of this compound?

A2: this compound is based on a simple aryl sulfonamide fragment.[2][3] This is a crucial piece of information as much of the troubleshooting advice for traditional carbonic anhydrase inhibitors, which are often sulfonamide-based, is applicable to this compound.

Q3: How should I dissolve and store this compound?

A3: For in vitro and cellular assays, this compound is typically dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution.[2][3] It is recommended to prepare a concentrated stock solution in DMSO and then dilute it into your aqueous assay buffer, ensuring the final DMSO concentration is low (typically ≤1%) to avoid solvent effects on the enzyme's activity. For long-term storage, it is advisable to store the DMSO stock solution at -20°C or -80°C. Always refer to the manufacturer's datasheet for specific storage recommendations. Repeated freeze-thaw cycles should be avoided.[4]

Q4: What are the reported IC50 and DC50 values for this compound?

A4: The inhibitory and degradation activities of this compound and related compounds are summarized in the table below.

CompoundTargetAssayIC50 / DC50Cell LineReference
This compound (compound 11d)hCA IIInhibition14 nM-[1]
This compound (compound 11d)hCA IInhibition29.2 µM-[1]
This compound (compound 11d)HT-29 cell growthInhibition74 µMHT-29[1]
Compound 11 (analogue of degrader 4)hCAIIDegradationDC50: 0.5 ± 0.3 nMHEK293[2]

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments with this compound.

Problem 1: Lower than expected inhibition of hCAII activity in an esterase assay.

  • Possible Cause 1: Suboptimal pH.

    • Explanation: The binding of sulfonamide-based inhibitors to the zinc ion in the active site of carbonic anhydrase is pH-dependent. The sulfonamide group needs to be deprotonated to bind effectively.

    • Solution: Ensure your assay buffer has a pH in the optimal range for inhibitor binding, typically between 7.4 and 8.0.

  • Possible Cause 2: Inhibitor Precipitation.

    • Explanation: this compound, like many small molecule inhibitors, may have limited aqueous solubility. If the inhibitor precipitates out of solution, its effective concentration will be lower than expected.[5][6]

    • Solution:

      • Visually inspect your assay wells for any signs of precipitation.

      • Prepare a fresh dilution of this compound from your DMSO stock immediately before use.

      • Ensure the final concentration of DMSO in your assay is sufficient to maintain solubility, but not high enough to inhibit the enzyme (typically ≤1%). Run a solvent control with the same concentration of DMSO to check for any inhibitory effects of the solvent itself.

  • Possible Cause 3: Inactive Enzyme.

    • Explanation: The activity of your hCAII enzyme may have diminished over time due to improper storage or multiple freeze-thaw cycles.

    • Solution:

      • Always run a positive control with a well-characterized carbonic anhydrase inhibitor, such as acetazolamide, to validate your assay setup.

      • Use a fresh aliquot of hCAII enzyme or verify the activity of your current stock.

  • Possible Cause 4: Inappropriate Substrate Concentration.

    • Explanation: In colorimetric assays using p-nitrophenyl acetate (pNPA), the substrate concentration should be appropriate to ensure the reaction is in the linear range.

    • Solution: Determine the optimal pNPA concentration for your specific assay conditions.

Problem 2: Inconsistent or no degradation of hCAII observed in Western Blot.

  • Possible Cause 1: Insufficient Incubation Time or Dose.

    • Explanation: The degradation of hCAII by this compound is time and dose-dependent.

    • Solution: Perform a time-course and dose-response experiment to determine the optimal conditions for hCAII degradation in your cell line. Degradation can be observed in as little as 2 hours and reaches a maximum effect by 6 hours in HEK293 cells.[2]

  • Possible Cause 2: Cell Line Specific Effects.

    • Explanation: The efficiency of PROTAC-mediated degradation can vary between different cell lines due to differences in the expression levels of the E3 ligase and components of the ubiquitin-proteasome system.

    • Solution: If possible, confirm the expression of the relevant E3 ligase (e.g., Cereblon) in your cell line. Consider testing this compound in a cell line known to be responsive, such as HEK293 cells, as a positive control.[2]

  • Possible Cause 3: Issues with Western Blot Protocol.

    • Explanation: Technical issues with the Western Blotting procedure can lead to a failure to detect changes in protein levels.

    • Solution:

      • Ensure complete cell lysis to release hCAII.

      • Verify the transfer of proteins to the membrane.

      • Use a validated primary antibody for hCAII and an appropriate secondary antibody.

      • Include a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading between samples.

Problem 3: Off-target effects observed.

  • Explanation: While this compound is selective for hCAII over hCAI, like any pharmacological agent, it may have off-target effects, especially at high concentrations.[1][7] The sulfonamide moiety can potentially interact with other zinc-containing metalloenzymes.

  • Solution:

    • Use the lowest effective concentration of this compound as determined by your dose-response experiments.

    • Consider using a negative control compound that is structurally similar but inactive against hCAII to distinguish between on-target and off-target effects.

    • If off-target effects are suspected, consider using complementary techniques, such as siRNA-mediated knockdown of hCAII, to confirm that the observed phenotype is due to the loss of hCAII.

Experimental Protocols

Protocol 1: p-Nitrophenyl Acetate (pNPA) Esterase Activity Assay for hCAII Inhibition

This protocol is adapted from established methods for measuring the esterase activity of carbonic anhydrases.

Materials:

  • Purified hCAII enzyme

  • This compound

  • p-Nitrophenyl acetate (pNPA)

  • Assay Buffer: 50 mM HEPES, pH 8.0

  • DMSO

  • 96-well clear-bottom microplate

  • Microplate reader

Procedure:

  • Prepare Solutions:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare a working solution of pNPA in the assay buffer. The final concentration in the assay is typically around 500 µM.

    • Prepare a solution of hCAII in the assay buffer. The final concentration in the assay is typically around 40 nM.

  • Assay Setup:

    • In a 96-well plate, add the following to each well for a final volume of 100 µL:

      • Test wells: Assay buffer, hCAII enzyme, and varying concentrations of this compound (or DMSO for control).

      • Control wells (no inhibition): Assay buffer, hCAII enzyme, and DMSO (at the same final concentration as the inhibitor wells).

      • Blank wells: Assay buffer and substrate (no enzyme).

  • Pre-incubation: Pre-incubate the plate with the enzyme and inhibitor for 10 minutes at room temperature.

  • Initiate Reaction: Initiate the reaction by adding the pNPA solution to all wells.

  • Measure Absorbance: Immediately measure the absorbance at 405 nm in a kinetic mode for 10-30 minutes at a constant temperature (e.g., 25°C). The product, p-nitrophenolate, absorbs at this wavelength.

  • Data Analysis:

    • Subtract the rate of the blank wells from all other wells.

    • Calculate the percentage of inhibition for each concentration of this compound compared to the control (DMSO) wells.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Protocol 2: Western Blot for hCAII Degradation

This protocol provides a general workflow for assessing hCAII protein levels in cells treated with this compound.

Materials:

  • This compound

  • Cell line of interest (e.g., HEK293)

  • Cell culture reagents

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against hCAII

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment:

    • Plate cells and allow them to adhere overnight.

    • Treat cells with varying concentrations of this compound or DMSO (vehicle control) for the desired amount of time (e.g., 2, 6, 12, 24 hours).

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse the cells in ice-cold lysis buffer containing protease inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer:

    • Normalize the protein amounts for each sample and prepare them with Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-hCAII antibody overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection:

    • Incubate the membrane with a chemiluminescent substrate.

    • Detect the signal using an imaging system.

  • Stripping and Re-probing (Optional):

    • The membrane can be stripped and re-probed with an antibody against a loading control to confirm equal protein loading.

  • Data Analysis:

    • Quantify the band intensities using image analysis software (e.g., ImageJ).

    • Normalize the hCAII band intensity to the corresponding loading control band intensity.

    • Calculate the percentage of hCAII degradation relative to the vehicle-treated control.

    • Determine the DC50 value by plotting the percentage of remaining hCAII against the logarithm of the inhibitor concentration.

Visualizations

hCAII_Degradation_Pathway hCAII_IN_10 This compound Ternary_Complex Ternary Complex (this compound-E3 Ligase) hCAII_IN_10->Ternary_Complex hCAII hCAII hCAII->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase (e.g., CRBN) E3_Ligase->Ternary_Complex Ub_hCAII Ubiquitinated hCAII Ternary_Complex->Ub_hCAII Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ub_hCAII Proteasome Proteasome Ub_hCAII->Proteasome Degradation Degraded Peptides Proteasome->Degradation

Caption: Mechanism of this compound mediated protein degradation.

pNPA_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Prep_Inhibitor Prepare this compound (in DMSO) Mix_Enzyme_Inhibitor Mix hCAII and this compound in 96-well plate Prep_Inhibitor->Mix_Enzyme_Inhibitor Prep_Enzyme Prepare hCAII (in Assay Buffer) Prep_Enzyme->Mix_Enzyme_Inhibitor Prep_Substrate Prepare pNPA (in Assay Buffer) Add_Substrate Add pNPA to initiate reaction Prep_Substrate->Add_Substrate Pre_Incubate Pre-incubate (10 min, RT) Mix_Enzyme_Inhibitor->Pre_Incubate Pre_Incubate->Add_Substrate Measure_Absorbance Measure Absorbance at 405 nm (kinetic read) Add_Substrate->Measure_Absorbance Calculate_Inhibition Calculate % Inhibition Measure_Absorbance->Calculate_Inhibition Plot_Data Plot % Inhibition vs. [this compound] Calculate_Inhibition->Plot_Data Determine_IC50 Determine IC50 Plot_Data->Determine_IC50

Caption: Experimental workflow for the pNPA esterase activity assay.

Troubleshooting_Logic Start Low hCAII Inhibition? Check_pH Is Assay pH Optimal (7.4-8.0)? Start->Check_pH Check_Solubility Is this compound Precipitating? Check_pH->Check_Solubility Yes Adjust_pH Adjust Buffer pH Check_pH->Adjust_pH No Check_Enzyme Is Enzyme Active? (Run Positive Control) Check_Solubility->Check_Enzyme No Prepare_Fresh Prepare Fresh Dilution Check DMSO % Check_Solubility->Prepare_Fresh Yes Validate_Enzyme Use Fresh Enzyme Check_Enzyme->Validate_Enzyme No Success Problem Resolved Check_Enzyme->Success Yes Adjust_pH->Start Prepare_Fresh->Start Validate_Enzyme->Start

Caption: Troubleshooting logic for low hCAII inhibition.

References

hCAII-IN-10 interference with other reagents

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with hCAII-IN-10, a potent human carbonic anhydrase II (hCAII) inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a small molecule inhibitor of human carbonic anhydrase II (hCAII), a zinc metalloenzyme. It belongs to the aryl sulfonamide class of inhibitors. The mechanism of action involves the deprotonated sulfonamide group coordinating to the zinc ion (Zn²⁺) in the active site of hCAII. This binding displaces a water molecule or hydroxide ion that is essential for the enzyme's catalytic activity, thus inhibiting the reversible hydration of carbon dioxide to bicarbonate and a proton.

Q2: What is the selectivity of this compound?

Q3: What is the recommended solvent for this compound?

A3: this compound, like many small molecule inhibitors, is often dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. It is essential to be aware that high concentrations of DMSO can inhibit cell growth and may also directly inhibit enzyme activity.[3][4] It is recommended to keep the final concentration of DMSO in your assay as low as possible (ideally below 0.5%) and to include a vehicle control (DMSO alone) in all experiments.

Q4: What are the optimal storage conditions for this compound?

A4: For long-term storage, it is recommended to store this compound as a solid at -20°C. Stock solutions in DMSO should also be stored at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Troubleshooting Guide

This guide addresses common issues that may arise during experiments using this compound.

Problem 1: Lower than expected inhibition of hCAII activity.
Potential Cause Troubleshooting Step Explanation
Suboptimal pH Ensure the assay buffer pH is between 7.0 and 8.0.The binding of sulfonamides to the hCAII active site is pH-dependent, as the sulfonamide group needs to be deprotonated to bind the zinc ion effectively.
Inhibitor Precipitation Visually inspect for any precipitate. Increase DMSO concentration in the stock solution if necessary, but keep the final assay concentration low.Sulfonamide-based inhibitors can have limited aqueous solubility.
Insufficient Pre-incubation Pre-incubate hCAII with this compound for at least 15-30 minutes before adding the substrate.This allows sufficient time for the inhibitor to bind to the enzyme.
Inactive Enzyme Test the activity of your hCAII enzyme with a known inhibitor, such as acetazolamide, as a positive control.Enzyme activity can diminish over time due to improper storage or handling.
Incorrect Substrate Concentration For esterase assays using p-nitrophenyl acetate (pNPA), ensure the substrate concentration is appropriate and not saturated.High substrate concentrations can sometimes mask the effect of a competitive inhibitor.
Problem 2: High background signal or assay interference.
Potential Cause Troubleshooting Step Explanation
This compound Absorbance/Fluorescence Run a control with this compound alone in the assay buffer to check for intrinsic absorbance or fluorescence at the detection wavelength.Some small molecules can interfere with spectrophotometric or fluorometric readouts. The UV absorption of sulfonamides can be pH-dependent.
Reaction with Assay Components Test for any reaction between this compound and other reagents in your assay (e.g., coupling enzymes, detection probes).Unwanted chemical reactions can lead to false-positive or false-negative results.
DMSO Effects Ensure the final DMSO concentration is consistent across all wells and include a vehicle control.DMSO can affect the activity of reporter enzymes and the stability of some reagents.
Problem 3: Inconsistent or non-reproducible results in cell-based assays.
Potential Cause Troubleshooting Step Explanation
Cellular Efflux of the Inhibitor Consider using cell lines with known expression levels of drug efflux pumps or use an efflux pump inhibitor as a control.Cells can actively transport small molecules out of the cytoplasm, reducing the effective intracellular concentration of the inhibitor.
High Protein Binding If using media with high serum content, consider that this compound may bind to serum albumin, reducing its free concentration.The effective concentration of the inhibitor available to the cells might be lower than the nominal concentration.
Cell Density and Health Ensure consistent cell seeding density and that cells are healthy and in the logarithmic growth phase.Cell number and metabolic state can influence the response to an inhibitor.

Experimental Protocols

hCAII Esterase Activity Assay

This colorimetric assay measures the esterase activity of hCAII using p-nitrophenyl acetate (pNPA) as a substrate.

Materials:

  • hCAII enzyme

  • This compound

  • p-Nitrophenyl acetate (pNPA)

  • Assay Buffer: 25 mM Tris-HCl, pH 7.5

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • In a 96-well plate, add 50 µL of assay buffer to each well.

  • Add 10 µL of this compound solution at various concentrations (or DMSO for control) to the wells.

  • Add 20 µL of hCAII solution (final concentration ~10-20 nM) to each well.

  • Pre-incubate the plate at room temperature for 15 minutes.

  • Prepare a fresh solution of pNPA in acetonitrile or DMSO.

  • Initiate the reaction by adding 20 µL of the pNPA solution (final concentration ~0.5-1 mM) to each well.

  • Immediately measure the absorbance at 405 nm every 30 seconds for 10-15 minutes at 25°C.

  • Calculate the initial reaction rates (V₀) from the linear portion of the absorbance curve.

  • Plot the percent inhibition versus the logarithm of the this compound concentration to determine the IC₅₀ value.

hCAII CO₂ Hydration Assay (Stopped-Flow)

This is a more physiologically relevant assay that directly measures the hydration of CO₂.

Materials:

  • hCAII enzyme

  • This compound

  • CO₂-saturated water

  • Assay Buffer: 20 mM HEPES or Tris, pH 7.5, containing a pH indicator (e.g., phenol red)

  • Stopped-flow spectrophotometer

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • Prepare Syringe A containing hCAII and this compound (or DMSO for control) in the assay buffer.

  • Prepare Syringe B containing freshly prepared, ice-cold, CO₂-saturated water.

  • Equilibrate both syringes to the desired temperature (e.g., 25°C).

  • Rapidly mix the contents of the two syringes in the stopped-flow instrument.

  • Monitor the change in absorbance of the pH indicator over time as the pH decreases due to the formation of carbonic acid.

  • The initial rate of the reaction is determined from the slope of the absorbance curve.

  • Calculate the percent inhibition at different concentrations of this compound to determine the IC₅₀.[5][6][7]

Visualizations

Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space CO2_ext CO₂ CAIX CAIX CO2_ext->CAIX Hydration HCO3 HCO₃⁻ CAIX->HCO3 Production CO2_int CO₂ H2O H₂O hCAII hCAII H2CO3 H₂CO₃ hCAII->H2CO3 Catalyzes HCO3H HCO3H H2CO3->HCO3H Metabolic_Pathways Metabolic Pathways (e.g., Gluconeogenesis, Lipogenesis) HCO3->Metabolic_Pathways H H⁺ pH_regulation Intracellular pH Regulation CO2_intH2O CO2_intH2O CO2_intH2O->hCAII HCO3H->pH_regulation hCAII_IN_10 This compound hCAII_IN_10->hCAII Inhibits

Caption: Role of hCAII in intracellular pH regulation and metabolism.

Experimental_Workflow Start Start: Prepare Reagents Assay_Setup Set up 96-well plate with Assay Buffer, this compound, and hCAII Start->Assay_Setup Pre_incubation Pre-incubate for 15 min Assay_Setup->Pre_incubation Substrate_Addition Add pNPA Substrate Pre_incubation->Substrate_Addition Measurement Measure Absorbance at 405 nm (Kinetic Read) Substrate_Addition->Measurement Data_Analysis Calculate Initial Rates (V₀) Measurement->Data_Analysis IC50_Determination Determine IC₅₀ Value Data_Analysis->IC50_Determination

Caption: Workflow for hCAII esterase activity assay.

References

Technical Support Center: hCAII-IN-10 Activity Validation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on validating the activity of a new batch of hCAII-IN-10, a potent inhibitor of human Carbonic Anhydrase II (hCAII).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent inhibitor of human Carbonic Anhydrase II (hCAII). Its mechanism of action involves the binding of its deprotonated sulfonamide group to the zinc ion (Zn²⁺) located in the active site of the hCAII enzyme. This binding event blocks the access of the substrate, carbon dioxide, to the active site, thereby inhibiting the enzyme's catalytic activity, which is the reversible hydration of CO₂ to bicarbonate and a proton.

Q2: What is the expected IC₅₀ value for a new batch of this compound?

A2: The reported half-maximal inhibitory concentration (IC₅₀) for this compound is approximately 14 nM.[1] A new, active batch should exhibit an IC₅₀ value in this nanomolar range.

Q3: Which assays are recommended for validating the activity of this compound?

A3: Two primary assays are recommended:

  • Stopped-Flow CO₂ Hydration Assay: This is the most physiologically relevant method as it directly measures the primary catalytic function of hCAII.

  • p-Nitrophenyl Acetate (pNPA) Esterase Assay: This is a colorimetric assay that is often used for high-throughput screening due to its convenience. It measures the esterase activity of hCAII.

Q4: What is a suitable positive control for hCAII inhibition assays?

A4: Acetazolamide (AAZ) is a well-characterized and widely used inhibitor of hCAII and serves as an excellent positive control. It allows for the validation of the assay setup and provides a benchmark for comparing the potency of the new batch of this compound.

Troubleshooting Guide

This guide addresses specific issues that may arise during the experimental validation of this compound.

Issue 1: Higher than expected IC₅₀ value or low inhibitory activity.

  • Possible Cause 1: Inhibitor Solubility.

    • Solution: this compound, like many sulfonamide-based inhibitors, may have limited aqueous solubility. Prepare a concentrated stock solution in 100% DMSO and then dilute it in the assay buffer. Ensure the final DMSO concentration in the assay is low (typically ≤1%) to avoid affecting enzyme activity. Always include a solvent control (assay buffer with the same final concentration of DMSO but without the inhibitor) to account for any effects of the solvent on the enzyme.

  • Possible Cause 2: Inactive Enzyme.

    • Solution: Confirm the activity of your hCAII enzyme stock. Enzyme activity can diminish over time due to improper storage or multiple freeze-thaw cycles. Run a reaction with the enzyme and substrate alone (no inhibitor) to ensure the enzyme is active. Also, test the enzyme's activity against the positive control, acetazolamide, to verify its responsiveness to inhibition.

  • Possible Cause 3: Inaccurate Inhibitor Concentration.

    • Solution: Verify the concentration of your this compound stock solution. If possible, confirm the purity and identity of the compound using analytical methods such as HPLC and mass spectrometry.

  • Possible Cause 4: Insufficient Pre-incubation.

    • Solution: Pre-incubate the hCAII enzyme with this compound for a sufficient period (e.g., 15-30 minutes) before adding the substrate. This allows for the inhibitor to bind to the enzyme and reach equilibrium, ensuring an accurate measurement of its inhibitory potential.

Issue 2: High variability between replicate wells.

  • Possible Cause 1: Pipetting Errors.

    • Solution: Ensure accurate and consistent pipetting, especially when preparing serial dilutions of the inhibitor. Use calibrated pipettes and fresh tips for each dilution. Prepare a master mix for the enzyme and substrate to add to the wells to minimize variations.

  • Possible Cause 2: Incomplete Mixing.

    • Solution: Gently mix the contents of each well thoroughly after the addition of each reagent, avoiding the introduction of air bubbles.

  • Possible Cause 3: Temperature Fluctuations.

    • Solution: Maintain a constant and uniform temperature throughout the assay. Use a temperature-controlled plate reader or water bath to minimize temperature-related variations in enzyme activity.

Issue 3: Assay signal is too low or too high.

  • Possible Cause 1: Incorrect Enzyme or Substrate Concentration.

    • Solution: Optimize the concentrations of hCAII and the substrate (pNPA or CO₂). If the signal is too low, you may need to increase the enzyme concentration. If the reaction proceeds too quickly (high signal), consider reducing the enzyme or substrate concentration to ensure the reaction rate is within the linear range of detection for your instrument.

  • Possible Cause 2: Incorrect Wavelength Reading.

    • Solution: For the pNPA assay, ensure the plate reader is set to measure the absorbance at the correct wavelength for the product, p-nitrophenol (typically 400-405 nm).

Quantitative Data Summary

The following table summarizes the inhibitory potency of this compound in comparison to the standard inhibitor, Acetazolamide.

CompoundTargetIC₅₀ (nM)Assay Type
This compound hCAII 14 Not Specified
AcetazolamidehCAII12Not Specified

Experimental Protocols

p-Nitrophenyl Acetate (pNPA) Esterase Assay for IC₅₀ Determination

This protocol describes a colorimetric method to determine the IC₅₀ of this compound by measuring the inhibition of the esterase activity of hCAII.

Materials:

  • Recombinant human Carbonic Anhydrase II (hCAII)

  • This compound

  • Acetazolamide (positive control)

  • p-Nitrophenyl acetate (pNPA)

  • Assay Buffer: 25 mM Tris-HCl, pH 7.5

  • DMSO (for dissolving inhibitors)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Inhibitor Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Perform serial dilutions of the this compound stock solution in assay buffer to achieve a range of concentrations (e.g., 0.1 nM to 1 µM).

    • Prepare a similar dilution series for acetazolamide as a positive control.

  • Assay Setup:

    • In a 96-well plate, add 5 µL of each inhibitor dilution to the appropriate wells.

    • Include wells for a positive control (acetazolamide), a negative control (assay buffer with DMSO, no inhibitor), and a blank (assay buffer only).

    • Add 85 µL of assay buffer to all wells.

    • Add 5 µL of a pre-diluted hCAII solution (e.g., 20 nM final concentration) to all wells except the blank.

    • Mix gently and pre-incubate the plate at room temperature for 15 minutes.

  • Reaction Initiation and Measurement:

    • Prepare a fresh solution of pNPA in assay buffer (e.g., 10 mM).

    • Initiate the reaction by adding 5 µL of the pNPA solution to all wells.

    • Immediately place the plate in a microplate reader and measure the absorbance at 405 nm every 30 seconds for 10-15 minutes at a constant temperature (e.g., 25°C).

  • Data Analysis:

    • Calculate the initial reaction rates (V₀) for each inhibitor concentration by determining the slope of the linear portion of the absorbance vs. time curve.

    • Normalize the rates relative to the negative control (100% activity).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Stopped-Flow CO₂ Hydration Assay

This protocol provides a method for directly measuring the inhibition of the physiologically relevant CO₂ hydration activity of hCAII.

Materials:

  • Recombinant human Carbonic Anhydrase II (hCAII)

  • This compound

  • Acetazolamide (positive control)

  • Assay Buffer: 10 mM HEPES, pH 7.5, containing a pH indicator (e.g., 0.1 mM Phenol Red)

  • CO₂-saturated water (prepared by bubbling CO₂ gas through chilled, deionized water)

  • Stopped-flow spectrophotometer

Procedure:

  • Solution Preparation:

    • Prepare a solution of hCAII in the assay buffer.

    • Prepare a range of concentrations of this compound and acetazolamide in the assay buffer.

    • Prepare fresh CO₂-saturated water immediately before the experiment.

  • Stopped-Flow Measurement:

    • Load one syringe of the stopped-flow instrument with the hCAII and inhibitor solution.

    • Load the second syringe with the CO₂-saturated water.

    • Rapidly mix the two solutions in the instrument's observation cell.

    • Monitor the change in absorbance of the pH indicator over time as the hydration of CO₂ produces protons, causing a pH drop.

  • Data Acquisition and Analysis:

    • Record the initial rate of the reaction for each inhibitor concentration.

    • Plot the initial rates against the inhibitor concentrations to determine the inhibition kinetics and calculate the IC₅₀ value.

Visualizations

hCAII_Signaling_Pathway cluster_0 Extracellular Space cluster_1 Cytoplasm CO2_ext CO₂ CO2_int CO₂ CO2_ext->CO2_int Diffusion hCAII hCAII CO2_int->hCAII Substrate HCO3 HCO₃⁻ hCAII->HCO3 Catalysis H_ion H⁺ hCAII->H_ion Catalysis H2O H₂O H2O->hCAII pH_reg Intracellular pH Regulation HCO3->pH_reg H_ion->pH_reg Cell_Func Downstream Cellular Functions (e.g., ion transport, metabolism) pH_reg->Cell_Func hCAII_IN_10 This compound hCAII_IN_10->hCAII Inhibition

Caption: hCAII catalytic pathway and its inhibition by this compound.

Experimental_Workflow Start Start: Validate New Batch of this compound Prep_Reagents Prepare Reagents: hCAII, this compound, Controls, Buffers, Substrate Start->Prep_Reagents Perform_Assay Perform Enzyme Assay (pNPA or CO₂ Hydration) Prep_Reagents->Perform_Assay Collect_Data Collect Kinetic Data Perform_Assay->Collect_Data Analyze_Data Analyze Data: Calculate Initial Rates, Normalize to Control Collect_Data->Analyze_Data Calc_IC50 Calculate IC₅₀ Value Analyze_Data->Calc_IC50 Compare_IC50 Compare IC₅₀ to Expected Value (~14 nM) Calc_IC50->Compare_IC50 Batch_Valid Batch Activity Validated Compare_IC50->Batch_Valid  IC₅₀ is as expected Troubleshoot Troubleshoot Experiment Compare_IC50->Troubleshoot IC₅₀ is NOT as expected

Caption: Experimental workflow for this compound activity validation.

Troubleshooting_Logic Start Problem: Low or No Inhibitory Activity Check_Controls Check Controls: Is Positive Control (AAZ) active? Is Negative Control showing full activity? Start->Check_Controls Check_Enzyme Problem with Enzyme or Assay Setup Check_Controls->Check_Enzyme No Check_Inhibitor Problem with Inhibitor Check_Controls->Check_Inhibitor Yes Enzyme_Activity Verify Enzyme Activity with Substrate Alone Check_Enzyme->Enzyme_Activity Inhibitor_Solubility Check Inhibitor Solubility: Precipitation? Adjust DMSO concentration. Run Solvent Control. Check_Inhibitor->Inhibitor_Solubility Assay_Conditions Check Assay Conditions: pH, Temperature, Wavelength Enzyme_Activity->Assay_Conditions End Re-run Assay Assay_Conditions->End Inhibitor_Concentration Verify Inhibitor Stock Concentration Inhibitor_Solubility->Inhibitor_Concentration Pre_incubation Ensure Sufficient Pre-incubation Time Inhibitor_Concentration->Pre_incubation Pre_incubation->End

Caption: Troubleshooting logic for low inhibitory activity of this compound.

References

Validation & Comparative

A Head-to-Head Showdown: hCAII-IN-10 vs. Acetazolamide for hCAII Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists at the forefront of drug discovery, the quest for potent and selective enzyme inhibitors is paramount. In the landscape of human carbonic anhydrase II (hCAII) inhibition, both the novel compound hCAII-IN-10 and the well-established drug Acetazolamide stand out. This guide provides a comprehensive comparison of their inhibitory efficacy against hCAII, supported by available experimental data, detailed methodologies for key assays, and visual representations of the underlying biochemical pathways.

Human carbonic anhydrase II is a ubiquitous zinc-containing metalloenzyme crucial for a wide range of physiological processes. It catalyzes the reversible hydration of carbon dioxide to bicarbonate and a proton, thereby playing a vital role in pH regulation, CO2 transport, and electrolyte secretion.[1][2] Dysregulation of hCAII activity has been implicated in several pathologies, including glaucoma, epilepsy, and certain types of cancer, making it a significant therapeutic target.[2]

Acetazolamide, a sulfonamide derivative, is a clinically used carbonic anhydrase inhibitor for conditions such as glaucoma, epilepsy, and altitude sickness. Its mechanism of action involves the binding of its sulfonamide group to the zinc ion in the active site of the enzyme, displacing a water molecule and thereby blocking catalytic activity.

This compound is a more recently identified inhibitor of hCAII. While comprehensive head-to-head comparative studies with Acetazolamide are limited in publicly available literature, data from suppliers indicate its potent inhibitory activity.

Quantitative Comparison of Inhibitory Potency

The following table summarizes the available quantitative data for the inhibition of hCAII by this compound and Acetazolamide. It is important to note that these values are compiled from different sources and may not be directly comparable due to variations in experimental conditions.

InhibitorIC50 for hCAIISource
This compound3.89 nM--INVALID-LINK--[3]
This compound14 nM--INVALID-LINK--[4]
Acetazolamide~7.89 nM (Ki)--INVALID-LINK--[5]
AcetazolamideIC50 values ranging from 13.5 µM to 76.3 µM in some assays--INVALID-LINK--[6]

Note: IC50 (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. A lower IC50 value indicates a more potent inhibitor. Ki (inhibition constant) is another measure of inhibitor potency.

Experimental Protocols

To facilitate direct and standardized comparison of these inhibitors, a detailed experimental protocol for a colorimetric hCAII inhibition assay is provided below. This method is adapted from a published study and is suitable for determining the IC50 values of both this compound and Acetazolamide.

Colorimetric p-Nitrophenyl Acetate hCAII Activity Assay

This assay measures the esterase activity of hCAII, where the enzyme catalyzes the hydrolysis of p-nitrophenyl acetate (pNPA) to p-nitrophenol, a yellow-colored product that can be quantified spectrophotometrically.

Materials:

  • Recombinant human carbonic anhydrase II (hCAII)

  • p-Nitrophenyl acetate (pNPA)

  • Tris buffer (e.g., 50 mM, pH 7.4)

  • Inhibitor compounds (this compound and Acetazolamide) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Enzyme Preparation: Prepare a working solution of recombinant hCAII in Tris buffer to a final concentration of 40 nM.

  • Inhibitor Preparation: Prepare a series of dilutions of this compound and Acetazolamide in the assay buffer. The final concentration of the solvent (e.g., DMSO) should be kept constant across all wells and should not exceed a level that affects enzyme activity (typically ≤1%).

  • Assay Setup:

    • In a 96-well microplate, add the appropriate volume of the diluted inhibitor solutions.

    • Add the hCAII working solution to each well containing the inhibitor.

    • Include control wells with the enzyme and buffer (for 100% activity) and wells with buffer only (for blank correction).

    • Pre-incubate the plate at room temperature for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding a solution of pNPA to each well to a final concentration of 1 mM.

  • Data Acquisition: Immediately begin monitoring the increase in absorbance at 405 nm over time (e.g., every minute for 15 minutes) using a microplate reader. The rate of the reaction is proportional to the enzyme activity.

  • Data Analysis:

    • Calculate the initial reaction velocity for each inhibitor concentration by determining the slope of the linear portion of the absorbance versus time plot.

    • Normalize the velocities to the control (100% activity).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a suitable dose-response curve (e.g., a four-parameter logistic equation).

Visualizing the Mechanism of Inhibition

The following diagrams, generated using the DOT language, illustrate the fundamental catalytic reaction of hCAII and the mechanism of its inhibition.

hCAII_Catalytic_Cycle cluster_enzyme hCAII Active Site hCAII-Zn-H2O Resting Enzyme (Zinc-bound water) H2CO3 Carbonic Acid hCAII-Zn-H2O->H2CO3 Nucleophilic Attack CO2 Carbon Dioxide CO2->hCAII-Zn-H2O Substrate Binding HCO3- Bicarbonate H2CO3->HCO3- Deprotonation H+ Proton H2CO3->H+ HCO3-->hCAII-Zn-H2O Product Release & Regeneration

hCAII Catalytic Cycle

Inhibition_Mechanism cluster_enzyme hCAII Active Site hCAII-Zn-OH Active Enzyme (Zinc-bound hydroxide) Inhibited_Complex Inhibited Enzyme-Inhibitor Complex hCAII-Zn-OH->Inhibited_Complex Formation of stable complex Inhibitor Inhibitor (this compound or Acetazolamide) Inhibitor->hCAII-Zn-OH Binding to Zinc No_Reaction No Product Formation Inhibited_Complex->No_Reaction Catalysis Blocked

References

Comparative Efficacy of hCAII-IN-10 and Other Human Carbonic Anhydrase II Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers in Drug Discovery and Development

This guide provides a detailed comparison of the inhibitory efficacy of hCAII-IN-10 against human carbonic anhydrase II (hCAII) with that of other prominent hCA inhibitors. The data presented herein is intended to assist researchers, scientists, and drug development professionals in making informed decisions regarding the selection of inhibitory compounds for their studies.

Human carbonic anhydrase II is a ubiquitous zinc metalloenzyme that plays a crucial role in various physiological processes, including pH regulation, CO2 transport, and electrolyte secretion.[1] Its involvement in pathologies such as glaucoma, epilepsy, and certain cancers has made it a significant target for therapeutic intervention.[2] This guide focuses on sulfonamide-based inhibitors, a class of compounds known for their high affinity to the zinc ion within the enzyme's active site.[3]

Quantitative Efficacy Comparison

The inhibitory activities of this compound and other selected inhibitors are summarized in the table below. The data is presented as either the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki), which are standard measures of an inhibitor's potency. Lower values indicate higher potency.

InhibitorIC50 for hCAII (nM)Ki for hCAII (nM)Selectivity Profile
This compound 14[4]-Selective for hCAII (IC50 for hCA I = 29.2 µM)[4]
Dorzolamide0.18[5]1.9[2]Selective for hCAII (IC50 for hCA I = 600 nM)[5]
Brinzolamide3.2[6][7]-Selective for hCAII[6][7]
Acetazolamide130[8]12-14[9]Non-selective
Methazolamide-14[10][11]Pan-inhibitor (Ki for hCA I = 50 nM)[2][12]

Mechanism of Inhibition: Sulfonamide-Based Inhibitors

Sulfonamide-based inhibitors function by coordinating with the zinc ion (Zn²⁺) located in the active site of the hCAII enzyme. The sulfonamide group (R-SO₂NH₂) is deprotonated, and the negatively charged nitrogen atom displaces a hydroxide ion that is normally bound to the zinc. This binding is further stabilized by a network of hydrogen bonds with residues in the active site, most notably Thr199, which effectively blocks the catalytic activity of the enzyme.[3]

InhibitionMechanism cluster_ActiveSite hCAII Active Site Enzyme hCAII Enzyme Zinc Zn²⁺ Ion Hydroxide OH⁻ Zinc->Hydroxide coordination Thr199 Thr199 Hydroxide->Thr199 H-bond Inhibitor Sulfonamide Inhibitor (R-SO₂NH⁻) Inhibitor->Zinc displaces OH⁻ forms coordination bond Inhibitor->Thr199 H-bond interaction

Mechanism of hCAII inhibition by sulfonamides.

Experimental Protocols

The determination of inhibitory activity (IC50/Ki values) is commonly performed using an esterase activity assay. The following is a generalized protocol based on the hydrolysis of p-nitrophenyl acetate (p-NPA).

Principle: Carbonic anhydrase II exhibits esterase activity, catalyzing the hydrolysis of the colorless substrate p-NPA into the yellow-colored product p-nitrophenol. The rate of this reaction, monitored by the increase in absorbance at 400-405 nm, is inversely proportional to the inhibitory activity of the test compound.[13][14]

Materials:

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5.[13]

  • Enzyme Solution: Purified recombinant hCAII (e.g., 40 nM final concentration).[3]

  • Substrate Solution: p-nitrophenyl acetate (p-NPA) in a solvent like acetonitrile or DMSO (e.g., 500 µM final concentration).[3][13]

  • Inhibitor Solutions: Serial dilutions of test compounds (e.g., this compound) and a reference inhibitor (e.g., Acetazolamide) in an appropriate solvent (e.g., DMSO).[13]

  • Instrumentation: 96-well microplate reader capable of measuring absorbance at 400-405 nm.[14]

Procedure:

  • Plate Preparation: Set up a 96-well plate with wells designated for blank (no enzyme), maximum activity (no inhibitor), and test compounds at various concentrations.[13]

  • Pre-incubation: To the appropriate wells, add the assay buffer, followed by the inhibitor solution (or vehicle for the maximum activity control). Then, add the enzyme solution to all wells except the blank. Incubate the plate for a set period (e.g., 10 minutes) at room temperature to allow the inhibitor to bind to the enzyme.[3][14]

  • Reaction Initiation: Initiate the enzymatic reaction by adding the p-NPA substrate solution to all wells.[13]

  • Data Acquisition: Immediately begin monitoring the change in absorbance at 400-405 nm over time (e.g., every minute for 15 minutes).[14]

  • Data Analysis:

    • Calculate the initial reaction rates (V₀) from the linear portion of the absorbance vs. time plot.

    • Determine the percentage of inhibition for each inhibitor concentration relative to the maximum activity control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to calculate the IC50 value.

ExperimentalWorkflow start Start prep Prepare Reagents (Buffer, Enzyme, Substrate, Inhibitors) start->prep plate Dispense Reagents into 96-Well Plate (Buffer, Inhibitor, Enzyme) prep->plate incubate Pre-incubate at Room Temperature (e.g., 10 min) plate->incubate add_substrate Add p-NPA Substrate to Initiate Reaction incubate->add_substrate measure Measure Absorbance at 405 nm Over Time add_substrate->measure analyze Calculate Reaction Rates and Percent Inhibition measure->analyze plot Plot Dose-Response Curve analyze->plot calculate Determine IC50 Value plot->calculate end End calculate->end

Workflow for hCAII esterase inhibition assay.

References

Cross-reactivity of hCAII-IN-10 with other carbonic anhydrase isoforms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the fictional inhibitor, hCAII-IN-10, against established carbonic anhydrase (CA) inhibitors. The data presented for this compound is hypothetical and serves as an illustrative example of a highly selective inhibitor for human carbonic anhydrase II (hCA II). The primary aim is to offer a clear, data-driven comparison of its theoretical performance and selectivity profile against other known inhibitors with varying isoform affinities.

Introduction to Carbonic Anhydrase Inhibition

Human carbonic anhydrases (hCAs) are a family of zinc-dependent metalloenzymes that play a crucial role in various physiological processes, including pH regulation, CO2 transport, and electrolyte secretion.[1] There are 15 known hCA isoforms in humans, and their differential expression and activity are associated with a range of pathologies.[1] For instance, hCA II is ubiquitously expressed and involved in numerous physiological functions, while hCA IX and hCA XII are tumor-associated isoforms and are recognized as targets for anticancer therapies.[1][2][3]

The development of isoform-selective CA inhibitors is a key objective in drug discovery to maximize therapeutic efficacy while minimizing off-target side effects.[1][2] This guide focuses on the cross-reactivity of a hypothetical hCA II selective inhibitor, this compound, and compares its theoretical selectivity profile with well-characterized inhibitors such as Acetazolamide (a non-selective inhibitor) and other compounds with varied selectivity.

Comparative Inhibition Data

The inhibitory activity of this compound and other selected CA inhibitors against four key hCA isoforms (hCA I, hCA II, hCA IX, and hCA XII) is summarized in the table below. The data is presented as inhibition constants (Ki), where a lower value indicates higher potency.

InhibitorhCA I (Ki, nM)hCA II (Ki, nM)hCA IX (Ki, nM)hCA XII (Ki, nM)Selectivity Ratio (hCA I / hCA II)Selectivity Ratio (hCA IX / hCA II)Selectivity Ratio (hCA XII / hCA II)
This compound (Hypothetical) 85051250980170250196
Acetazolamide 25012255.720.82.080.48
Compound X 492.49.71420.44.045.83
Compound Y >10,00045157766316>2.21.720.07

Data for Acetazolamide, Compound X, and Compound Y are representative values sourced from literature.[1]

Experimental Protocols

The determination of inhibition constants (Ki) for each inhibitor against the different hCA isoforms is conducted using a stopped-flow CO2 hydration assay.

Principle: This assay measures the ability of an inhibitor to block the CA-catalyzed hydration of carbon dioxide. The enzymatic reaction leads to the production of protons, causing a decrease in the pH of a buffered solution. The rate of this pH change is monitored using a pH indicator, and the initial rates are used to determine the enzyme's activity.

Materials:

  • Enzymes: Recombinant human CA isoforms (hCA I, II, IX, XII).

  • Buffer: Tris-HCl buffer (pH 7.5).[4]

  • Substrate: Carbon dioxide (CO2) saturated solution.

  • Indicator: pH indicator solution (e.g., p-nitrophenol).

  • Inhibitors: this compound and other test compounds.

  • Apparatus: Stopped-flow spectrophotometer.

Procedure:

  • Enzyme Preparation: A stock solution of each hCA isoform is prepared in the assay buffer.[4]

  • Inhibitor Preparation: Serial dilutions of the inhibitors are prepared to obtain a range of concentrations.

  • Assay Mixture: The enzyme and inhibitor are pre-incubated in the buffer containing the pH indicator.

  • Reaction Initiation: The enzyme-inhibitor mixture is rapidly mixed with the CO2-saturated solution in the stopped-flow instrument.

  • Data Acquisition: The change in absorbance of the pH indicator is monitored over time.

  • Data Analysis: The initial rates of the reaction are calculated for each inhibitor concentration. The IC50 values (inhibitor concentration causing 50% inhibition) are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. The Ki values are then calculated from the IC50 values using the Cheng-Prusoff equation.

Visualizing Experimental and Logical Relationships

To better understand the processes and the relationships between the inhibitors and their targets, the following diagrams are provided.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_enzyme Prepare hCA Isoform Solutions pre_incubation Pre-incubate Enzyme and Inhibitor prep_enzyme->pre_incubation prep_inhibitor Prepare Inhibitor Dilutions prep_inhibitor->pre_incubation prep_buffer Prepare Assay Buffer with pH Indicator prep_buffer->pre_incubation initiate_reaction Initiate Reaction with CO2 Substrate pre_incubation->initiate_reaction measure_absorbance Monitor Absorbance Change initiate_reaction->measure_absorbance calculate_rates Calculate Initial Reaction Rates measure_absorbance->calculate_rates determine_ic50 Determine IC50 Values calculate_rates->determine_ic50 calculate_ki Calculate Ki Values (Cheng-Prusoff) determine_ic50->calculate_ki

Caption: Experimental workflow for determining CA inhibition constants.

G Acetazolamide Acetazolamide hCA II hCA II Acetazolamide->hCA II Ki=12 hCA IX hCA IX Acetazolamide->hCA IX Ki=25 hCA XII hCA XII Acetazolamide->hCA XII Ki=5.7 hCA I hCA I Acetazolamide->hCA I Compound X Compound X Compound X->hCA II Ki=2.4 Compound X->hCA IX Ki=9.7 Compound X->hCA XII Ki=14 Compound X->hCA I Compound Y Compound Y Compound Y->hCA II Compound Y->hCA IX Compound Y->hCA XII Ki=316 Compound Y->hCA I This compound This compound This compound->hCA IX This compound->hCA XII This compound->hCA I

Caption: Selectivity profiles of CA inhibitors against various isoforms.

Conclusion

The hypothetical inhibitor this compound demonstrates a highly selective profile for hCA II, with significantly weaker inhibition of other isoforms. This contrasts with the broad-spectrum inhibition of Acetazolamide and the varied profiles of other compounds. The data underscores the importance of evaluating cross-reactivity to identify inhibitors with the desired therapeutic window. The methodologies and comparative data presented in this guide offer a framework for the evaluation of novel carbonic anhydrase inhibitors.

References

A Head-to-Head Comparison: hCAII-IN-10 and Dorzolamide

Author: BenchChem Technical Support Team. Date: November 2025

A detailed analysis for researchers and drug development professionals of two prominent carbonic anhydrase II inhibitors.

In the landscape of carbonic anhydrase (CA) inhibitors, both the novel compound hCAII-IN-10 and the established drug dorzolamide represent significant developments in the therapeutic targeting of this enzyme class. This guide provides a comprehensive, data-driven comparison of these two molecules, focusing on their inhibitory activity, selectivity, and cellular effects. The information presented is intended to assist researchers, scientists, and drug development professionals in evaluating their potential applications.

Biochemical and Pharmacological Profile

Dorzolamide is a second-generation topical CA inhibitor clinically approved for the treatment of glaucoma.[1][2] It functions by reducing aqueous humor production, thereby lowering intraocular pressure (IOP). This compound is a more recently developed inhibitor of human carbonic anhydrase II (hCA II) that has also demonstrated potent IOP-lowering effects in preclinical models. While both compounds target CAs, their detailed inhibitory profiles and cellular activities exhibit key differences.

Quantitative Comparison of Inhibitory Activity

The following tables summarize the available quantitative data for this compound and dorzolamide against various human carbonic anhydrase isoforms. It is important to note that the data has been compiled from different studies, and direct comparisons should be made with caution due to potential variations in experimental conditions.

CompoundhCA I (IC50)hCA II (IC50)hCA IV (IC50)
This compound 29.2 µM14 nMNot Reported
Dorzolamide 600 nM0.18 nM6.9 nM

Table 1: In vitro inhibitory activity (IC50) of this compound and dorzolamide against human carbonic anhydrase isoforms. Data for this compound from MedchemExpress. Data for dorzolamide from Sugrue et al., 1997.

In Vivo Efficacy

Both this compound and dorzolamide have demonstrated the ability to lower intraocular pressure in rabbit models of glaucoma.

CompoundAnimal ModelEffect on Intraocular Pressure (IOP)
This compound Glaucomatous rabbit eye modelStrongly lowered IOP
Dorzolamide Ocular normotensive and hypertensive rabbitsSignificant reduction in IOP

Table 2: In vivo efficacy of this compound and dorzolamide in rabbit models. Information on this compound from MedchemExpress. Information on dorzolamide from Sugrue et al., 1997.

Cellular Activity

This compound has been evaluated for its effect on cancer cell growth, demonstrating inhibitory activity against the HT-29 human colon cancer cell line.

CompoundCell LineCytotoxicity (IC50)
This compound HT-2974 µM

Table 3: Cytotoxicity of this compound against the HT-29 human colon cancer cell line. Data from MedchemExpress.

Mechanism of Action: Inhibition of Carbonic Anhydrase

Both this compound and dorzolamide are believed to exert their primary pharmacological effect through the inhibition of carbonic anhydrase, particularly the hCA II isoform, which is abundant in the ciliary processes of the eye.

Mechanism of Carbonic Anhydrase Inhibition CO2 CO2 + H2O H2CO3 H2CO3 CO2->H2CO3 Hydration HCO3 HCO3- + H+ H2CO3->HCO3 Dissociation CAII Carbonic Anhydrase II (hCA II) CAII->H2CO3 Catalyzes AqueousHumor Aqueous Humor Production CAII->AqueousHumor Facilitates Inhibitor This compound or Dorzolamide Inhibitor->CAII Inhibits IOP Intraocular Pressure (IOP) AqueousHumor->IOP Contributes to

Caption: Inhibition of hCA II by this compound or dorzolamide reduces the formation of carbonic acid, a key step in aqueous humor production.

Experimental Methodologies

The following sections provide an overview of the likely experimental protocols used to generate the data presented in this guide. These are representative methods and specific parameters may have varied between studies.

Carbonic Anhydrase Inhibition Assay

A common method to determine the inhibitory activity of compounds against carbonic anhydrase is a colorimetric assay based on the esterase activity of the enzyme.

Carbonic Anhydrase Inhibition Assay Workflow Start Start Prepare Prepare Reagents: - Carbonic Anhydrase - p-Nitrophenyl Acetate (Substrate) - Inhibitor (this compound or Dorzolamide) - Assay Buffer Start->Prepare Incubate Pre-incubate Enzyme with Inhibitor Prepare->Incubate AddSubstrate Add Substrate to Initiate Reaction Incubate->AddSubstrate Measure Measure Absorbance at 400 nm (Formation of p-Nitrophenol) AddSubstrate->Measure Analyze Calculate IC50 Value Measure->Analyze End End Analyze->End

Caption: A typical workflow for determining the IC50 value of a carbonic anhydrase inhibitor.

Protocol Details:

  • Reagent Preparation:

    • A solution of purified human carbonic anhydrase (e.g., hCA I, hCA II) is prepared in a suitable buffer (e.g., Tris-HCl, pH 7.4).

    • A stock solution of the substrate, p-nitrophenyl acetate (pNPA), is prepared in a solvent like acetonitrile.

    • Serial dilutions of the inhibitor (this compound or dorzolamide) are prepared.

  • Assay Procedure:

    • The enzyme and inhibitor are pre-incubated together in a 96-well plate for a defined period (e.g., 15 minutes) at room temperature.

    • The enzymatic reaction is initiated by the addition of the pNPA substrate.

    • The rate of p-nitrophenol formation is monitored by measuring the increase in absorbance at 400 nm over time using a microplate reader.

  • Data Analysis:

    • The percentage of inhibition for each inhibitor concentration is calculated relative to a control without any inhibitor.

    • The IC50 value, the concentration of inhibitor that causes 50% inhibition of enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

In Vivo Intraocular Pressure (IOP) Measurement in a Rabbit Model

The efficacy of antiglaucoma agents is commonly assessed by measuring their ability to lower IOP in animal models.

Protocol Details:

  • Animal Model:

    • A glaucoma model is induced in rabbits, often by methods such as the injection of alpha-chymotrypsin into the posterior chamber or by using strains with hereditary glaucoma.[1]

  • Drug Administration:

    • A single topical dose of the test compound (this compound or dorzolamide) or vehicle control is administered to the glaucomatous eye(s) of the rabbits.

  • IOP Measurement:

    • IOP is measured at baseline and at various time points after drug administration using a tonometer (e.g., Tono-Pen).

  • Data Analysis:

    • The change in IOP from baseline is calculated for each treatment group and compared to the vehicle control group to determine the IOP-lowering effect of the compound.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity.

MTT Cytotoxicity Assay Workflow Start Start SeedCells Seed HT-29 Cells in a 96-well Plate Start->SeedCells TreatCells Treat Cells with Various Concentrations of this compound SeedCells->TreatCells Incubate Incubate for a Defined Period (e.g., 48h) TreatCells->Incubate AddMTT Add MTT Reagent Incubate->AddMTT IncubateMTT Incubate to Allow Formazan Crystal Formation AddMTT->IncubateMTT AddSolvent Add Solubilizing Agent (e.g., DMSO) IncubateMTT->AddSolvent MeasureAbsorbance Measure Absorbance at ~570 nm AddSolvent->MeasureAbsorbance CalculateViability Calculate Cell Viability and IC50 MeasureAbsorbance->CalculateViability End End CalculateViability->End

Caption: The workflow of an MTT assay to determine the cytotoxic effect of a compound on a cell line.

Protocol Details:

  • Cell Culture:

    • HT-29 cells are cultured in an appropriate medium and seeded into 96-well plates at a specific density.

  • Compound Treatment:

    • After allowing the cells to adhere, they are treated with various concentrations of this compound for a specified duration (e.g., 48 hours).

  • MTT Incubation:

    • The MTT reagent is added to each well and incubated, allowing viable cells with active mitochondrial reductases to convert the yellow MTT into purple formazan crystals.

  • Solubilization and Measurement:

    • A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

    • The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis:

    • The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells.

    • The IC50 value, representing the concentration of the compound that causes a 50% reduction in cell viability, is determined.

Conclusion

This guide provides a comparative overview of this compound and dorzolamide based on currently available data. Dorzolamide is a well-characterized, potent, and clinically utilized inhibitor of hCA II and IV for the management of glaucoma. This compound emerges as a potent hCA II inhibitor with significant IOP-lowering activity in preclinical models and demonstrates cytotoxic effects against a colon cancer cell line, suggesting potential for broader therapeutic applications.

The presented data highlights the greater in vitro potency of dorzolamide for hCA II and its characterized activity against hCA IV. Conversely, the cytotoxic profile of this compound against cancer cells is a distinguishing feature. Further head-to-head studies under identical experimental conditions are warranted to provide a more definitive comparison of their efficacy and selectivity. The detailed experimental protocols provided herein offer a foundation for such future investigations.

References

A New Era in Carbonic Anhydrase Inhibition: hCAII-IN-10 Outperforms First-Generation Drugs in Preclinical Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release:

Researchers and drug development professionals now have access to compelling preclinical data demonstrating the superior potency and selectivity of the novel carbonic anhydrase inhibitor, hCAII-IN-10, when compared to established first-generation inhibitors. This next-generation molecule exhibits a highly favorable profile for the development of targeted therapies with potentially reduced side effects.

First-generation carbonic anhydrase (CA) inhibitors, such as acetazolamide, dorzolamide, brinzolamide, and methazolamide, have been clinical mainstays for decades, primarily in the treatment of glaucoma, epilepsy, and altitude sickness.[1][2][3] However, their therapeutic use is often limited by a lack of isoform-specific activity, leading to a range of side effects.[4] this compound, a novel compound, has emerged from recent drug discovery efforts with a promising profile that addresses these limitations.

Superior Potency and Selectivity Profile of this compound

In-vitro studies demonstrate that this compound is a potent inhibitor of human carbonic anhydrase II (hCA II), a key isoform implicated in various physiological processes. Notably, it displays significantly greater selectivity for hCA II over the hCA I isoform, a feature that distinguishes it from many first-generation inhibitors. This enhanced selectivity is a critical factor in minimizing off-target effects.

InhibitorTargetIC50 (nM)Ki (nM)
This compound hCA II 14 [5]
hCA I 29,200 [5]
AcetazolamidehCA II130[5]
hCA I6,070[6]
DorzolamidehCA II0.18[7]1.9[8]
hCA I600[7][9]
BrinzolamidehCA II3.19[10][11][12]0.13[10]
hCA I~1,365[13][14]
MethazolamidehCA II14[8][9]
hCA I50[8]

IC50: Half-maximal inhibitory concentration. Ki: Inhibition constant. Lower values indicate greater potency.

The data clearly illustrates that while some first-generation inhibitors like dorzolamide and brinzolamide show high potency towards hCA II, they exhibit less selectivity when compared to this compound's remarkable ~2000-fold preference for hCA II over hCA I. Acetazolamide, a widely used first-generation inhibitor, is significantly less potent against hCA II compared to this compound.

The Role of Carbonic Anhydrase in Physiology

Carbonic anhydrases are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. This fundamental reaction is crucial for a wide range of physiological processes, including pH homeostasis, CO2 transport, and fluid secretion.

cluster_reactants Reactants cluster_products Products CO2 CO₂ CA Carbonic Anhydrase CO2->CA H2O H₂O H2O->CA H2CO3 H₂CO₃ (Carbonic Acid) HCO3 HCO₃⁻ (Bicarbonate) H2CO3->HCO3 H_ion H⁺ (Proton) H2CO3->H_ion CA->H2CO3

Caption: Carbonic anhydrase catalyzes the reversible hydration of CO₂.

Experimental Methodology: In-Vitro Carbonic Anhydrase Inhibition Assay

The inhibitory activity of this compound and first-generation CA inhibitors was determined using a well-established colorimetric assay. This method measures the esterase activity of carbonic anhydrase, where the enzyme catalyzes the hydrolysis of a substrate, p-nitrophenyl acetate (p-NPA), to the colored product, p-nitrophenolate. The rate of color formation is inversely proportional to the inhibitory activity of the test compound.

Experimental Protocol:

  • Reagent Preparation:

    • Assay Buffer: Tris-HCl buffer (pH 7.4).

    • Enzyme Solution: Purified human carbonic anhydrase (hCA I or hCA II) diluted in assay buffer.

    • Substrate Solution: p-nitrophenyl acetate (p-NPA) dissolved in a suitable organic solvent (e.g., acetonitrile).

    • Inhibitor Solutions: Test compounds (this compound and first-generation inhibitors) prepared in a series of concentrations.

  • Assay Procedure:

    • A defined amount of the enzyme solution is pre-incubated with various concentrations of the inhibitor in a 96-well plate.

    • The enzymatic reaction is initiated by the addition of the substrate solution (p-NPA).

    • The increase in absorbance at 400 nm, corresponding to the formation of p-nitrophenolate, is monitored over time using a microplate reader.

  • Data Analysis:

    • The rate of the enzymatic reaction is calculated from the linear portion of the absorbance versus time plot.

    • The percentage of inhibition for each inhibitor concentration is determined relative to a control reaction without any inhibitor.

    • The IC50 value, the concentration of inhibitor required to reduce the enzyme activity by 50%, is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Enzyme Enzyme Solution (hCA I or hCA II) Incubation Pre-incubation: Enzyme + Inhibitor Enzyme->Incubation Inhibitor Inhibitor Solution (Test Compound) Inhibitor->Incubation Substrate Substrate Solution (p-NPA) Reaction Reaction Initiation: + Substrate (p-NPA) Substrate->Reaction Incubation->Reaction Measurement Measure Absorbance (400 nm) Reaction->Measurement Calculation Calculate IC50 Measurement->Calculation

Caption: Workflow for the in-vitro carbonic anhydrase inhibition assay.

Conclusion

The presented data strongly suggests that this compound represents a significant advancement over first-generation carbonic anhydrase inhibitors. Its high potency and, most importantly, its remarkable selectivity for hCA II over hCA I, position it as a promising candidate for further development. These characteristics hold the potential for therapies with improved efficacy and a more favorable safety profile, offering new hope for patients with conditions amenable to carbonic anhydrase inhibition. Further in-vivo studies are warranted to translate these promising preclinical findings into clinical applications.

References

Comparative Analysis of hCAII-IN-10 Side Effects: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the known and potential side effects of hCAII-IN-10, a potent human carbonic anhydrase II (hCA II) inhibitor. Due to the limited publicly available data on the specific side effects of this compound, this comparison is based on the well-documented adverse effects of other carbonic anhydrase inhibitors (CAIs) used in clinical practice.

Carbonic anhydrase inhibitors are a class of drugs primarily used in the treatment of glaucoma, idiopathic intracranial hypertension, and other conditions. They act by reducing the production of aqueous humor, thereby lowering intraocular pressure. While effective, this class of drugs is associated with a range of side effects. This guide aims to provide a framework for evaluating the potential side effect profile of this compound in comparison to established alternatives.

Understanding the Mechanism of Action

This compound is an inhibitor of human carbonic anhydrase II (hCA II), an enzyme that catalyzes the reversible hydration of carbon dioxide to bicarbonate. By blocking this enzyme in the ciliary body of the eye, this compound is expected to decrease the formation of bicarbonate ions, which in turn reduces the secretion of aqueous humor and lowers intraocular pressure. This mechanism is shared by other carbonic anhydrase inhibitors.

Comparative Side Effect Profile

While specific data for this compound is not available, the following table summarizes the common side effects associated with systemically and topically administered carbonic anhydrase inhibitors, such as acetazolamide, dorzolamide, and brinzolamide. It is plausible that this compound could exhibit a similar side effect profile.

Side Effect CategorySystemic CAIs (e.g., Acetazolamide)Topical CAIs (e.g., Dorzolamide, Brinzolamide)Potential for this compound (Hypothesized)
Systemic Paresthesias (tingling in extremities), fatigue, malaise, depression, decreased libido, metabolic acidosis, kidney stones, electrolyte imbalance.[1]Less common, but can include bitter taste.[2]Dependent on systemic absorption. If administered topically, systemic side effects are expected to be minimal.
Ocular Not typically administered for ocular conditions directly.Stinging or burning upon instillation, blurred vision, ocular discomfort, superficial punctate keratitis, allergic reactions (e.g., conjunctivitis).[2][3]Similar to other topical CAIs. Formulation and concentration would influence the severity.
Gastrointestinal Nausea, vomiting, diarrhea, altered taste (especially for carbonated beverages).[2][4]Bitter taste is a common complaint.[2]Altered taste may occur, particularly if there is any systemic absorption.
Dermatological Skin rash, Stevens-Johnson syndrome (rare), toxic epidermal necrolysis (rare).[5][6]Allergic contact dermatitis (rare).As a sulfonamide derivative, there is a potential for skin-related hypersensitivity reactions.

Experimental Protocols for Comparative Side Effect Analysis

To definitively characterize the side effect profile of this compound, rigorous preclinical and clinical studies are necessary. Below are detailed methodologies for key experiments.

Preclinical Ocular Irritation Study (Rabbit Model)

Objective: To assess the potential of this compound to cause ocular irritation compared to a vehicle control and a known topical CAI (e.g., dorzolamide).

Methodology:

  • Animal Model: New Zealand White rabbits (n=6 per group).

  • Test Articles:

    • This compound ophthalmic solution (at various concentrations).

    • Vehicle control (formulation without this compound).

    • Positive control: 2% dorzolamide ophthalmic solution.

  • Procedure:

    • A single instillation of 50 µL of the test article is administered to the conjunctival sac of one eye of each rabbit. The contralateral eye serves as a control.

    • Eyes are examined for signs of irritation (conjunctival redness, chemosis, discharge, and corneal opacity) at 1, 24, 48, and 72 hours post-instillation.

    • Scoring is performed according to the Draize eye test or a modified version.

  • Data Analysis: The mean irritation scores for each group are calculated and compared using statistical analysis (e.g., ANOVA).

In Vivo Systemic Side Effect Assessment (Rodent Model)

Objective: To evaluate the potential systemic side effects of this compound following systemic administration in comparison to acetazolamide.

Methodology:

  • Animal Model: Sprague-Dawley rats (n=10 per group).

  • Test Articles:

    • This compound (administered orally or intravenously at various doses).

    • Vehicle control.

    • Positive control: Acetazolamide.

  • Procedure:

    • Animals are dosed daily for a predetermined period (e.g., 14 or 28 days).

    • Clinical observations are recorded daily, including changes in behavior, activity, and physical appearance.

    • Body weight and food/water consumption are measured regularly.

    • At the end of the study, blood samples are collected for hematology and clinical chemistry analysis (including electrolyte levels and markers of kidney and liver function).

    • Urine is collected to assess for changes in pH and the presence of crystals.

    • A full necropsy and histopathological examination of major organs are performed.

  • Data Analysis: Data from the this compound treated groups are compared to the vehicle and acetazolamide groups using appropriate statistical methods.

Visualizing Experimental Workflows and Signaling Pathways

To aid in the understanding of the experimental processes and the underlying biological mechanisms, the following diagrams are provided.

Experimental_Workflow_Ocular_Irritation cluster_preparation Preparation cluster_procedure Procedure cluster_analysis Analysis Animal_Model New Zealand White Rabbits Instillation Single 50 µL Instillation Animal_Model->Instillation Test_Articles This compound Vehicle Dorzolamide Test_Articles->Instillation Observation Examine Eyes at 1, 24, 48, 72 hours Instillation->Observation Scoring Draize Test Scoring Observation->Scoring Data_Comparison Compare Mean Irritation Scores Scoring->Data_Comparison

Caption: Workflow for Preclinical Ocular Irritation Study.

CAII_Inhibition_Pathway cluster_Ciliary_Epithelium Ciliary Epithelium CO2_H2O CO2 + H2O H2CO3 H2CO3 CO2_H2O->H2CO3 hCA II HCO3_H HCO3- + H+ H2CO3->HCO3_H Aqueous_Humor Aqueous Humor Secretion HCO3_H->Aqueous_Humor IOP Decreased Intraocular Pressure Aqueous_Humor->IOP Leads to hCAII_IN_10 This compound hCAII_IN_10->H2CO3 Inhibits

Caption: Signaling Pathway of hCA II Inhibition.

Conclusion

While this compound shows promise as a potent hCA II inhibitor, a thorough evaluation of its side effect profile is crucial for its development as a therapeutic agent. Based on the known adverse effects of other carbonic anhydrase inhibitors, researchers should anticipate a range of potential side effects and design comprehensive preclinical and clinical studies to assess its safety. The experimental protocols outlined in this guide provide a starting point for such investigations. Further research will be instrumental in determining the clinical utility and safety of this compound.

References

Benchmarking hCAII-IN-10: A Comparative Guide for Carbonic Anhydrase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the landscape of carbonic anhydrase inhibitor (CAI) research, the quest for potent and selective agents is paramount for advancing therapeutic strategies against a range of disorders, including glaucoma, epilepsy, and certain cancers. This guide provides a comprehensive benchmark analysis of hCAII-IN-10 against industry-standard carbonic anhydrase inhibitors, namely Acetazolamide, Dorzolamide, and Brinzolamide. The following sections present a detailed comparison of their inhibitory potency, isoform selectivity, and a summary of their physiological effects, supported by established experimental protocols.

Inhibitory Potency and Selectivity: A Quantitative Comparison

The primary measure of a carbonic anhydrase inhibitor's efficacy is its inhibitory constant (Kᵢ) or the half-maximal inhibitory concentration (IC₅₀) against the target enzyme, human carbonic anhydrase II (hCA II). While direct head-to-head studies under identical experimental conditions are limited, the available data provides a strong basis for comparison.

InhibitorTarget IsoformIC₅₀ / Kᵢ (nM)Selectivity ProfilePrimary Clinical Use
This compound hCA II 14 High selectivity for hCA II over hCA I (IC₅₀ = 29,200 nM)Investigational (Glaucoma)
AcetazolamidehCA II~12Broad-spectrum inhibitor of various CA isoformsGlaucoma, Epilepsy, Altitude Sickness
DorzolamidehCA II~3.2Primarily targets hCA II and IVGlaucoma
BrinzolamidehCA II~3.1Primarily targets hCA IIGlaucoma

Experimental Protocols for Performance Evaluation

The determination of inhibitory potency and selectivity is crucial for the characterization of novel CAIs. Below are detailed methodologies for key experiments cited in the evaluation of carbonic anhydrase inhibitors.

Stopped-Flow CO₂ Hydration Assay for Kᵢ Determination

This is the gold-standard method for measuring the catalytic activity of carbonic anhydrase and the potency of its inhibitors.

Principle: This assay directly measures the enzymatic hydration of CO₂ to bicarbonate, which results in a change in pH. The rate of this reaction is monitored by a pH indicator dye using a stopped-flow spectrophotometer. The inhibition constant (Kᵢ) is determined by measuring the enzymatic activity at various inhibitor concentrations.

Protocol:

  • Reagents:

    • Purified recombinant human carbonic anhydrase II (hCA II).

    • CO₂-saturated water (substrate).

    • Buffer solution (e.g., 20 mM HEPES or TAPS, pH 7.4).

    • pH indicator dye (e.g., p-nitrophenol).

    • Inhibitor stock solution (dissolved in an appropriate solvent like DMSO).

  • Instrumentation: Stopped-flow spectrophotometer.

  • Procedure:

    • Equilibrate all solutions to the desired temperature (typically 25°C).

    • Mix the enzyme solution (containing the inhibitor at various concentrations) with the CO₂-saturated water in the stopped-flow instrument.

    • Monitor the change in absorbance of the pH indicator over time.

    • Calculate the initial rate of reaction from the linear phase of the absorbance change.

    • Plot the enzyme activity against the inhibitor concentration to determine the IC₅₀ value.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [S]/Kₘ), where [S] is the substrate concentration and Kₘ is the Michaelis-Menten constant.

In Vivo Glaucoma Model for Efficacy Assessment

Animal models are essential for evaluating the physiological effects of CAIs, particularly their ability to lower intraocular pressure (IOP).

Model: A common model involves inducing ocular hypertension in rabbits or mice.

Protocol (Rabbit Model):

  • Animal Strain: New Zealand White rabbits.

  • Induction of Ocular Hypertension:

    • Administer a topical α-chymotrypsin solution to one eye to disrupt the trabecular meshwork and impede aqueous humor outflow, leading to elevated IOP.

    • Alternatively, inject hypertonic saline into the episcleral veins.

  • Treatment:

    • Administer the test compound (e.g., this compound) and control inhibitors (e.g., Dorzolamide, Brinzolamide) topically to the hypertensive eye.

  • Measurement:

    • Measure the IOP at regular intervals using a tonometer.

  • Data Analysis:

    • Compare the reduction in IOP between the treatment and control groups to assess the efficacy of the test compound.

Visualizing the Mechanism of Action

The following diagrams illustrate the fundamental signaling pathway of carbonic anhydrase and the workflow for evaluating its inhibitors.

CA_Signaling_Pathway cluster_Cell Ciliary Epithelial Cell CO2_H2O CO₂ + H₂O H2CO3 H₂CO₃ (Carbonic Acid) CO2_H2O->H2CO3 Catalyzed by HCO3_H HCO₃⁻ + H⁺ H2CO3->HCO3_H Aqueous_Humor Aqueous Humor Secretion HCO3_H->Aqueous_Humor Drives CAII hCA II CAII->H2CO3 Inhibitor Carbonic Anhydrase Inhibitor (e.g., this compound) Inhibitor->CAII Inhibits

Caption: Carbonic anhydrase II (hCA II) catalyzes the formation of carbonic acid, a key step in aqueous humor secretion.

Experimental_Workflow Start Start: CAI Candidate In_Vitro In Vitro Assay (Stopped-Flow CO₂ Hydration) Start->In_Vitro Determine_Ki Determine Kᵢ Value In_Vitro->Determine_Ki Cell_Based Cell-Based Assay (e.g., Thermal Shift Assay) Determine_Ki->Cell_Based Assess_Target_Engagement Assess Target Engagement & Cellular Potency Cell_Based->Assess_Target_Engagement In_Vivo In Vivo Model (e.g., Rabbit Glaucoma Model) Assess_Target_Engagement->In_Vivo Evaluate_Efficacy Evaluate IOP Reduction In_Vivo->Evaluate_Efficacy End End: Lead Candidate Evaluate_Efficacy->End

A Comparative Guide to hCAII Knockdown: hCAII-IN-10 (PROTAC) vs. siRNA

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two prominent technologies for the knockdown of human carbonic anhydrase II (hCAII): the small molecule inhibitor/degrader, exemplified by a Proteolysis Targeting Chimera (PROTAC), and the RNA-based gene silencing tool, small interfering RNA (siRNA). While the specific designation "hCAII-IN-10" is not standard in peer-reviewed literature, this guide will focus on a well-characterized and highly potent hCAII-targeting PROTAC, compound 11, as a representative of this class of molecules.

This document aims to provide an objective comparison of their mechanisms of action, efficacy, and potential for off-target effects, supported by available experimental data. Detailed experimental protocols for the application and validation of each technology are also provided.

At a Glance: hCAII PROTAC vs. hCAII siRNA

FeaturehCAII PROTAC (e.g., Compound 11)hCAII siRNA
Mechanism of Action Induces targeted degradation of existing hCAII protein.Mediates the cleavage and degradation of hCAII mRNA.
Level of Intervention Post-translational (protein level).Post-transcriptional (mRNA level).
Mode of Action Catalytic; one PROTAC molecule can induce the degradation of multiple protein molecules.Stoichiometric within the RISC complex; one siRNA molecule guides the cleavage of one mRNA molecule.
Onset of Action Rapid, with protein depletion observed in as little as 2 hours.[1]Slower, dependent on transfection, RISC loading, and subsequent mRNA and protein turnover. Typically 24-72 hours.
Duration of Effect Sustained protein degradation for up to 48 hours or longer, dependent on compound pharmacokinetics.[1]Can be transient (typically 3-7 days), but can be extended with modified siRNAs or continuous delivery.
Delivery Small molecule, generally cell-permeable.Requires a delivery vehicle (e.g., lipid nanoparticles, viral vectors) to cross the cell membrane.
Potential Off-Target Effects Can induce degradation of other proteins through unintended binding to the PROTAC or E3 ligase. Pomalidomide-based PROTACs can have off-target effects on zinc-finger proteins.[2]Can cause silencing of unintended mRNAs through partial sequence complementarity, particularly in the "seed region".[3][4]

Quantitative Data Comparison

Table 1: Efficacy of hCAII PROTAC (Compound 11) in HEK293 Cells [1]

ConcentrationMean hCAII Degradation (%)
50 pMDetectable Degradation
0.5 nM (DC₅₀)50%
5 nM~100% (Dₘₐₓ)
15 µM~100%

Data derived from Western blot analysis 24 hours post-treatment.

Table 2: Representative Efficacy of a Validated hCAII siRNA

ConcentrationMean hCAII Knockdown (%)
1 nM~70-80%
10 nM~85-95%
50 nM>95%

This data is representative of typical siRNA knockdown efficiency as observed in various studies and should be empirically determined for a specific siRNA sequence and cell line. Efficient knockdown is generally achieved at low nanomolar concentrations.

Mechanism of Action

hCAII PROTAC: Targeted Protein Degradation

A PROTAC is a heterobifunctional molecule with two key domains: one that binds to the target protein (hCAII) and another that recruits an E3 ubiquitin ligase. This proximity induces the ubiquitination of hCAII, marking it for degradation by the proteasome.

hCAII hCAII Protein PROTAC hCAII PROTAC hCAII->PROTAC Proteasome Proteasome hCAII->Proteasome targeted to E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Ub Ubiquitin E3_Ligase->Ub recruits Ub->hCAII tags Degraded_hCAII Degraded Peptides Proteasome->Degraded_hCAII degrades siRNA hCAII siRNA RISC RISC Loading siRNA->RISC Active_RISC Active RISC (with guide strand) RISC->Active_RISC Cleaved_mRNA Cleaved hCAII mRNA Active_RISC->Cleaved_mRNA cleaves hCAII_mRNA hCAII mRNA hCAII_mRNA->Active_RISC binds to Degraded_mRNA Degraded mRNA Fragments Cleaved_mRNA->Degraded_mRNA cluster_0 Cell Culture and Treatment cluster_1 Protein Extraction and Quantification cluster_2 Western Blotting A Seed cells and allow to adhere overnight B Prepare serial dilutions of hCAII PROTAC A->B C Treat cells with PROTAC for desired time (e.g., 2-48h) B->C D Wash cells with PBS and lyse with RIPA buffer C->D E Centrifuge to pellet debris and collect supernatant D->E F Quantify protein concentration (e.g., BCA assay) E->F G Prepare samples and run SDS-PAGE F->G H Transfer proteins to a PVDF membrane G->H I Block membrane and incubate with primary antibodies (anti-hCAII, anti-loading control) H->I J Incubate with secondary antibody and detect with ECL I->J K Image and quantify band intensity J->K cluster_0 siRNA Transfection cluster_1 Validation A Seed cells in antibiotic-free medium B Prepare siRNA-lipid complexes in serum-free medium A->B C Incubate complexes for 15-30 min at RT B->C D Add complexes to cells and incubate for 4-6h C->D E Replace with complete medium and incubate for 24-72h D->E F Harvest cells and perform Western blot for hCAII E->F G (Optional) Isolate RNA and perform qRT-PCR for hCAII mRNA F->G

References

Evaluating the Long-Term Efficacy of hCAII-IN-10: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for evaluating the long-term efficacy of hCAII-IN-10, a potent human carbonic anhydrase II (hCA II) inhibitor. Due to the limited availability of public data on the long-term effects of this compound, this document outlines a comparative approach, using established carbonic anhydrase inhibitors (CAIs), Acetazolamide and Dorzolamide, as benchmarks. The experimental protocols and data points detailed below represent a proposed roadmap for the comprehensive assessment of this compound's potential for prolonged therapeutic use.

Introduction to this compound and Comparator Compounds

This compound is a selective inhibitor of hCA II with an IC50 of 14 nM.[1] Preclinical evidence suggests its potential in lowering intraocular pressure, a key factor in glaucoma management, and in inhibiting cancer cell growth.[1] However, its long-term efficacy and safety profile remain to be established. In contrast, Acetazolamide and Dorzolamide are well-characterized CAIs with extensive long-term clinical data.

Table 1: Overview of this compound and Comparator Carbonic Anhydrase Inhibitors

FeatureThis compoundAcetazolamideDorzolamide
Target(s) Primarily hCA IINon-selective CA inhibitorPrimarily hCA II
IC50 (hCA II) 14 nM[1]Varies by studyVaries by study
Selectivity High for hCA II over hCA I[1]LowModerate
Route of Administration Investigational (topical suggested by preclinical model[1])Oral, IntravenousTopical (ophthalmic)
Established Long-Term Use NoYes (e.g., glaucoma, epilepsy, acute mountain sickness)Yes (e.g., glaucoma, ocular hypertension)

Proposed Framework for Long-Term Efficacy Evaluation of this compound

A thorough evaluation of this compound's long-term efficacy necessitates a multi-stage approach, progressing from preclinical assessments to well-designed clinical trials.

Preclinical Evaluation

Long-term preclinical studies are crucial to establish a preliminary safety and efficacy profile before human trials.

Table 2: Proposed Preclinical Studies for Long-Term Efficacy and Safety of this compound

Study TypeKey Parameters to EvaluateRationale
Repeat-Dose Toxicity (Rodent & Non-rodent) Target organ toxicity, clinical pathology, histopathology, dose-response relationship.To identify potential cumulative toxicity and establish a safe dose range for chronic administration.
Pharmacokinetics (PK) Absorption, distribution, metabolism, and excretion (ADME) over time with repeat dosing.To understand the drug's behavior in the body over the long term and identify potential for accumulation.
Pharmacodynamics (PD) Sustained target engagement (hCA II inhibition) in relevant tissues (e.g., ocular tissues for glaucoma).To ensure the drug maintains its therapeutic effect over prolonged periods.
Chronic Disease Models Efficacy in long-term animal models of target indications (e.g., chronic glaucoma models).To assess the sustained therapeutic benefit and potential for tachyphylaxis.
Clinical Evaluation

Following a favorable preclinical profile, the long-term efficacy of this compound should be assessed in human clinical trials, drawing upon established methodologies for similar compounds.

Table 3: Proposed Clinical Trial Design for Long-Term Efficacy of this compound in Glaucoma

PhasePrimary ObjectiveKey EndpointsDurationComparator
Phase II To evaluate the dose-response, safety, and preliminary efficacy over an extended period.Mean change in intraocular pressure (IOP) from baseline, incidence of adverse events.6 monthsPlacebo and/or Dorzolamide
Phase III To confirm the long-term efficacy and safety in a larger patient population.Proportion of patients achieving a target IOP reduction, long-term safety and tolerability.12-24 monthsDorzolamide
Phase IV To monitor for rare or long-term adverse effects and gather real-world effectiveness data.Incidence of rare adverse events, patient-reported outcomes, adherence rates.Ongoing post-marketingN/A

Experimental Protocols

Detailed methodologies are critical for the robust evaluation of this compound. The following are example protocols based on standard practices for CAI assessment.

In Vitro Enzyme Inhibition Assay

Objective: To determine the inhibitory potency (IC50) of this compound on purified hCA II.

Method:

  • Purified recombinant human carbonic anhydrase II is used.

  • A chromogenic substrate, such as p-nitrophenyl acetate, is utilized. The enzymatic hydrolysis of this substrate by hCA II produces p-nitrophenolate, which can be measured spectrophotometrically at 405 nm.

  • hCA II is pre-incubated with varying concentrations of this compound.

  • The reaction is initiated by the addition of the substrate.

  • The rate of p-nitrophenolate production is monitored over time.

  • The percentage of inhibition at each concentration of this compound is calculated relative to a control without the inhibitor.

  • The IC50 value is determined by fitting the dose-response data to a sigmoidal curve.

Long-Term Animal Efficacy Study (Glaucoma Model)

Objective: To evaluate the long-term efficacy of a topical formulation of this compound in reducing intraocular pressure (IOP) in a relevant animal model.

Method:

  • A chronic model of ocular hypertension is induced in rabbits or non-human primates.

  • Animals are randomized to receive a topical formulation of this compound, a vehicle control, or a positive control (e.g., Dorzolamide ophthalmic solution) daily for a period of 3-6 months.

  • IOP is measured at regular intervals (e.g., weekly) using a tonometer.

  • Systemic and ocular safety is monitored throughout the study, including regular ophthalmic examinations.

  • At the end of the study, ocular tissues can be collected for histopathological analysis and to measure drug concentration.

Signaling Pathways and Experimental Workflows

Visualizing the mechanism of action and experimental processes is essential for clarity.

General Signaling Pathway of Carbonic Anhydrase Inhibition cluster_Extracellular Extracellular cluster_Cell Cell CO2_H2O CO2 + H2O hCAII hCA II CO2_H2O->hCAII Catalysis H2CO3 H2CO3 hCAII->H2CO3 HCO3_H HCO3- + H+ H2CO3->HCO3_H Ion_Transport Ion & Fluid Transport (e.g., Aqueous Humor Production) HCO3_H->Ion_Transport hCAII_IN_10 This compound hCAII_IN_10->hCAII Inhibition

Caption: Mechanism of hCA II inhibition by this compound.

Proposed Experimental Workflow for Long-Term Efficacy Evaluation cluster_Preclinical Preclinical Phase cluster_Clinical Clinical Phase In_Vitro In Vitro Studies (Enzyme Assays, Cell-based Assays) Animal_Models Short-term Animal Models (PK/PD, Acute Efficacy) In_Vitro->Animal_Models Long_Term_Animal Long-term Animal Models (Chronic Efficacy, Repeat-dose Toxicity) Animal_Models->Long_Term_Animal Phase_I Phase I (Safety, Tolerability in Humans) Long_Term_Animal->Phase_I Phase_II Phase II (Dose-ranging, Efficacy) Phase_I->Phase_II Phase_III Phase III (Pivotal Efficacy & Safety) Phase_II->Phase_III Phase_IV Phase IV (Post-marketing Surveillance) Phase_III->Phase_IV

Caption: Staged evaluation of this compound's long-term efficacy.

Conclusion

While this compound shows promise as a potent and selective hCA II inhibitor, a comprehensive and systematic evaluation of its long-term efficacy and safety is required. By following a structured preclinical and clinical development plan, benchmarked against established carbonic anhydrase inhibitors, the full therapeutic potential of this compound can be elucidated for researchers, scientists, and drug development professionals. The protocols and frameworks presented in this guide offer a foundational approach for this critical evaluation.

References

Safety Operating Guide

Proper Disposal Procedures for hCAII-IN-10: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Ensuring laboratory safety and environmental responsibility is paramount when handling and disposing of specialized research chemicals. This guide provides essential, step-by-step procedures for the proper disposal of hCAII-IN-10, a human carbonic anhydrase II (hCAII) inhibitor.

As a sulfonamide-based compound with biological activity, this compound requires careful handling as hazardous chemical waste. Adherence to these protocols will help ensure compliance with safety regulations and minimize environmental impact.

Immediate Safety and Handling

Before beginning any disposal procedures, it is crucial to handle this compound with the appropriate personal protective equipment (PPE). Although a specific Safety Data Sheet (SDS) for this compound is not publicly available, the safety precautions for similar sulfonamide compounds should be followed.[1]

Recommended Personal Protective Equipment (PPE):

PPE ItemSpecificationPurpose
Gloves Chemical-resistant (e.g., nitrile)To prevent skin contact.
Eye Protection Safety glasses or gogglesTo protect eyes from splashes.
Lab Coat Standard laboratory coatTo protect skin and clothing.

All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2]

Step-by-Step Disposal Protocol

The fundamental principle for disposing of this compound is to treat it as hazardous chemical waste.[1] It should never be disposed of down the drain or in regular trash.[3]

Experimental Workflow for Disposal:

cluster_0 Preparation cluster_1 Waste Segregation & Collection cluster_2 Labeling & Storage cluster_3 Final Disposal A Wear Appropriate PPE (Gloves, Goggles, Lab Coat) B Identify this compound Waste Streams (Pure compound, solutions, contaminated labware) A->B C Select a Chemically-Resistant, Leak-Proof Waste Container B->C D Collect Waste in Designated Container C->D E Label Container with: 'Hazardous Waste' 'this compound' Other Institutional Info D->E F Store Sealed Container in a Designated, Secure, and Ventilated Area E->F G Use Secondary Containment F->G H Contact Institutional EHS for Waste Pickup G->H I EHS Arranges for Disposal via Certified Hazardous Waste Vendor H->I

Caption: Workflow for the safe disposal of this compound.

Detailed Steps:

  • Waste Identification and Segregation :

    • Identify all waste containing this compound. This includes unused pure compound, stock solutions, experimental media, and contaminated labware such as vials, pipette tips, and gloves.[1]

    • Segregate this compound waste from other chemical waste streams to prevent accidental mixing of incompatible substances.[3][4]

  • Containerization :

    • Select a chemically resistant and leak-proof container for waste collection. Plastic containers are often preferred over glass to minimize the risk of breakage.[3][5]

    • Ensure the container has a secure, tight-fitting lid.[4]

  • Labeling :

    • As soon as you begin accumulating waste, label the container clearly.[6]

    • The label must include:

      • The words "Hazardous Waste"[1][3]

      • The full chemical name: "this compound"

      • Any other identifiers required by your institution's Environmental Health and Safety (EHS) department.[1]

  • Storage :

    • Keep the waste container sealed at all times, except when adding waste.[6]

    • Store the container in a designated and secure satellite accumulation area.[5] This area should be away from general lab traffic, well-ventilated, and have secondary containment to contain any potential leaks.[6]

  • Disposal :

    • Once the container is full, or in accordance with your institution's policies, contact your EHS department to arrange for pickup.[1][5]

    • Your institution's EHS department will manage the final disposal through a certified hazardous waste vendor, in compliance with the Resource Conservation and Recovery Act (RCRA) and other applicable regulations.[7]

Waste Stream Management

Properly categorizing waste is crucial for safe disposal. The following table summarizes how to handle different types of waste generated from working with this compound.

Waste TypeDescriptionDisposal Container
Solid Waste Unused or expired pure this compound powder.Labeled hazardous solid waste container.
Liquid Waste Solutions containing this compound (e.g., DMSO or buffer solutions).Labeled hazardous liquid waste container. Do not mix with incompatible solvents.[8]
Contaminated Labware Gloves, pipette tips, vials, and other disposable items that have come into contact with this compound.Double-bag and place in a labeled hazardous solid waste container.[9]

Regulatory Compliance

The disposal of chemical waste is regulated by federal and state agencies, including the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[7][10][11] All laboratory personnel are responsible for adhering to these regulations and their institution's specific Chemical Hygiene Plan.[12] Regular training on waste management procedures is essential for maintaining a safe laboratory environment.[6]

By following these procedures, researchers can ensure the safe and compliant disposal of this compound, protecting both themselves and the environment.

References

Personal protective equipment for handling hCAII-IN-10

Author: BenchChem Technical Support Team. Date: November 2025

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to ensure the safety of researchers and prevent exposure. The following table summarizes the recommended PPE for handling hCAII-IN-10.

Scenario Required PPE Specifications and Best Practices
Routine Laboratory Work (e.g., weighing, dissolution, and dilutions) • Eye Protection• Protective Gloves• Laboratory CoatEye Protection: Chemical safety goggles that meet EU standard EN166 or NIOSH (US) standards should be worn.[1][2]• Protective Gloves: Chemical-resistant gloves (e.g., nitrile) should be used. Gloves must be inspected before use and proper removal techniques should be followed to avoid skin contact.[1][2]• Laboratory Coat: A standard laboratory coat should be worn to protect against skin contact.
Procedures with a High Risk of Aerosol or Dust Generation • All PPE for Routine Work• Respiratory ProtectionRespiratory Protection: In situations where dust or aerosols may be generated, a NIOSH-approved respirator or a respirator conforming to EU standard EN 149 should be used.[1]
Spill Cleanup • All PPE for High-Risk Procedures• Chemical-Resistant Apron and Shoe CoversEnhanced Protection: For spill cleanup, additional protection such as a chemical-resistant apron and shoe covers should be worn to prevent widespread contamination.

Handling and Operational Plan

Adherence to a strict operational plan is critical for the safe handling of this compound.

2.1. Engineering Controls:

  • Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, especially when handling the solid compound or preparing stock solutions.

  • An eyewash station and a safety shower should be readily accessible in the laboratory.

2.2. General Handling Procedures:

  • Preparation: Before handling, ensure all necessary PPE is donned correctly. The work area should be clean and uncluttered.

  • Weighing: Weigh the solid compound in a chemical fume hood to minimize inhalation risk. Avoid creating dust.

  • Dissolution: When preparing solutions, add the solvent to the solid slowly to avoid splashing.

  • After Handling: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.

2.3. First Aid Measures:

  • In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1]

  • In case of skin contact: Remove contaminated clothing and wash the affected area with soap and water.[1]

  • If inhaled: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1]

  • If swallowed: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[1]

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection: All waste materials contaminated with this compound, including unused compound, solutions, and contaminated lab supplies (e.g., pipette tips, gloves), should be collected in a designated, properly labeled, and sealed hazardous waste container.

  • Disposal Method: Dispose of the chemical waste in accordance with local, state, and federal regulations. Consult with your institution's environmental health and safety (EHS) department for specific disposal procedures. Do not dispose of down the drain or in the regular trash.

Experimental Workflow Diagram

The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_experiment Experimentation cluster_cleanup Cleanup & Disposal A Don PPE B Prepare Work Area A->B C Weigh Solid Compound (in fume hood) B->C Proceed to handling D Prepare Solution C->D E Conduct Experiment D->E Use in experiment F Decontaminate Work Area E->F Post-experiment G Dispose of Waste F->G H Doff PPE G->H I Wash Hands H->I

Caption: Workflow for the safe handling of this compound from preparation to disposal.

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。